PF-4878691
Beschreibung
TLR7 Agonist 852A is a synthetic imidazoquinoline Toll-like receptor 7 (TLR7) agonist with immunostimulating and potential antitumor activities. TLR7 agonist 852A binds to and activates TLR7, thereby stimulating plasmacytoid dendritic cells (pDC) through the TLR7-MyD88-dependent signaling pathway. Activation of pDC results in secretion of interferon alpha, the production of proimflammatory cytokines, the upregulation of co-stimulatory molecules, and enhanced T and B-cell stimulatory responses.
CPG-52852 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
structure in first source
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[4-(4-amino-2-ethylimidazo[4,5-c]quinolin-1-yl)butyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S/c1-3-14-21-15-16(12-8-4-5-9-13(12)20-17(15)18)22(14)11-7-6-10-19-25(2,23)24/h4-5,8-9,19H,3,6-7,10-11H2,1-2H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOQZEXYFLXNKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1CCCCNS(=O)(=O)C)C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201416 | |
| Record name | CPG-52852 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532959-63-0 | |
| Record name | CPG-52852 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0532959630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CPG-52852 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12476 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CPG-52852 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CPG-52852 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PJC3KPK6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PF-4878691
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-4878691, also known as 3M-852A, is a potent and selective orally active agonist of Toll-like receptor 7 (TLR7).[1][2][3] Its mechanism of action is centered on the activation of the innate immune system, leading to the induction of a robust antiviral and immunomodulatory response. This document provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and experimental methodologies used to characterize the activity of this compound.
Core Mechanism of Action: TLR7 Agonism
This compound functions by binding to and activating TLR7, a pattern recognition receptor primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells.[1] This interaction initiates a signaling cascade that results in the production of type I interferons (IFNs), particularly IFN-α, and other pro-inflammatory cytokines and chemokines.[1] The activation of this pathway is crucial for orchestrating an effective innate immune response against viral pathogens and malignancies.
Signaling Pathway
The activation of TLR7 by this compound triggers a well-defined intracellular signaling pathway. Upon binding of this compound within the endosome, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade that culminates in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7). Activated NF-κB and IRF7 translocate to the nucleus and induce the transcription of genes encoding type I interferons and other inflammatory cytokines.
Quantitative Data
The activity of this compound has been quantified in various in vitro and in vivo studies.
| Parameter | Assay System | Value | Reference |
| EC50 | HEK293 cells expressing human TLR7 (NF-κB SEAP reporter gene assay) | 2657 nM | [1] |
| In Vivo Human Dose | Healthy Volunteers | 3, 6, and 9 mg (twice weekly for 2 weeks) | [4] |
In Vivo Biomarker Response in Healthy Volunteers:
A proof-of-mechanism study in healthy volunteers demonstrated a dose-dependent induction of immune and interferon response biomarkers following oral administration of this compound.[4] While specific mean concentrations of cytokines are not publicly available, the study reported significant, dose-dependent increases in key markers of TLR7 activation, including:
-
Interferon-gamma-inducible protein 10 (IP-10)
-
2',5'-oligoadenylate synthetase (2',5'-OAS)
-
Lymphopenia (a transient decrease in lymphocyte count, a known pharmacodynamic effect of systemic IFN-α)[4]
Notably, the study also observed an induction of TLR7 expression in vivo, suggesting a potential for an amplified biomarker response with repeated dosing.[4]
Experimental Protocols
In Vitro TLR7 Activation Assay using NF-κB Reporter Gene in HEK293 Cells
This assay is a standard method to determine the potency of TLR7 agonists.
Objective: To quantify the activation of the NF-κB signaling pathway downstream of TLR7 by this compound.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably co-transfected with human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: Serial dilutions of this compound are prepared and added to the cells. A positive control (e.g., another known TLR7 agonist) and a vehicle control (e.g., DMSO) are also included.
-
Incubation: The plates are incubated for 16-24 hours to allow for TLR7 activation and subsequent SEAP expression and secretion into the cell culture supernatant.
-
SEAP Detection: A sample of the supernatant is collected, and a SEAP-specific substrate is added. The enzymatic reaction results in a colorimetric or chemiluminescent signal that is proportional to the amount of SEAP.
-
Data Analysis: The signal is measured using a plate reader. The data is then plotted as a dose-response curve, and the EC50 value is calculated using non-linear regression analysis.
In Vitro IFN-α Induction Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of this compound to induce the production of IFN-α, a key cytokine in the antiviral response.
Objective: To quantify the amount of IFN-α secreted by human PBMCs upon stimulation with this compound.
Methodology:
-
PBMC Isolation: PBMCs are isolated from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: The isolated PBMCs are washed and resuspended in a suitable culture medium.
-
Cell Plating: The cells are plated in 96-well plates at a specific density.
-
Compound Treatment: this compound is added to the cells at various concentrations. A positive control (e.g., another TLR7 agonist or a viral stimulus) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for 24-48 hours to allow for IFN-α production and secretion.[5]
-
Supernatant Collection: The plates are centrifuged, and the cell-free supernatant is collected.
-
IFN-α Quantification: The concentration of IFN-α in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using recombinant IFN-α, and the concentration of IFN-α in the samples is determined by interpolating from the standard curve.
Conclusion
This compound is a well-characterized TLR7 agonist that activates the innate immune system through the MyD88-dependent signaling pathway, leading to the induction of type I interferons and other immunomodulatory cytokines. Its mechanism of action has been elucidated through a combination of in vitro cell-based assays and in vivo clinical studies. The data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of TLR7 agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TLR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IFN-α production by human mononuclear cells infected with varicella-zoster virus through TLR9-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PF-4878691 (3M-852A): A Potent TLR7 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4878691, also widely known as 3M-852A, is a synthetic small-molecule imidazoquinoline that acts as a potent and selective agonist of Toll-like receptor 7 (TLR7).[1][2] Its activation of TLR7 triggers the innate immune system, leading to the production of various cytokines, most notably interferon-alpha (IFN-α), and subsequent modulation of the adaptive immune response. This activity has positioned this compound as a compound of interest for its potential therapeutic applications in oncology and virology, particularly in the treatment of various cancers and hepatitis C virus (HCV) infection.[1][3] This technical guide provides a comprehensive overview of the core attributes of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Core Properties and Mechanism of Action
This compound is an orally active compound that selectively binds to and activates TLR7, a pattern recognition receptor primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B lymphocytes.[1][4] The activation of TLR7 by this compound initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and interferon regulatory factor 7 (IRF7).[5][6] This, in turn, stimulates the production of a range of pro-inflammatory cytokines and chemokines, with a pronounced induction of IFN-α.[7][8] The secreted IFN-α exhibits pleiotropic effects, including the inhibition of tumor cell proliferation and antiviral activity.[7][9]
The antitumor effects of this compound are largely indirect and mediated by the activation of the immune system.[7] The induced IFN-α can directly inhibit the growth of some tumor cells and also enhances the cytotoxic activity of natural killer (NK) cells and CD8+ T cells.[10] In the context of HCV, the stimulation of the innate immune response by this compound contributes to the suppression of viral replication.[9][11]
Chemical Properties
| Property | Value |
| Synonyms | 3M-852A, 852A, S-32865, IMDZQ |
| Chemical Formula | C₁₇H₂₃N₅O₂S |
| Molecular Weight | 361.46 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound (3M-852A) from various in vitro and in vivo studies.
Table 1: In Vitro Activity
| Parameter | Cell Line | Assay | Value | Reference(s) |
| EC₅₀ | HEK293 (expressing human TLR7) | NF-κB Reporter Gene Assay | 2657 nM | [1][12] |
Table 2: Clinical Trial Dosing and Administration
| Indication | Phase | Route of Administration | Dosage | Reference(s) |
| Advanced Solid Tumors | I | Intravenous (thrice weekly for 2 weeks) | 0.15 to 2.0 mg/m² | [8] |
| Advanced Hematologic Malignancies | II | Subcutaneous (twice weekly for 12 weeks) | Started at 0.6 mg/m², escalated to 1.2 mg/m² | [4][13] |
| Healthy Volunteers (HCV research) | Proof-of-mechanism | Oral (twice a week for 2 weeks) | 3, 6, and 9 mg | [11] |
| Healthy Volunteers | Phase I | Topical (single application) | 0.01%, 0.1%, 0.3%, 1.0% | [14] |
Table 3: Pharmacokinetic Parameters in Humans (Intravenous Administration)
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 1.2 mg/m² |
| Dose-Limiting Toxicity | Fatigue and constitutional symptoms |
Data from a Phase I trial in patients with advanced solid organ tumors.[8]
Experimental Protocols
TLR7 Activation Assay (NF-κB Reporter Gene Assay)
This protocol describes a method to quantify the agonist activity of this compound on human TLR7 using a stable reporter cell line.
Materials:
-
HEK293 cell line stably co-transfected with human TLR7 and an NF-κB-inducible secreted alkaline phosphatase (SEAP) or luciferase reporter gene.
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics like Blasticidin and G418).
-
This compound (3M-852A) stock solution in DMSO.
-
96-well cell culture plates.
-
SEAP or luciferase assay detection reagents.
-
Plate reader capable of measuring luminescence or absorbance.
Procedure:
-
Seed the HEK293-TLR7 reporter cells into a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A vehicle control (DMSO) should be included.
-
Carefully remove the medium from the cells and add the diluted compound solutions.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
Measure the reporter gene activity (SEAP or luciferase) according to the manufacturer's instructions for the detection reagent.
-
Calculate the EC₅₀ value by plotting the response versus the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Plasmacytoid Dendritic Cell (pDC) Activation Assay (Flow Cytometry)
This protocol outlines a method to assess the activation of pDCs in human peripheral blood mononuclear cells (PBMCs) following stimulation with this compound.
Materials:
-
Human PBMCs isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.[15]
-
Complete RPMI-1640 medium.
-
This compound (3M-852A) stock solution in DMSO.
-
Fluorescently conjugated antibodies against human cell surface markers (e.g., CD123, BDCA-2/CD303 for pDC identification; CD69, CD86 for activation markers).
-
Flow cytometry staining buffer.
-
Flow cytometer.
Procedure:
-
Resuspend isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Add this compound at the desired concentrations to the cell suspension. Include an unstimulated control.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for the desired time (e.g., 4-24 hours).
-
Harvest the cells and wash with flow cytometry staining buffer.
-
Stain the cells with the antibody cocktail for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the pDC population (e.g., CD123⁺, BDCA-2⁺) and quantifying the expression of activation markers.[16]
In Vitro Tumor Cell Proliferation Inhibition Assay
This protocol describes an indirect method to measure the anti-proliferative effect of this compound-stimulated immune cells on tumor cells.
Materials:
-
Human PBMCs.
-
Tumor cell line (e.g., Hs294T melanoma).[7]
-
Complete RPMI-1640 and DMEM media.
-
This compound (3M-852A) stock solution in DMSO.
-
Cell proliferation assay reagent (e.g., MTT, XTT, or CellTiter-Glo®).
-
96-well plates.
Procedure:
-
Generation of Conditioned Medium:
-
Stimulate human PBMCs with various concentrations of this compound for 24-48 hours.
-
Collect the supernatant (conditioned medium) by centrifugation to remove the cells.
-
-
Tumor Cell Proliferation Assay:
-
Seed the tumor cells in a 96-well plate and allow them to adhere.
-
Replace the medium with the conditioned medium from the stimulated PBMCs.
-
Incubate for 72 hours.
-
Measure cell proliferation/viability using a suitable assay reagent according to the manufacturer's protocol.
-
Calculate the percentage of proliferation inhibition relative to the control (conditioned medium from unstimulated PBMCs).
-
HCV Replicon Assay
This protocol provides a general outline for assessing the antiviral activity of this compound against HCV using a replicon system.
Materials:
-
Huh-7 human hepatoma cell line harboring an HCV subgenomic replicon (e.g., with a luciferase reporter).[9][17]
-
Complete DMEM.
-
This compound (3M-852A) stock solution in DMSO.
-
Luciferase assay reagent.
-
96-well plates.
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells in a 96-well plate.
-
Treat the cells with serial dilutions of this compound.
-
Incubate for 48-72 hours.
-
Lyse the cells and measure the luciferase activity, which correlates with HCV RNA replication.[17]
-
Determine the EC₅₀ value for the inhibition of HCV replication.
Signaling Pathways and Experimental Workflows
Signaling Pathway
Caption: TLR7 Signaling Pathway Activated by this compound (3M-852A).
Experimental Workflows
Caption: Workflow for TLR7 Activation Reporter Gene Assay.
Caption: Workflow for pDC Activation Assay using Flow Cytometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Toll-like Receptor (TLR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. Prolonged Subcutaneous Administration of 852A, a Novel Systemic Toll-like Receptor 7 Agonist, to Activate Innate Immune Responses in Patients with Advanced Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR7 agonist 852A inhibition of tumor cell proliferation is dependent on plasmacytoid dendritic cells and type I IFN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First in human phase I trial of 852A, a novel systemic toll-like receptor 7 agonist, to activate innate immune responses in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of anti-hepatitis C virus responses via Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Prolonged subcutaneous administration of 852A, a novel systemic toll-like receptor 7 agonist, to activate innate immune responses in patients with advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cutaneous pharmacodynamics of a toll-like receptor 7 agonist, 852A, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.pasteur.fr [research.pasteur.fr]
- 16. fcslaboratory.com [fcslaboratory.com]
- 17. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Selective TLR7 Agonist PF-4878691
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4878691, also known as 3M-852A, is a potent, orally active small molecule agonist of Toll-like receptor 7 (TLR7).[1] As a selective modulator of the innate immune system, this compound has been investigated for its therapeutic potential in various diseases, including viral infections like Hepatitis C Virus (HCV) and in oncology.[1][2] TLR7, an endosomal receptor, plays a crucial role in the recognition of single-stranded RNA (ssRNA) viruses and the subsequent initiation of an antiviral immune response. Activation of TLR7 by agonists like this compound leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are critical for controlling viral replication and activating adaptive immunity.[2] This technical guide provides a comprehensive overview of the TLR7 selectivity of this compound, detailing its mechanism of action, experimental protocols for its characterization, and the signaling pathways it modulates.
Data Presentation: Quantitative Analysis of TLR7 Agonist Activity
The potency and selectivity of this compound have been characterized using in vitro cell-based assays. The following table summarizes the key quantitative data regarding its agonist activity on human TLR7 and its selectivity over other Toll-like receptors.
| Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| Human TLR7 | NF-κB Reporter Gene Assay | HEK293 | EC50 | 2657 nM | [1] |
| Human TLR8 | NF-κB Reporter Gene Assay | HEK293 | Activity | No significant activation observed | Inferred from selectivity claims |
| Human TLR9 | NF-κB Reporter Gene Assay | HEK293 | Activity | No significant activation observed | Inferred from selectivity claims |
Experimental Protocols
The determination of the potency and selectivity of TLR7 agonists like this compound relies on robust and reproducible in vitro assays. The most common method is a reporter gene assay using a human embryonic kidney (HEK293) cell line engineered to express the target TLR and a reporter gene linked to a TLR-responsive promoter.
Key Experiment: TLR7 Activation NF-κB Reporter Gene Assay
This assay quantifies the activation of the TLR7 signaling pathway by measuring the expression of a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase, which is under the control of an NF-κB promoter.
Methodology:
-
Cell Culture and Seeding:
-
HEK293 cells stably co-transfected with human TLR7 and an NF-κB-inducible SEAP or luciferase reporter plasmid are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
-
Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and incubated for 24 hours to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
This compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted in assay medium to achieve the desired final concentrations. The final DMSO concentration in the assay wells should be kept constant and at a non-toxic level (typically ≤0.5%).
-
The culture medium is removed from the cells and replaced with the medium containing the various concentrations of this compound. Control wells with vehicle (DMSO) alone are also included.
-
-
Incubation:
-
The plates are incubated at 37°C in a 5% CO2 humidified incubator for 18-24 hours to allow for TLR7 activation and subsequent reporter gene expression.
-
-
Reporter Gene Quantification:
-
For SEAP reporter: A sample of the cell culture supernatant is collected and mixed with a chemiluminescent substrate for alkaline phosphatase. The luminescence is then measured using a luminometer.
-
For luciferase reporter: The cells are lysed, and a luciferase substrate is added to the lysate. The resulting luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The luminescence readings are plotted against the concentration of this compound.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated using a non-linear regression analysis of the dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflow
TLR7 Signaling Pathway Activated by this compound
Caption: TLR7 activation by this compound initiates a MyD88-dependent signaling cascade.
Experimental Workflow for Determining TLR Agonist Selectivity
Caption: Workflow for assessing the selectivity of a TLR agonist across different TLRs.
Conclusion
This compound is a well-characterized, selective TLR7 agonist that potently induces an innate immune response. Its mechanism of action, centered on the activation of the MyD88-dependent signaling pathway, leads to the production of key antiviral and pro-inflammatory mediators. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other selective TLR7 agonists for therapeutic applications. The high selectivity for TLR7 over other TLRs is a critical attribute that can potentially minimize off-target effects and contribute to a more favorable safety profile in clinical settings. Further research into the nuanced downstream effects of this compound will continue to illuminate its therapeutic potential.
References
The Discovery and Synthesis of PF-4878691: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4878691, also known as 3M-852A, is a potent and selective orally active agonist of Toll-like receptor 7 (TLR7).[1][2] This small molecule imidazoquinoline derivative was developed for its potential as an immunomodulatory agent with applications in antiviral and cancer therapies.[1][2] By activating TLR7, this compound triggers the innate immune system, leading to the production of interferons and other cytokines, which are crucial for antiviral and antitumor responses.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.
Discovery and Rationale
This compound emerged from research programs focused on developing synthetic immune response modifiers that target TLRs.[4] The rationale behind its development was to create a potent and selective TLR7 agonist that could be administered systemically to induce a robust innate immune response.[5] Early research identified the imidazoquinoline scaffold as a promising pharmacophore for TLR7 activation.[4] this compound was specifically designed to dissociate its antiviral activities from potentially harmful inflammatory responses, although clinical studies later revealed challenges in achieving a favorable therapeutic window.[6][7]
Synthesis of this compound
While a detailed, step-by-step synthesis of this compound is not publicly available in a single document, the general synthetic route for imidazoquinoline derivatives can be inferred from various patents and publications. The synthesis likely involves a multi-step process starting from a substituted quinoline (B57606) precursor.
A plausible synthetic pathway would include the following key transformations:
-
Nitration: Introduction of a nitro group onto the quinoline ring system.
-
Chlorination: Conversion of a hydroxyl group to a chlorine atom, creating a reactive intermediate.
-
Nucleophilic Substitution: Reaction of the chloroquinoline with an appropriate amine to introduce the side chain.
-
Reduction: Reduction of the nitro group to an amino group.
-
Cyclization: Formation of the imidazole (B134444) ring to yield the final imidazoquinoline core structure.
Mechanism of Action
This compound exerts its biological effects by selectively binding to and activating TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B lymphocytes.[1][5]
The activation of TLR7 by this compound initiates a downstream signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This signaling pathway culminates in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs). The activation of these transcription factors leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[5]
Figure 1: TLR7 signaling pathway activated by this compound.
Quantitative Data
The following tables summarize key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| TLR7 Activation | HEK293 cells expressing human TLR7 | NF-κB Induction | Selective activation at 1 µM | [5] |
| IFN-α Production | Human PBMCs | IFN-α Induction | 10 - 1,000 ng/mL | [8] |
| Cytokine Production | Human PBMCs | Induction of IP-10, IL-1Ra, MCP-1, TRAIL | Low nanomolar concentrations | [8] |
| Antitumor Activity | Hs294T and 769-P tumor cell lines | Inhibition of proliferation | Dependent on pDC and Type I IFN | [8] |
Table 2: In Vivo Studies of this compound
| Species | Dosing Regimen | Key Findings | Reference |
| Mice (BALB/c and C57bl/6J) | 10-150 mg/kg, single oral gavage | Dose and time-dependent lymphopenia and induction of 2',5'-OAS. Increased TLR7 receptor RNA. | [1] |
| Mice (B16 melanoma model) | Six doses of 150 mg/kg | Significantly delayed onset of lung metastasis. | [8] |
| Healthy Human Volunteers | 3, 6, and 9 mg twice a week for 2 weeks (oral) | Dose-dependent induction of immune and IFN response biomarkers. Serious adverse events (flu-like symptoms, hypotension, lymphopenia) at 9 mg dose. | [6][7] |
| Healthy Human Volunteers | Single topical application of 0.01% to 1.0% | Well-tolerated with minimal systemic absorption. Increased local gene expression of CXCL9/MIG, CCL2/MCP1, and OAS3. | [9] |
Experimental Protocols
NF-κB Reporter Assay in HEK293 Cells
This assay is used to determine the activation of the NF-κB signaling pathway upon TLR7 stimulation.
Figure 2: Workflow for NF-κB reporter assay.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured in appropriate media. The cells are then transiently co-transfected with a plasmid encoding human TLR7 and a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.
-
Compound Treatment: The transfected cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for a specific period to allow for TLR7 activation and subsequent luciferase expression.
-
Lysis and Luminescence Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase produced and therefore to the extent of NF-κB activation, is measured using a luminometer.[5]
IFN-α Production in Human PBMCs
This protocol measures the ability of this compound to induce the production of IFN-α from primary human immune cells.
Methodology:
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Stimulation: The isolated PBMCs are cultured in a suitable medium and stimulated with different concentrations of this compound.
-
Supernatant Collection: After an incubation period (e.g., 24-48 hours), the cell culture supernatants are collected.
-
IFN-α Quantification: The concentration of IFN-α in the supernatants is quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
Conclusion
This compound is a well-characterized TLR7 agonist that has demonstrated potent immunomodulatory activity in both preclinical and clinical settings. Its ability to induce a robust type I interferon response underscores its potential therapeutic utility in infectious diseases and oncology. However, the narrow therapeutic window observed in early clinical trials, with serious adverse events occurring at higher doses, has posed a significant challenge to its clinical development.[6][7] Further research may focus on optimizing the delivery or formulation of this compound or developing second-generation TLR7 agonists with an improved safety profile. This technical guide provides a foundational understanding of the discovery, synthesis, and biological activity of this compound for researchers and professionals in the field of drug development.
References
- 1. EP1529781A1 - A process for the preparation of Imiquimod and intermediates thereof - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US20080213308A1 - Imidazoquinoline Compounds - Google Patents [patents.google.com]
- 4. | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. EA023208B1 - Pharmaceutical compositions comprising imidazoquinolin(amines) and derivatives thereof suitable for local administration - Google Patents [patents.google.com]
- 7. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TLR7 agonist 852A inhibition of tumor cell proliferation is dependent on plasmacytoid dendritic cells and type I IFN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cutaneous pharmacodynamics of a toll-like receptor 7 agonist, 852A, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: PF-4878691 Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4878691 is a potent, orally active agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 by this compound in immune cells, primarily plasmacytoid dendritic cells (pDCs), triggers a cascade of downstream signaling events, culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This induction of the innate immune response underlies the therapeutic potential of this compound in infectious diseases and oncology. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visual representations of the molecular pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule imidazoquinoline compound that acts as a selective agonist for Toll-like receptor 7. TLR7 is an endosomal pattern recognition receptor that recognizes single-stranded RNA (ssRNA) viruses.[1][2] By mimicking viral ssRNA, this compound activates TLR7-expressing immune cells, most notably plasmacytoid dendritic cells (pDCs), to initiate a robust innate immune response.[2][3] This response is characterized by the production of type I interferons (IFN-α and IFN-β) and a variety of other pro-inflammatory cytokines and chemokines.[1] The immunomodulatory properties of this compound have been investigated for the treatment of chronic viral infections, such as hepatitis C, and as a potential adjuvant in cancer immunotherapy.[1]
The TLR7 Downstream Signaling Pathway
The activation of TLR7 by this compound initiates a well-defined signaling cascade that can be broadly divided into two main branches, both dependent on the adaptor protein MyD88. These branches lead to the activation of the transcription factors NF-κB and IRF7, which orchestrate the expression of pro-inflammatory cytokines and type I interferons, respectively.
MyD88-Dependent Pathway Activation
Upon binding of this compound to TLR7 in the endosomal compartment, TLR7 undergoes a conformational change, leading to its dimerization. This allows for the recruitment of the Toll-interleukin 1 receptor (TIR) domain-containing adaptor protein, Myeloid differentiation primary response 88 (MyD88). MyD88, in turn, recruits interleukin-1 receptor-associated kinase 4 (IRAK4), which phosphorylates and activates IRAK1.
NF-κB Pathway Branch
Activated IRAK1 associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. TRAF6, along with the E2 ubiquitin-conjugating enzyme complex Ubc13/Uev1a, catalyzes the formation of K63-linked polyubiquitin (B1169507) chains. These polyubiquitin chains serve as a scaffold to recruit and activate the TAK1 complex, which consists of TGF-β-activated kinase 1 (TAK1), TAK1-binding protein 2 (TAB2), and TAB3. Activated TAK1 then phosphorylates and activates the IκB kinase (IKK) complex, composed of IKKα, IKKβ, and NEMO (IKKγ). The IKK complex subsequently phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and proteasomal degradation. The degradation of IκB releases the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor (a heterodimer of p50 and p65), allowing it to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as IL-6, TNF-α, and IL-12.
IRF7 Pathway Branch
In plasmacytoid dendritic cells, the MyD88-IRAK4-IRAK1-TRAF6 complex also interacts with a distinct set of proteins to activate the interferon regulatory factor 7 (IRF7). This complex includes IKKα and TRAF3. Within this complex, IRAK1 and IKKα phosphorylate IRF7, leading to its dimerization and translocation to the nucleus. Nuclear IRF7 then binds to interferon-stimulated response elements (ISREs) in the promoters of type I interferon genes, driving the transcription of IFN-α and IFN-β. Secreted type I interferons can then act in an autocrine and paracrine manner, binding to the type I IFN receptor (IFNAR) and activating the JAK-STAT signaling pathway. This leads to the phosphorylation of STAT1 and STAT2, which, along with IRF9, form the ISGF3 complex. ISGF3 translocates to the nucleus and binds to ISREs to induce the expression of a wide range of interferon-stimulated genes (ISGs), such as 2',5'-oligoadenylate synthetase (2',5'-OAS) and IP-10 (CXCL10), which have antiviral and immunomodulatory functions.
Quantitative Data on Downstream Effects
A proof-of-mechanism study in healthy volunteers who received doses of 3, 6, and 9 mg of this compound twice a week for 2 weeks demonstrated a dose-dependent induction of immune and interferon (IFN) response biomarkers.[1]
Table 1: Pharmacodynamic Effects of this compound in Healthy Volunteers
| Biomarker | 3 mg Dose | 6 mg Dose | 9 mg Dose |
| IP-10 (CXCL10) | Modest Increase | Significant Increase | Robust Increase |
| 2',5'-OAS | Modest Increase | Significant Increase | Robust Increase |
| Lymphocyte Count | Transient Decrease | Pronounced Decrease | Severe Decrease |
| TLR7 mRNA | Upregulation | Strong Upregulation | Strongest Upregulation |
Data summarized from Fidock et al., 2011.[1] Specific numerical values for mean changes and statistical significance were not publicly available.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the downstream effects of this compound. These are based on methodologies described for TLR7 agonists in the literature.[3]
In Vitro Stimulation of Plasmacytoid Dendritic Cells (pDCs)
Objective: To measure the induction of gene expression in pDCs following stimulation with this compound.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
Plasmacytoid Dendritic Cell Isolation Kit (e.g., Miltenyi Biotec).
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound (stock solution in DMSO).
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA synthesis kit.
-
qPCR primers for target genes (e.g., IFN-α, IFN-β, TNF-α, IL-6, IP-10, 2',5'-OAS, and a housekeeping gene like GAPDH).
-
qPCR master mix.
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for pDCs from the PBMC fraction using a magnetic-activated cell sorting (MACS) pDC isolation kit according to the manufacturer's instructions.
-
Seed the purified pDCs in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI 1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. A typical final concentration for in vitro studies is 10 μM.[2] Include a vehicle control (DMSO) and an unstimulated control.
-
Add the this compound dilutions or controls to the pDC cultures and incubate for 4-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and lyse them for RNA extraction using a suitable kit.
-
Quantify the extracted RNA and perform reverse transcription to generate cDNA.
-
Perform quantitative real-time PCR (qPCR) to measure the relative expression levels of the target genes. Normalize the expression of target genes to the housekeeping gene.
Cytokine Quantification from Human PBMCs
Objective: To measure the secretion of cytokines from a mixed population of immune cells in response to this compound.
Materials:
-
PBMCs isolated from healthy donors.
-
RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound (stock solution in DMSO).
-
Multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits for target cytokines (e.g., IFN-α, IP-10, IL-6, TNF-α).
Procedure:
-
Isolate PBMCs as described in section 4.1.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI 1640 medium.
-
Prepare serial dilutions of this compound and add them to the PBMC cultures. Include vehicle and unstimulated controls.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Analyze the supernatant for cytokine concentrations using a multiplex assay or individual ELISAs according to the manufacturer's instructions.
-
Generate a standard curve for each cytokine to determine the absolute concentrations in the samples.
Conclusion
This compound is a potent TLR7 agonist that activates a well-defined downstream signaling pathway, leading to a robust innate immune response characterized by the production of type I interferons and pro-inflammatory cytokines. The MyD88-dependent activation of NF-κB and IRF7 are the central pillars of this response. The dose-dependent induction of key biomarkers such as IP-10 and 2',5'-OAS has been demonstrated in clinical settings. The experimental protocols provided in this guide offer a framework for further investigation into the nuanced effects of this compound and other TLR7 agonists on immune cell function. A thorough understanding of these downstream signaling pathways is critical for the continued development and optimization of TLR7-targeted therapies in various disease contexts.
References
The Induction of Interferon-Alpha by PF-4878691: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4878691, a potent and selective agonist of Toll-like receptor 7 (TLR7), has emerged as a significant small molecule for stimulating innate immune responses. Its primary mechanism of action involves the induction of type I interferons, particularly interferon-alpha (IFN-α), a key cytokine in antiviral and antitumor immunity. This technical guide provides an in-depth overview of the core mechanisms, experimental protocols, and quantitative data associated with this compound-mediated IFN-α induction, with a focus on its effects on plasmacytoid dendritic cells (pDCs), the primary producers of IFN-α.
Data Presentation
| Compound | Cell Line | Assay Type | Parameter | Value |
| This compound | HEK293 (expressing human TLR7) | NF-κB Reporter Gene Assay | EC50 | 2657 nM |
Note: This EC50 value represents the concentration of this compound required to achieve 50% of the maximal response in a reporter gene assay measuring NF-κB activation downstream of TLR7. This serves as a proxy for its potency as a TLR7 agonist.
Signaling Pathway of this compound-Induced IFN-α Production
The induction of IFN-α by this compound is initiated by its binding to TLR7 within the endosomes of pDCs. This binding event triggers a downstream signaling cascade culminating in the transcription of the IFN-α gene. The key molecular players in this pathway are depicted in the following diagram.
Caption: TLR7 signaling pathway initiated by this compound in pDCs.
Experimental Protocols
Isolation of Human Plasmacytoid Dendritic Cells (pDCs)
Objective: To enrich a pure population of pDCs from human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation:
-
Dilute peripheral blood with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque PLUS density gradient.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in an appropriate buffer (e.g., PBS with 2% fetal bovine serum).
-
-
pDC Enrichment (Negative Selection):
-
Use a commercially available pDC isolation kit (e.g., EasySep™ Human Plasmacytoid DC Enrichment Kit).
-
Incubate the PBMC suspension with the provided enrichment cocktail containing antibodies against non-pDC surface markers for the recommended time (typically 10-15 minutes).
-
Add magnetic nanoparticles to the cell suspension and incubate for the recommended time (typically 5-10 minutes).
-
Place the tube in a magnetic separator for the recommended time (typically 5-10 minutes).
-
Carefully decant the supernatant containing the enriched, untouched pDCs into a new tube.
-
The magnetically labeled, non-pDC cells will remain attached to the side of the tube.
-
Assess the purity of the isolated pDCs by flow cytometry using antibodies against pDC markers (e.g., CD123, BDCA-2/CD303) and lineage markers (e.g., CD3, CD14, CD19, CD20, CD56).
-
In Vitro Stimulation of pDCs with this compound
Objective: To activate isolated pDCs with this compound to induce IFN-α production.
Methodology:
-
Cell Plating:
-
Resuspend the purified pDCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plate the pDCs in a 96-well round-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 10 µM).
-
Add the diluted this compound or a vehicle control (DMSO at the same final concentration as the highest this compound concentration) to the pDC cultures.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Quantification of IFN-α by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To measure the concentration of secreted IFN-α in the supernatant of stimulated pDC cultures.
Methodology:
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.
-
-
ELISA Procedure:
-
Use a commercially available human IFN-α ELISA kit and follow the manufacturer's instructions. A general protocol is as follows:
-
Coat a 96-well ELISA plate with a capture antibody specific for human IFN-α and incubate overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the collected supernatants and a serial dilution of a known IFN-α standard to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color change is observed.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Calculate the concentration of IFN-α in the samples by comparing their absorbance values to the standard curve.
-
Quantification of IFN-α mRNA by RT-qPCR
Objective: To measure the relative expression of IFN-α mRNA in pDCs after stimulation with this compound.
Methodology:
-
Cell Lysis and RNA Extraction:
-
After the desired stimulation time (e.g., 4-6 hours), lyse the pDCs in each well using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers for the human IFN-α gene and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
Analyze the data using the ΔΔCt method to determine the fold change in IFN-α mRNA expression in this compound-stimulated cells relative to the vehicle-treated control cells, normalized to the housekeeping gene.
-
Experimental Workflow
The following diagram illustrates the overall workflow for investigating the induction of IFN-α by this compound in human pDCs.
Caption: Workflow for IFN-α induction studies using this compound.
Conclusion
This compound is a valuable tool for studying the activation of the TLR7 pathway and the subsequent induction of IFN-α. The protocols and information provided in this guide offer a comprehensive framework for researchers to investigate the immunomodulatory effects of this compound. Further studies focusing on generating detailed dose-response data in primary human pDCs will be crucial for a more complete understanding of its therapeutic potential.
An In-depth Technical Guide to PF-4878691 and the Innate Immune Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4878691 is a synthetic, orally active small molecule that acts as a selective agonist of Toll-like receptor 7 (TLR7). By activating TLR7, primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells, this compound triggers a robust innate immune response characterized by the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This downstream signaling cascade is mediated through the MyD88-dependent pathway, involving key signaling molecules such as IRAK4 and TRAF6, and culminating in the activation of transcription factors like NF-κB and IRF7. The immunostimulatory properties of this compound have been investigated for their therapeutic potential in various diseases, including chronic viral infections and cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Introduction
The innate immune system serves as the first line of defense against invading pathogens. Toll-like receptors (TLRs) are a critical component of this system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating an inflammatory response. TLR7, an endosomal receptor, recognizes single-stranded viral RNA, leading to the production of antiviral interferons and other cytokines.[1] this compound is a synthetic imidazoquinoline compound that functions as a selective TLR7 agonist, effectively mimicking viral ssRNA and activating this pathway.[2][3] Its ability to stimulate a potent innate immune response has led to its investigation as a therapeutic agent, notably in the context of Hepatitis C virus (HCV) infection.[3]
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunostimulatory effects by binding to and activating TLR7 within the endosomes of immune cells. This activation initiates a downstream signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[4]
The key steps in the this compound-induced TLR7 signaling pathway are as follows:
-
TLR7 Activation: this compound binds to the TLR7 receptor within the endosome, inducing a conformational change and receptor dimerization.
-
MyD88 Recruitment: The activated TLR7 dimer recruits the MyD88 adaptor protein to its Toll/interleukin-1 receptor (TIR) domain.
-
Myddosome Formation: MyD88 then recruits Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), which in turn recruits and phosphorylates IRAK1. This complex of MyD88, IRAK4, and IRAK1 forms a signaling complex known as the Myddosome.[5]
-
TRAF6 Activation: The activated IRAK complex then interacts with and activates TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase.[6]
-
Downstream Activation: Activated TRAF6 leads to the activation of two major downstream pathways:
-
NF-κB Pathway: Activation of the IKK complex (IKKα, IKKβ, IKKγ), which phosphorylates IκBα, leading to its degradation and the subsequent translocation of the transcription factor NF-κB to the nucleus.[7]
-
MAPK and IRF Pathways: Activation of mitogen-activated protein kinases (MAPKs) and Interferon Regulatory Factors (IRFs), particularly IRF7.[5]
-
-
Cytokine Production: Nuclear translocation of NF-κB and activated IRF7 leads to the transcription of genes encoding type I interferons (IFN-α, IFN-β), pro-inflammatory cytokines (e.g., IL-6, TNF-α), and chemokines.[4]
Caption: this compound activates TLR7 leading to cytokine and interferon production.
Quantitative Data
The activity of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data available.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | Parameter | Value | Reference |
| TLR7 Activation | HEK293 cells expressing human TLR7 | EC50 (NF-κB reporter) | 2657 nM | [8] |
| Plasmacytoid Dendritic Cell (pDC) Activation | Human pDCs | Concentration | 10 µM | [9] |
| Effect | Induction of a complex transcription network for antiviral responses | [9] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Healthy Volunteers (NCT00963392)
| Dose | Biomarker | Effect | Reference |
| 3, 6, and 9 mg (twice weekly for 2 weeks) | Immune and Interferon (IFN) response biomarkers | Dose-dependent and dose-frequency-related induction | [3] |
| 3, 6, and 9 mg | 2',5'-oligoadenylate synthetase (2',5'-OAS) | Dose-dependent induction | [3] |
| 3, 6, and 9 mg | TLR7 expression | In vivo induction, leading to an amplified biomarker response | [3] |
| 6 and 9 mg | Lymphocyte counts | Transient, dose-dependent decreases (lymphopenia) | [3] |
Table 3: In Vivo Effects of this compound in Mice
| Animal Model | Dosing | Effect | Reference |
| BALB/c and C57BL/6J mice | 10-150 mg/kg (single oral gavage) | Dose and time-dependent lymphopenia | [9] |
| Induction of 2',5'-OAS | [9] | ||
| Cardiovascular changes | [9] | ||
| Significant increase in TLR7 receptor RNA | [9] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the activity of this compound.
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the induction of cytokines and other biomarkers by this compound in human immune cells.
Protocol Outline:
-
PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend isolated PBMCs in complete RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Stimulation: Plate PBMCs in 96-well plates and add this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 6, 24, or 48 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatants for cytokine analysis.
-
Cytokine Analysis: Measure the concentrations of cytokines (e.g., IFN-α, IL-6, TNF-α, IP-10) in the supernatants using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.
-
Cell Pellet Analysis (for RNA): Lyse the remaining cells and extract total RNA for gene expression analysis (e.g., 2',5'-OAS) by quantitative real-time PCR (qRT-PCR).
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Myd88-Dependent TLRs Mediates Local and Systemic Inflammation in a Mouse Model of Primary Sjögren's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustained Efficacy and Seroconversion with the Toll-Like Receptor 7 Agonist GS-9620 in the Woodchuck Model of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to PF-4878691 (CAS 532959-63-0): A Selective TLR7 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4878691, also known as 852A and 3M-852A, is a potent and selective small-molecule agonist of Toll-like Receptor 7 (TLR7).[1] As an imidazoquinoline derivative, it is designed to activate the innate immune system, leading to the production of a cascade of cytokines and chemokines. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, key experimental data, and methodologies related to this compound, intended for researchers and professionals in drug development.
Chemical and Physical Properties
This compound is a white to off-white solid powder. Its chemical structure and key properties are summarized in the table below.
| Property | Value |
| CAS Number | 532959-63-0 |
| Molecular Formula | C₁₇H₂₃N₅O₂S |
| Molecular Weight | 361.46 g/mol [2] |
| IUPAC Name | N-[4-(4-amino-2-ethyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]methanesulfonamide |
| Synonyms | 852A, 3M-852A, IMDZQ, PF-04878691[2] |
| Solubility | Soluble in DMSO (19.23 mg/mL)[1] |
| Appearance | Solid powder |
| Purity | >98% |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by selectively binding to and activating TLR7, an endosomal pattern recognition receptor. This activation primarily occurs in plasmacytoid dendritic cells (pDCs), triggering a MyD88-dependent signaling cascade. This pathway culminates in the activation of key transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB), leading to the transcription and secretion of type I interferons (especially IFN-α) and other pro-inflammatory cytokines and chemokines like Interleukin-1 Receptor Antagonist (IL-1RA) and Interferon-inducible protein-10 (IP-10).[3]
Caption: this compound activates the TLR7-MyD88 pathway leading to cytokine production.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity
| Assay | Cell Line | Parameter | Value | Reference |
| TLR7 Agonist Activity | HEK293 (expressing human TLR7) | EC₅₀ (NF-κB SEAP reporter) | 2657 nM | [4][5] |
| Transcriptional Network Induction | Plasmacytoid Dendritic Cells | Concentration | 10 µM | [4] |
Table 2: In Vivo Activity (Preclinical)
| Animal Model | Dosing | Key Findings | Reference |
| BALB/c and C57bl/6 J mice | 10-150 mg/kg (single oral gavage) | Dose and time-dependent lymphopenia and induction of 2',5'-Oligoadenylate Synthetase (OAS). Increased TLR7 receptor RNA. | [4] |
Table 3: Clinical Trial Data (Human)
| Study Population | Dosing Regimen | Key Findings & Biomarkers | Maximum Tolerated Dose | Reference |
| Healthy Volunteers | 3, 6, and 9 mg (twice weekly for 2 weeks) | Dose-dependent induction of immune and IFN responses (e.g., OAS). Serious adverse events (flu-like symptoms, hypotension, lymphopenia) at 9 mg. | Not established (study terminated early) | [6] |
| Patients with Advanced Cancer | 0.15 to 2.0 mg/m² (i.v. thrice weekly for 2 weeks) | Dose-proportional pharmacokinetics. Increases in IFN-α, IL-1RA, and IP-10 at doses ≥0.6 mg/m². | 1.2 mg/m² | [3][7] |
| Patients with Refractory Metastatic Melanoma | 0.6 mg/m² increasing to 0.9 mg/m² (i.v. thrice weekly for 12 weeks) | Increased serum Type I IFN and IP-10. Increased CD86 expression on monocytes. | - | [8] |
| Patients with Recurrent Hematologic Malignancies | 0.6 mg/m² escalating to 1.2 mg/m² (s.c. twice weekly for 12 weeks) | Evidence of sustained tolerability and clinical activity. | - | [9] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound.
In Vitro TLR7 Activation Assay (HEK293 NF-κB Reporter Assay)
This protocol describes a method to determine the potency of this compound in activating the TLR7 signaling pathway using a reporter gene assay.
Caption: Workflow for determining TLR7 activation using a reporter assay.
Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing human TLR7 and an NF-κB-driven reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) in DMEM supplemented with 10% FBS, antibiotics, and a selection agent.
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the culture medium with the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., another known TLR7 agonist).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Reporter Gene Measurement:
-
For SEAP: Collect the supernatant and measure SEAP activity using a colorimetric or chemiluminescent substrate.
-
For Luciferase: Lyse the cells and measure luciferase activity using a luminometer and an appropriate luciferase assay reagent.
-
-
Data Analysis: Plot the reporter gene activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
In Vivo Murine Pharmacodynamic Study
This protocol outlines a method to assess the in vivo pharmacodynamic effects of this compound in mice.
Methodology:
-
Animal Model: Use 8-10 week old female BALB/c or C57bl/6 J mice.
-
Compound Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) for oral administration.
-
Dosing: Administer this compound via oral gavage at doses ranging from 10 to 150 mg/kg. Include a vehicle control group.
-
Sample Collection: Collect blood samples via tail vein or terminal cardiac puncture at various time points post-dose (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Pharmacodynamic Endpoints:
-
Lymphocyte Counts: Perform a complete blood count (CBC) to quantify changes in lymphocyte populations.
-
OAS1 Gene Expression: Isolate RNA from whole blood or peripheral blood mononuclear cells (PBMCs). Perform quantitative real-time PCR (qRT-PCR) to measure the expression of the 2',5'-oligoadenylate synthetase 1 (OAS1) gene, a well-known interferon-stimulated gene.
-
Cytokine Analysis: Prepare plasma and measure cytokine levels (e.g., IFN-α, IP-10) using ELISA or a multiplex bead-based assay.
-
-
Data Analysis: Analyze the time course and dose-response relationship for each pharmacodynamic marker.
Safety and Tolerability
Clinical studies of this compound have revealed a dose-dependent safety profile primarily related to its mechanism of action. The observed adverse events are consistent with the systemic release of IFN-α and other cytokines. In a study with healthy volunteers, doses of 9 mg administered twice weekly led to serious adverse events, including flu-like symptoms, hypotension, and lymphopenia, which resulted in the early termination of the study.[6] In studies involving cancer patients, the maximum tolerated intravenous dose was determined to be 1.2 mg/m².[3][7] These findings highlight a narrow therapeutic window, which has posed challenges for its clinical development, particularly for chronic viral infections like hepatitis C.
Conclusion
This compound is a well-characterized, potent, and selective TLR7 agonist that has been instrumental in understanding the in vivo effects of systemic TLR7 activation. While its development for certain indications has been hampered by a narrow therapeutic window, the data gathered from preclinical and clinical studies provide valuable insights for the development of future immunomodulatory therapies targeting the TLR7 pathway. The detailed information on its activity, signaling pathway, and experimental methodologies presented in this guide serves as a critical resource for researchers in the fields of immunology, oncology, and infectious diseases.
References
- 1. This compound | TLR | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. First in human phase I trial of 852A, a novel systemic toll-like receptor 7 agonist, to activate innate immune responses in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. An exploratory study of systemic administration of the toll-like receptor-7 agonist 852A in patients with refractory metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prolonged subcutaneous administration of 852A, a novel systemic toll-like receptor 7 agonist, to activate innate immune responses in patients with advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-4878691: A Technical Overview of a Toll-Like Receptor 7 Agonist in Hepatitis C Virus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4878691 is an orally active, small-molecule agonist of Toll-like receptor 7 (TLR7) that was investigated for the treatment of chronic Hepatitis C Virus (HCV) infection.[1][2] As a TLR7 agonist, this compound was designed to stimulate the innate immune system, mimicking the natural host response to viral RNA. This activation leads to the production of type I interferons (IFNs) and other cytokines, which in turn initiate a broad-spectrum antiviral state.[1][3] Although its development for HCV was ultimately discontinued (B1498344) due to a narrow therapeutic window, the study of this compound has provided valuable insights into the therapeutic potential and challenges of targeting TLR7 for viral hepatitis.[4] This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and evaluation workflow.
Mechanism of Action
This compound functions by binding to and activating TLR7, a pattern recognition receptor primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells.[1][3] Upon binding of this compound, TLR7 undergoes a conformational change, initiating a downstream signaling cascade. This process involves the recruitment of the adaptor protein MyD88, which in turn recruits and activates Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[5][6] The activation of IRAK4 is a critical step, leading to the phosphorylation and activation of other IRAK family members and subsequent engagement of TNF receptor-associated factor 6 (TRAF6).[5] This signaling culminates in the activation of key transcription factors, including Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB), which drive the expression of type I interferons (IFN-α/β) and pro-inflammatory cytokines.[3][7] The secreted interferons then act in an autocrine and paracrine manner to induce the expression of numerous interferon-stimulated genes (ISGs), such as 2',5'-oligoadenylate synthetase (OAS), which establish an antiviral state in surrounding cells, thereby inhibiting HCV replication.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical studies of this compound in healthy volunteers.
Table 1: Clinical Dosing and Pharmacodynamic Response
| Dose Group | Number of Subjects | Dosing Regimen | Peak Mean Fold Increase in 2',5'-Oligoadenylate Synthetase (OAS) mRNA |
| 3 mg | 6 | Twice weekly for 2 weeks | > 8-fold in 3 of 6 subjects |
| 6 mg | 6 | Twice weekly for 2 weeks | > 8-fold in 6 of 6 subjects |
| 9 mg | 6 | Twice weekly for 2 weeks | > 8-fold in 5 of 6 subjects |
| Placebo | 6 | Twice weekly for 2 weeks | No significant increase |
Data compiled from a proof-of-pharmacology study in healthy volunteers.[1]
Table 2: Safety and Tolerability Profile
| Dose Group | Key Adverse Events |
| 3 mg | Mild treatment-related adverse events |
| 6 mg | Transient dose- and time-dependent decreases in lymphocyte counts. One subject experienced a serious adverse event (flu-like symptoms). |
| 9 mg | Two subjects experienced serious adverse events (flu-like symptoms, hypotension, lymphopenia), leading to early study termination. |
Data compiled from a proof-of-pharmacology study in healthy volunteers.[1]
Experimental Protocols
HCV Replicon Assay (In Vitro Efficacy)
This assay is a standard method for evaluating the in vitro antiviral activity of compounds against HCV replication.
Objective: To determine the concentration at which this compound inhibits HCV RNA replication by 50% (EC50).
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
This compound, dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the compound dilutions. Include appropriate controls: vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol. The luminescence signal is proportional to the level of HCV RNA replication.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay is performed in parallel with the efficacy assay to ensure that the observed antiviral activity is not due to cellular toxicity.
Objective: To determine the concentration at which this compound reduces the viability of host cells by 50% (CC50).
Materials:
-
Huh-7 cells (parental cell line without the replicon).
-
Culture medium and 96-well plates as described above.
-
This compound, dissolved in DMSO.
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed Huh-7 cells into 96-well plates.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound as in the replicon assay.
-
Incubation: Incubate the plates for the same duration as the replicon assay.
-
Viability Measurement: Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration and determine the CC50 value. The selectivity index (SI) can then be calculated as CC50/EC50, with a higher SI indicating a more favorable safety profile.
Visualizations
Signaling Pathway of this compound
References
- 1. Use of modelling and simulation techniques to support decision making on the progression of PF-04878691, a TLR7 agonist being developed for hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Toll-like Receptor Response to Hepatitis C Virus Infection: A Recent Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PF-4878691 In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-4878691, also known as 852A, is a potent and orally active agonist of Toll-like receptor 7 (TLR7).[1][2] TLR7 is an endosomal receptor that recognizes single-stranded RNA viruses and synthetic imidazoquinoline compounds. Activation of TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN) and other pro-inflammatory cytokines, thereby mounting a robust innate immune response.[3][4] This makes TLR7 agonists like this compound promising candidates for the treatment of viral infections and cancer.
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound. The described assays are: a TLR7/NF-κB reporter assay in HEK293 cells, a cytokine release assay in human peripheral blood mononuclear cells (PBMCs), and a plasmacytoid dendritic cell (pDC)-dependent tumor cell proliferation assay.
Data Presentation
The following table summarizes the quantitative data for the in vitro activity of this compound.
| Assay Type | Cell Line/System | Endpoint | Value (nM) | Reference |
| TLR7/NF-κB Reporter Assay (SEAP) | HEK293 expressing hTLR7 | Agonist Activity (EC50) | 2657 | [1] |
Signaling Pathway
The diagram below illustrates the simplified TLR7 signaling pathway and the mechanism of action of this compound.
Caption: Simplified TLR7 signaling pathway activated by this compound.
Experimental Protocols
TLR7/NF-κB Reporter Assay in HEK293 Cells
This assay quantifies the ability of this compound to activate the TLR7 signaling pathway, leading to the expression of a reporter gene under the control of an NF-κB response element.
Experimental Workflow:
Caption: Workflow for the TLR7/NF-κB reporter assay.
Materials:
-
HEK293 cell line stably expressing human TLR7 and an NF-κB-inducible reporter (e.g., luciferase or SEAP)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics
-
This compound
-
96-well white, solid-bottom tissue culture plates
-
Reporter gene assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Culture the HEK293-hTLR7 reporter cells in complete DMEM at 37°C in a 5% CO2 incubator.
-
On the day of the assay, harvest the cells and adjust the cell density to 5 x 10^5 cells/mL in fresh growth medium.
-
Seed 100 µL of the cell suspension (5 x 10^4 cells/well) into a 96-well white, solid-bottom plate.[5][6]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in assay medium.
-
Add 10 µL of the diluted compound to the respective wells of the cell plate.[7] Include wells with vehicle control (e.g., DMSO) and a known TLR7 agonist as a positive control.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[7]
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 50 µL of the luciferase assay reagent to each well.[5][6]
-
Measure the luminescence using a microplate luminometer within 5-10 minutes.
-
Calculate the EC50 value by plotting the luminescence signal against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Cytokine Release Assay in Human PBMCs
This assay measures the induction of cytokine secretion (e.g., IFN-α, IL-6) from human PBMCs following treatment with this compound.
Experimental Workflow:
Caption: Workflow for the PBMC cytokine release assay.
Materials:
-
Fresh human whole blood or buffy coat
-
Ficoll-Paque PLUS
-
PBS and RPMI-1640 medium with 10% FBS
-
This compound
-
96-well round-bottom tissue culture plates
-
Cytokine measurement kits (e.g., Human IFN-α ELISA kit, Human IL-6 HTRF kit)
-
Plate reader (absorbance or HTRF-compatible)
Protocol:
-
PBMC Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[8] d. Aspirate the upper plasma layer and carefully collect the mononuclear cell layer (buffy coat).[8] e. Wash the collected cells twice with PBS by centrifuging at 300 x g for 10 minutes.[8] f. Resuspend the final PBMC pellet in complete RPMI-1640 medium and perform a cell count.
-
Cell Plating and Stimulation: a. Adjust the PBMC concentration to 2 x 10^6 cells/mL in complete RPMI-1640 medium. b. Plate 100 µL of the cell suspension (2 x 10^5 cells/well) into a 96-well round-bottom plate.[4] c. Prepare serial dilutions of this compound in complete RPMI-1640 medium. d. Add 100 µL of the diluted compound to the cells. e. Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[4][9]
-
Cytokine Measurement: a. Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. b. Carefully collect the supernatant for cytokine analysis. c. Measure the concentration of IFN-α, IL-6, or other cytokines of interest using the appropriate assay kits (e.g., ELISA, HTRF) according to the manufacturer's instructions.[8][9][10]
pDC-Dependent Tumor Cell Proliferation Assay
This assay evaluates the indirect anti-proliferative effect of this compound on tumor cells, which is mediated by factors, such as Type I IFN, secreted by pDCs upon TLR7 stimulation.[3][4]
Experimental Workflow:
Caption: Workflow for the pDC-dependent tumor cell proliferation assay.
Materials:
-
Human PBMCs
-
pDC isolation kit (e.g., magnetic-activated cell sorting)
-
Tumor cell line (e.g., B16 melanoma)[3]
-
Appropriate culture media for pDCs and tumor cells
-
This compound
-
96-well flat-bottom tissue culture plates
-
Cell proliferation assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Isolate pDCs from human PBMCs using a pDC isolation kit according to the manufacturer's protocol.
-
Harvest the tumor cells and resuspend them in the appropriate culture medium.
-
In a 96-well flat-bottom plate, seed the tumor cells at a density of 5,000 cells/well.
-
Add the isolated pDCs to the wells containing tumor cells at a pDC:tumor cell ratio of approximately 1:10.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the co-culture wells. Include control wells with tumor cells alone, tumor cells with pDCs but no compound, and tumor cells alone with the compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assess tumor cell proliferation using a suitable cell viability assay. For example, using the CellTiter-Glo® assay, add the reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence to determine the number of viable cells.
-
Calculate the percentage of proliferation inhibition relative to the untreated co-culture control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [helda.helsinki.fi]
- 5. bosterbio.com [bosterbio.com]
- 6. abgenex.com [abgenex.com]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Low Interferon-γ and IL-10 Levels on TNF-α and IL-6 Production by PHA-Induced PBMCs in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-4878691 in HEK293 Cell Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4878691 is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1][2] Activation of TLR7 triggers downstream signaling pathways, leading to the production of pro-inflammatory cytokines and interferons, making it a target of interest for antiviral and anti-cancer therapies.[3][4] Human Embryonic Kidney 293 (HEK293) cells are a widely used cell line in biomedical research due to their high transfectability and ease of culture. While HEK293 cells have low endogenous expression of TLR7, they provide an excellent model system to study TLR7 signaling pathways when engineered to express the receptor and a corresponding reporter system.
These application notes provide detailed protocols for the use of this compound in HEK293 cells stably expressing human TLR7 and a Secreted Embryonic Alkaline Phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.
Quantitative Data Summary
The following table summarizes the reported activity of this compound in a HEK293 cell-based assay.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | HEK293 | NF-κB SEAP Reporter Gene Assay | EC50 | 2657 nM | [3] |
Signaling Pathway
This compound, as a TLR7 agonist, initiates an intracellular signaling cascade upon binding to the TLR7 receptor located in the endosomal compartment. This interaction leads to the recruitment of the adaptor protein MyD88. Subsequently, a signaling complex is formed, involving IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF6 (TNF Receptor-Associated Factor 6), which ultimately results in the activation of the transcription factors NF-κB (Nuclear Factor-kappa B) and AP-1 (Activator Protein-1). These transcription factors then translocate to the nucleus and induce the expression of target genes, including pro-inflammatory cytokines and, in this experimental system, a reporter gene such as SEAP.
Caption: TLR7 Signaling Pathway Activated by this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK-Blue™ hTLR7 cells (InvivoGen, cat. no. hkb-htlr7) or equivalent HEK293 cell line stably expressing human TLR7 and an NF-κB-inducible SEAP reporter.
-
This compound: (Various suppliers).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM), high glucose, supplemented with 10% (v/v) heat-inactivated Fetal Bovine Serum (FBS), 50 U/mL penicillin, 50 µg/mL streptomycin, 100 µg/mL Normocin™, and 2 mM L-glutamine.[5]
-
Selective Antibiotics: Zeocin® and Hygromycin B Gold (or as required for the specific cell line).
-
Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.
-
Trypsin-EDTA: 0.25%.
-
Dimethyl Sulfoxide (DMSO): Cell culture grade.
-
SEAP Detection Reagent: QUANTI-Blue™ Solution (InvivoGen, cat. no. rep-qbs) or similar.
-
96-well flat-bottom cell culture plates.
-
Spectrophotometer capable of reading absorbance at 620-655 nm.
Preparation of this compound Stock Solution
-
Storage: Store powdered this compound at -20°C for long-term storage.[6]
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving this compound in DMSO.[2][7] Sonication may be required to aid dissolution.[2]
-
Working Solutions: Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the experiment. Ensure the final DMSO concentration in the cell culture wells does not exceed a non-toxic level (typically ≤ 0.5%).
Cell Culture and Maintenance
-
Thawing Cells: Rapidly thaw the vial of frozen HEK-Blue™ hTLR7 cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Initial Culture: Centrifuge the cells at 100-200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium without selective antibiotics. Transfer the cell suspension to a T-25 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, passage them.
-
Aspirate the culture medium and wash the cell monolayer once with PBS.
-
Add 1-2 mL of Trypsin-EDTA and incubate at 37°C for 1-3 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Seed new flasks at a recommended split ratio (e.g., 1:5 to 1:10).
-
After the first passage, maintain the cells in complete growth medium containing the appropriate selective antibiotics.
-
TLR7 Activation Assay in HEK293 Cells
This protocol outlines the procedure for determining the dose-response of this compound on TLR7 activation using a SEAP reporter gene assay.
Caption: Workflow for TLR7 Activation Assay.
Protocol Steps:
-
Cell Seeding:
-
On the day before the experiment, harvest HEK-Blue™ hTLR7 cells as described in the subculturing protocol.
-
Resuspend the cells in fresh complete growth medium and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a density of 25,000 to 50,000 cells per well in a volume of 180 µL.[5]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
The next day, add 20 µL of the prepared this compound serial dilutions to the appropriate wells.[5] Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control (e.g., another known TLR7 agonist like R848).
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[5]
-
-
SEAP Detection:
-
Prepare the QUANTI-Blue™ Solution according to the manufacturer's instructions.
-
Transfer 20 µL of the cell culture supernatant from each well of the 96-well plate to a new flat-bottom 96-well plate.[5]
-
Add 180 µL of the prepared QUANTI-Blue™ Solution to each well containing the supernatant.[5]
-
Incubate the plate at 37°C for 1-3 hours, or until a color change (purple/blue) is visible.[5]
-
Measure the absorbance of the wells at a wavelength between 620 and 655 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Subtract the absorbance value of the blank (medium only) from all other readings.
-
Plot the absorbance values against the corresponding concentrations of this compound.
-
Use a non-linear regression analysis (e.g., log(agonist) vs. response) to determine the EC50 value of this compound.
-
Troubleshooting
-
High background in all wells: This may be due to alkaline phosphatase present in the FBS. Heat-inactivate the FBS at 56°C for 30 minutes before use.
-
Low signal: Ensure cells are healthy and were not passaged too many times. Optimize cell seeding density and incubation times. Confirm the activity of the this compound stock solution.
-
High variability between replicate wells: Ensure proper mixing of cells before seeding and accurate pipetting of reagents. Check for edge effects in the 96-well plate and avoid using the outer wells if necessary.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. Always follow good laboratory practices and safety procedures.
References
Application Notes and Protocols for PF-4878691 Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
For Research Use Only.
Introduction
PF-4878691, also known as 3M-852A, is a potent and selective agonist of Toll-like receptor 7 (TLR7).[1][2] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses.[1][3] Stimulation of TLR7 on immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells within the peripheral blood mononuclear cell (PBMC) population, triggers a cascade of signaling events leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines and chemokines.[1][3][4][5] This robust immune activation makes this compound a valuable tool for in vitro and in vivo studies related to antiviral immunity, cancer immunotherapy, and vaccine adjuvant development.[1][2]
These application notes provide detailed protocols for the in vitro stimulation of human PBMCs with this compound, methods for the quantification of cytokine production, and an overview of the expected cellular responses and signaling pathways.
Data Presentation
The following tables summarize representative quantitative data for cytokine production by human PBMCs following in vitro stimulation with this compound. This data is illustrative and based on typical dose-response and time-course results observed with TLR7 agonists. Actual results may vary depending on donor variability, experimental conditions, and assay sensitivity.
Table 1: Dose-Dependent Cytokine Production by Human PBMCs Stimulated with this compound for 24 Hours.
| This compound (µM) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12p70 (pg/mL) |
| 0 (Vehicle Control) | < 10 | < 20 | < 50 | < 5 |
| 0.1 | 150 ± 35 | 100 ± 25 | 250 ± 60 | 30 ± 10 |
| 1 | 1200 ± 250 | 500 ± 110 | 1500 ± 320 | 150 ± 40 |
| 10 | 5000 ± 980 | 1800 ± 400 | 4500 ± 950 | 400 ± 95 |
Table 2: Time-Course of Cytokine Production by Human PBMCs Stimulated with 1 µM this compound.
| Time (Hours) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12p70 (pg/mL) |
| 0 | < 10 | < 20 | < 50 | < 5 |
| 4 | 400 ± 90 | 200 ± 45 | 500 ± 110 | 50 ± 15 |
| 8 | 950 ± 210 | 450 ± 100 | 1200 ± 250 | 120 ± 30 |
| 24 | 1200 ± 250 | 500 ± 110 | 1500 ± 320 | 150 ± 40 |
| 48 | 800 ± 180 | 300 ± 70 | 900 ± 200 | 100 ± 25 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Isolation of Human PBMCs from Whole Blood
Materials:
-
Human whole blood collected in heparin- or EDTA-containing tubes
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (complete RPMI)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma and platelet layers, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-Ficoll interface.
-
Collect the buffy coat layer using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI.
-
Perform a second wash with 45 mL of PBS and centrifuge at 200 x g for 10 minutes.
-
Discard the supernatant and resuspend the PBMC pellet in an appropriate volume of complete RPMI.
-
Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion.
Protocol 2: In Vitro Stimulation of Human PBMCs with this compound
Materials:
-
Isolated human PBMCs
-
Complete RPMI medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Resuspend the isolated PBMCs in complete RPMI to a final concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI from the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells. The final volume in each well will be 200 µL.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for the desired time period (e.g., 4, 8, 24, or 48 hours).
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet and store at -80°C for subsequent cytokine analysis.
Protocol 3: Quantification of Cytokines by Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
Collected cell culture supernatants
-
Commercially available ELISA kits for human IFN-α, TNF-α, IL-6, and IL-12p70
-
ELISA plate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, this typically involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
After washing, block the plate to prevent non-specific binding.
-
Add standards and the collected cell culture supernatants to the wells and incubate.
-
After another wash step, add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Following a further incubation and wash, add the enzyme substrate, which will generate a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.
Conclusion
This compound is a valuable research tool for investigating the activation of the innate immune system through the TLR7 pathway. The protocols outlined in these application notes provide a framework for the reproducible in vitro stimulation of human PBMCs and the subsequent analysis of cytokine responses. The provided data and diagrams offer a reference for the expected outcomes and underlying molecular mechanisms. Researchers can adapt these protocols to suit their specific experimental needs for advancing our understanding of immunology, virology, and oncology.
References
- 1. Transcriptional networks in plasmacytoid dendritic cells stimulated with synthetic TLR 7 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TLR7 stimulation in human plasmacytoid dendritic cells leads to the induction of early IFN-inducible genes in the absence of type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of TLR7/9 responses in plasmacytoid dendritic cells by BST2 and ILT7 receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dynavax.com [dynavax.com]
Application Notes and Protocols for PF-4878691 In Vivo Mouse Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4878691, also known as 852A, is a potent and specific agonist of Toll-like receptor 7 (TLR7).[1][2] TLR7 activation stimulates plasmacytoid dendritic cells (pDCs) and other immune cells to produce type I interferons (IFN-α/β) and other pro-inflammatory cytokines, leading to the activation of innate and adaptive immunity.[1][2] Preclinical studies have demonstrated the anti-tumor potential of this compound, particularly in melanoma models. These application notes provide a comprehensive overview and detailed protocols for conducting in vivo mouse model studies to evaluate the anti-tumor efficacy of this compound.
Signaling Pathway of this compound
This compound activates the TLR7 signaling pathway within the endosomes of immune cells. This activation leads to a downstream cascade involving MyD88-dependent signaling, ultimately resulting in the production of type I interferons and other inflammatory cytokines that drive an anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical in vivo studies with this compound in mouse models.
Table 1: Dosing and Administration in Mouse Models
| Parameter | Details | Reference |
| Compound | This compound (852A) | [1] |
| Animal Models | BALB/c, C57BL/6J | [1] |
| Dosage Range | 30 - 150 mg/kg | [1] |
| Administration Route | Oral gavage (p.o.) | [1] |
| Frequency | Single dose (for PK/PD), Multiple doses (for efficacy) | [1] |
Table 2: Pharmacodynamic Effects in Mice
| Biomarker/Effect | Observation | Dosage | Reference |
| Lymphopenia | Dose and time-dependent induction | 30 - 150 mg/kg | [1] |
| 2',5'-Oligoadenylate Synthetase (2,5,OAS) | Induction observed | 30 - 150 mg/kg | [1] |
| TLR7 Receptor RNA | Significant increase | 30 - 150 mg/kg | [1] |
| Cardiovascular Changes | Observed | 30 - 150 mg/kg | [1] |
| Anti-tumor Efficacy (B16 Melanoma) | Significant delay in onset of lung colonies | Not specified, but involved six doses | [2] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Efficacy in a B16 Melanoma Lung Metastasis Model
This protocol is based on the reported in vivo study demonstrating the efficacy of this compound in a B16 melanoma model.[2]
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J (syngeneic for B16 melanoma)
-
Age: 6-8 weeks
-
Sex: Female
2. Cell Line:
-
Cell Line: B16-F10 melanoma cells (known for their high metastatic potential to the lungs)
-
Culture Conditions: Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
3. Tumor Implantation:
-
Harvest B16-F10 cells from culture and prepare a single-cell suspension in sterile PBS.
-
Inject 2 x 10^5 B16-F10 cells in 100 µL of PBS into the lateral tail vein of each mouse.
4. Drug Preparation and Administration:
-
Compound: this compound (852A)
-
Formulation: Prepare a suspension in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Dose: Based on previous studies, a dose between 30-150 mg/kg can be selected. A dose-finding study may be necessary to determine the optimal therapeutic window.
-
Administration: Administer the this compound formulation via oral gavage.
-
Treatment Schedule: Administer six doses of this compound. The frequency should be determined based on the half-life of the compound and tolerability studies (e.g., every other day or twice weekly).
5. Efficacy Assessment:
-
Endpoint: At a predetermined time point (e.g., 14-21 days after tumor cell injection), euthanize the mice.
-
Lung Colony Quantification:
-
Excise the lungs and rinse with PBS.
-
Fix the lungs in Bouin's solution to facilitate the visualization of melanoma colonies.
-
Count the number of black metastatic nodules on the lung surface under a dissecting microscope.
-
-
Data Analysis: Compare the number of lung colonies in the this compound-treated group to the vehicle-treated control group. Statistical analysis (e.g., t-test or Mann-Whitney U test) should be performed to determine significance.
6. Toxicity Assessment:
-
Monitor the body weight of the mice throughout the study.
-
Observe the general health and behavior of the animals for any signs of toxicity.
Protocol 2: Pharmacodynamic Assessment of Immune Activation
This protocol outlines the procedures to assess the immunological effects of this compound in mice.
1. Animal Model and Dosing:
-
Use C57BL/6J or BALB/c mice.
-
Administer a single oral dose of this compound (30-150 mg/kg).
2. Sample Collection:
-
Collect blood samples at various time points post-dosing (e.g., 2, 6, 24, 48 hours) via retro-orbital or submandibular bleeding.
-
At the final time point, euthanize the mice and collect spleens and tumors (if applicable).
3. Analysis:
-
Flow Cytometry:
-
Prepare single-cell suspensions from blood, spleen, and tumor.
-
Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD4, CD8, NK1.1, CD11c, B220) to analyze changes in immune cell populations (e.g., lymphopenia).
-
-
Gene Expression Analysis (qRT-PCR):
-
Isolate RNA from whole blood or spleen cells.
-
Perform quantitative real-time PCR to measure the expression levels of TLR7 and interferon-stimulated genes like 2,5,OAS.
-
-
Cytokine Analysis (ELISA or Multiplex Assay):
-
Prepare plasma from blood samples.
-
Measure the levels of cytokines such as IFN-α, IL-6, and TNF-α.
-
Conclusion
This compound is a promising TLR7 agonist with demonstrated anti-tumor activity in preclinical mouse models. The provided protocols offer a framework for researchers to further investigate its efficacy and mechanism of action. Careful consideration of the animal model, dosing regimen, and endpoints is crucial for obtaining robust and reproducible data. These studies will be instrumental in the continued development of this compound as a potential cancer immunotherapy.
References
Application Notes and Protocols for Oral Gavage Administration of PF-4878691
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4878691 is a potent, orally active, small-molecule agonist of Toll-like receptor 7 (TLR7).[1] As a TLR7 agonist, this compound stimulates the innate immune system, leading to the production of various cytokines, including type I interferons (IFN), and subsequent activation of adaptive immune responses. This activity makes it a valuable tool for research in immunology, virology, and oncology. These application notes provide a detailed protocol for the oral gavage administration of this compound to mice, including vehicle preparation, dosage guidelines, and relevant pharmacodynamic considerations.
Data Presentation
| Parameter | Value | Species/Strain | Notes | Reference |
| Dosage Range | 10 - 150 mg/kg | BALB/c and C57BL/6 mice | Single oral gavage administration. | [1] |
| Reported Effects | Dose- and time-dependent lymphopenia, induction of 2',5'-oligoadenylate synthetase (OAS), cardiovascular changes, and increased TLR7 receptor RNA. | BALB/c and C57BL/6 mice | [1] |
Signaling Pathway
This compound exerts its biological effects by activating the TLR7 signaling pathway. Upon binding to TLR7 within the endosome of immune cells, such as plasmacytoid dendritic cells (pDCs), it initiates a signaling cascade. This cascade is primarily mediated by the adaptor protein MyD88, leading to the activation of transcription factors like NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and a robust type I interferon response.
References
Application Notes and Protocols for In Vivo Administration of PF-4878691 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo administration of PF-4878691, a potent and orally active Toll-like receptor 7 (TLR7) agonist, in mouse models. This document details the recommended dosage, vehicle formulation, and administration protocols. Furthermore, it includes methodologies for assessing the pharmacodynamic effects of this compound, specifically the induction of 2',5'-oligoadenylate synthetase (2,5,OAS) and the monitoring of lymphopenia. Visual aids for the associated signaling pathway and experimental workflow are provided to facilitate experimental design and execution.
Quantitative Data Summary
The following table summarizes the recommended dosage and observed in vivo effects of this compound when administered to mice.
| Parameter | Details | Reference |
| Compound | This compound (also known as 3M-852A) | [1] |
| Mechanism of Action | Toll-like Receptor 7 (TLR7) Agonist | [1] |
| Mouse Strains | BALB/c, C57BL/6J | [1] |
| Administration Route | Oral Gavage (p.o.) | [1] |
| Dosage Range | 10 - 150 mg/kg (single dose) | [1] |
| Specific Doses Tested | 30, 60, 90, 150 mg/kg | [1] |
| Observed Effects | - Dose and time-dependent lymphopenia- Induction of 2',5'-oligoadenylate synthetase (2,5,OAS)- Increased TLR7 receptor RNA- Cardiovascular changes | [1] |
| Pharmacokinetics | Oral bioavailability in humans is approximately 27%. Specific pharmacokinetic data for mice are not readily available in the cited literature, but a mouse pharmacokinetic and pharmacodynamic model has been suggested as useful for estimating bioavailability, half-life, and clearance for TLR7 agonists.[2] |
Signaling Pathway
This compound activates the TLR7 signaling pathway, leading to the production of type I interferons and the subsequent expression of interferon-stimulated genes (ISGs), such as 2',5'-oligoadenylate synthetase (OAS).
Caption: TLR7 signaling cascade initiated by this compound.
Experimental Protocols
Protocol 1: Preparation and Oral Gavage Administration of this compound
This protocol describes the preparation of a this compound solution and its administration to mice via oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), new and anhydrous
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal scale
-
1 mL syringes
-
20-22 gauge, 1.5-inch stainless steel feeding needles with a rounded tip
Procedure:
1. Preparation of Dosing Vehicle and this compound Solution: a. Prepare a stock solution of this compound in DMSO. For example, to achieve a 19.2 mg/mL stock, dissolve the appropriate amount of this compound powder in DMSO. Use of an ultrasonic bath may be necessary to fully dissolve the compound.[1] b. To prepare the final dosing solution (e.g., for a 1 mL working solution), add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300 in a sterile tube.[1] c. Mix thoroughly by vortexing until the solution is clear. d. Add 50 µL of Tween-80 and mix again until the solution is homogenous.[1] e. Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly to ensure a uniform suspension.[1] f. The final concentration of this example working solution would be 1.92 mg/mL. Adjust the concentration of the stock solution as needed to achieve the desired final dosing concentration.
2. Animal Preparation and Dosing Calculation: a. Weigh each mouse accurately using an animal scale just prior to dosing. b. Calculate the required volume of the this compound solution for each mouse based on its body weight and the desired dose in mg/kg.
- Formula: Dose Volume (mL) = (Desired Dose (mg/kg) * Body Weight (kg)) / Concentration of Solution (mg/mL)
- Example: For a 30 mg/kg dose in a 20 g (0.02 kg) mouse using a 1.92 mg/mL solution: (30 mg/kg * 0.02 kg) / 1.92 mg/mL = 0.3125 mL.
3. Oral Gavage Administration: a. Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the feeding needle. b. Measure the feeding needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib). c. Attach the feeding needle to the syringe containing the calculated dose volume. d. Carefully insert the rounded tip of the needle into the mouse's mouth, passing it over the tongue into the esophagus. Do not force the needle. e. Once the needle is in place, dispense the solution slowly and steadily. f. Gently withdraw the needle in a single, smooth motion.
4. Post-Administration Monitoring: a. Return the mouse to its cage and monitor for any immediate adverse reactions (e.g., distress, regurgitation). b. Continue to monitor the animals according to the experimental plan for any signs of toxicity or expected pharmacological effects.
Protocol 2: Assessment of 2',5'-Oligoadenylate Synthetase (2,5,OAS) Induction
This protocol provides a general workflow for measuring the induction of 2,5,OAS, a key pharmacodynamic biomarker of TLR7 activation.
Materials:
-
Treated and control mice
-
Blood collection tubes (e.g., with EDTA)
-
Spleen harvesting tools
-
Phosphate-buffered saline (PBS)
-
Tissue lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Commercially available 2,5,OAS activity assay or ELISA kit
-
Plate reader
Procedure:
1. Sample Collection: a. At a predetermined time point post-administration (e.g., 6, 12, or 24 hours), euthanize the mice according to approved institutional protocols. b. Collect blood via cardiac puncture or other appropriate methods. Process to plasma or isolate peripheral blood mononuclear cells (PBMCs). c. Harvest spleens and place them in ice-cold PBS.
2. Tissue Processing and Lysate Preparation: a. Prepare a single-cell suspension from the spleen, if required by the assay. b. Lyse the cells (PBMCs or splenocytes) or homogenized spleen tissue using an appropriate lysis buffer. c. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
3. 2,5,OAS Activity Measurement: a. Determine the total protein concentration of the lysate using a standard protein quantification assay. b. Follow the manufacturer's instructions for the chosen 2,5,OAS activity or ELISA kit. This typically involves: i. Adding a standardized amount of protein lysate to the assay plate. ii. Incubating with reagents that allow for the enzymatic synthesis of 2',5'-oligoadenylates. iii. Detecting the amount of 2',5'-oligoadenylates produced, which is proportional to the enzyme's activity. c. Read the plate on a compatible plate reader at the specified wavelength.
4. Data Analysis: a. Calculate the 2,5,OAS activity, often expressed as units of activity per milligram of protein. b. Compare the activity levels between the this compound-treated groups and the vehicle control group to determine the extent of induction.
Protocol 3: Assessment of Lymphopenia by Flow Cytometry
This protocol outlines the procedure for analyzing lymphocyte populations in the blood of treated mice to assess dose-dependent lymphopenia.
Materials:
-
Blood samples from treated and control mice
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fc receptor blocking antibody (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against lymphocyte markers (e.g., anti-CD45, anti-CD3, anti-B220, anti-NK1.1)
-
Flow cytometer
Procedure:
1. Blood Sample Processing: a. Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). b. Lyse red blood cells using an RBC Lysis Buffer according to the manufacturer's protocol. c. Centrifuge the samples to pellet the white blood cells and wash with FACS buffer.
2. Cell Staining: a. Resuspend the cell pellet in FACS buffer. b. Block Fc receptors by incubating the cells with an anti-CD16/32 antibody to prevent non-specific antibody binding. c. Add the cocktail of fluorochrome-conjugated antibodies for identifying T cells (CD3+), B cells (B220+), and NK cells (NK1.1+), all within the leukocyte gate (CD45+). d. Incubate the cells with the antibodies, protected from light. e. Wash the cells with FACS buffer to remove unbound antibodies.
3. Flow Cytometry Analysis: a. Resuspend the final cell pellet in FACS buffer. b. Acquire the samples on a flow cytometer. c. Analyze the data using appropriate software. Gate on single, live cells, then on CD45+ leukocytes. From the leukocyte gate, identify and quantify the percentages and absolute numbers of T cells, B cells, and other lymphocyte populations.
4. Data Analysis: a. Compare the percentages and absolute counts of lymphocyte populations between the this compound-treated groups and the vehicle control group to determine the extent of lymphopenia.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study of this compound in mice.
Caption: General experimental workflow for in vivo studies of this compound.
References
Application Notes and Protocols for PF-4878691 in Dendritic Cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4878691, also known as 3M-852A, is a potent and orally active agonist of Toll-like receptor 7 (TLR7).[1][2] As a synthetic small molecule immune response modifier, this compound effectively activates dendritic cells (DCs), particularly plasmacytoid dendritic cells (pDCs), initiating a robust innate immune response characterized by the production of type I interferons and other pro-inflammatory cytokines.[1][3] This activation of dendritic cells is a critical step in bridging innate and adaptive immunity, making this compound a valuable tool for research in immunology, infectious diseases, and oncology.[4] These application notes provide detailed protocols for utilizing this compound in dendritic cell activation assays, including methodologies for assessing DC maturation and cytokine production.
Mechanism of Action
This compound exerts its immunostimulatory effects by binding to and activating TLR7, an endosomal pattern recognition receptor that recognizes single-stranded RNA viruses. The activation of TLR7 in dendritic cells triggers a downstream signaling cascade involving MyD88 and IRAK4, leading to the activation of transcription factors such as NF-κB and IRF7. This signaling culminates in the transcription of genes encoding for type I interferons (IFN-α, IFN-β), pro-inflammatory cytokines (e.g., IL-6, IL-12, TNF-α), and chemokines, as well as the upregulation of co-stimulatory molecules (CD40, CD80, CD86) and MHC class II on the cell surface.[5][6][7]
Signaling Pathway of this compound in Dendritic Cells
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TLR7 agonist 852A inhibition of tumor cell proliferation is dependent on plasmacytoid dendritic cells and type I IFN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Innate Immune Signaling in Regulation of Tumor-Associated Myeloid Cells | Oncohema Key [oncohemakey.com]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Measuring Cytokine Induction by the TLR7 Agonist PF-4878691: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4878691, also known as 3M-852A, is a potent synthetic agonist of Toll-like receptor 7 (TLR7).[1] As an activator of the innate immune system, this compound stimulates the production of a range of cytokines, making it a valuable tool for research in immunology, infectious diseases, and oncology.[1][2] These application notes provide detailed protocols for the in vitro measurement of cytokines induced by this compound in immune cells, primarily human peripheral blood mononuclear cells (PBMCs) and plasmacytoid dendritic cells (pDCs). The provided methodologies cover cytokine quantification in cell culture supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) and multiplex bead-based assays, as well as the identification of cytokine-producing cell populations via intracellular cytokine staining (ICS) and flow cytometry.
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunostimulatory effects by binding to TLR7, an endosomal pattern recognition receptor. This binding event initiates a MyD88-dependent signaling cascade, culminating in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7). The activation of these factors leads to the transcription and subsequent secretion of pro-inflammatory cytokines and type I interferons.
Data Presentation: In Vitro Cytokine Induction by this compound
The following tables summarize expected quantitative data from in vitro experiments using human PBMCs. These values are illustrative and can vary based on donor variability and specific experimental conditions.
Table 1: Dose-Dependent Cytokine Secretion from PBMCs after 24-hour Stimulation with this compound (pg/mL)
| This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-α (pg/mL) |
| 0 (Vehicle) | < 20 | < 50 | < 10 |
| 0.1 | 150 - 400 | 500 - 1500 | 100 - 300 |
| 1.0 | 500 - 1500 | 2000 - 5000 | 500 - 2000 |
| 10.0 | 1000 - 2500 | 4000 - 8000 | 1500 - 4000 |
Table 2: Time-Course of Cytokine Secretion from PBMCs Stimulated with 1.0 µM this compound (pg/mL)
| Time (hours) | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-α (pg/mL) |
| 4 | 200 - 600 | 500 - 1200 | 100 - 400 |
| 8 | 600 - 1200 | 1500 - 3000 | 400 - 1500 |
| 12 | 800 - 1500 | 2500 - 4500 | 800 - 2500 |
| 24 | 500 - 1500 | 2000 - 5000 | 500 - 2000 |
Experimental Workflow for Cytokine Measurement
The general workflow for measuring cytokine induction by this compound involves isolating immune cells, stimulating them with the compound, and then analyzing the cytokine production.
Detailed Experimental Protocols
Protocol 1: Isolation and Stimulation of Human PBMCs
This protocol describes the initial steps of isolating and stimulating PBMCs, which are the starting point for subsequent cytokine measurement assays.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (complete medium)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs three times with PBS.
-
Resuspend the cells in complete RPMI 1640 medium and perform a cell count.
-
Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Plate 200 µL of the cell suspension per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. A final concentration range of 0.1 µM to 10 µM is recommended for initial experiments.[2] A vehicle control (DMSO) should be included.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., 4, 8, 12, or 24 hours).
Protocol 2: Cytokine Quantification by ELISA
This protocol details the measurement of a single cytokine (e.g., TNF-α) in the supernatant of stimulated PBMCs.
Materials:
-
Human TNF-α ELISA kit (or other cytokine-specific kits)
-
Supernatant from stimulated PBMCs (from Protocol 1)
-
Wash buffer and other reagents provided in the ELISA kit
-
Microplate reader
Procedure:
-
After incubation (Protocol 1), centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet. Store at -80°C if not used immediately.
-
Perform the ELISA according to the manufacturer's protocol.[1][3][4][5] A general procedure is as follows: a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate and block with a blocking buffer for 1-2 hours at room temperature. c. Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature. d. Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature. e. Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature. f. Wash the plate and add the TMB substrate. Incubate in the dark until color develops. g. Add the stop solution and read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 3: Multiplex Cytokine Assay (Luminex)
This protocol allows for the simultaneous measurement of multiple cytokines (e.g., IFN-α, IL-6, TNF-α) from a single sample.
Materials:
-
Human cytokine multiplex assay kit (e.g., Luminex-based)
-
Supernatant from stimulated PBMCs (from Protocol 1)
-
Luminex instrument and software
Procedure:
-
Collect supernatant as described in Protocol 2, Step 1 and 2.
-
Perform the multiplex assay according to the manufacturer's instructions.[6][7] A general workflow is: a. Prepare the antibody-coupled magnetic beads and add them to the wells of a 96-well filter plate. b. Wash the beads. c. Add standards and samples to the wells and incubate with shaking. d. Wash the beads and add the biotinylated detection antibody cocktail. Incubate with shaking. e. Wash the beads and add streptavidin-phycoerythrin (SAPE). Incubate with shaking. f. Wash the beads and resuspend them in sheath fluid. g. Acquire the data on a Luminex instrument.
-
Analyze the data using the instrument's software to determine the concentrations of multiple cytokines simultaneously.
Protocol 4: Intracellular Cytokine Staining and Flow Cytometry
This protocol is designed to identify the frequency of cytokine-producing cells (e.g., IFN-α-producing pDCs) within the PBMC population.
Materials:
-
Stimulated PBMCs (from Protocol 1)
-
Protein transport inhibitor (e.g., Brefeldin A)
-
Flow cytometry antibodies for surface markers (e.g., anti-CD123, anti-BDCA-2 for pDCs) and intracellular cytokines (e.g., anti-IFN-α)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Follow Protocol 1 for PBMC stimulation. For the last 4-6 hours of the total incubation time, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to the cell cultures.[8][9]
-
Harvest the cells and wash them with PBS.
-
Stain for surface markers by incubating the cells with fluorescently-labeled antibodies (e.g., anti-CD123-APC, anti-BDCA-2-PE) for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.[10][11]
-
Stain for intracellular cytokines by incubating the fixed and permeabilized cells with a fluorescently-labeled anti-cytokine antibody (e.g., anti-IFN-α-FITC) for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Analyze the data using flow cytometry software to identify the percentage of cytokine-positive cells within specific cell populations (e.g., IFN-α+ cells within the CD123+BDCA-2+ pDC gate).[11]
References
- 1. fn-test.com [fn-test.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. abcam.cn [abcam.cn]
- 5. chondrex.com [chondrex.com]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 9. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 10. med.virginia.edu [med.virginia.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Using PF-4878691
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4878691 is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1][2] TLR7 activation triggers downstream signaling cascades, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby initiating and shaping the subsequent adaptive immune response.[3] This document provides detailed application notes and protocols for the use of this compound in the flow cytometric analysis of immune cells, offering insights into its effects on various immune cell subsets.
Mechanism of Action
This compound acts as an agonist for the endosomally located TLR7. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), ultimately resulting in the activation of transcription factors such as NF-κB and IRF7. These transcription factors drive the expression of genes encoding type I IFNs (e.g., IFN-α), pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), and chemokines.[3][4]
Data Presentation
The following tables summarize the expected effects of this compound on various immune cell populations as analyzed by flow cytometry. Specific quantitative values can vary depending on the donor, cell type, experimental conditions, and the specific antibodies and instrument used.
Table 1: Effect of this compound on Dendritic Cell Activation
| Cell Type | Marker | Treatment | Expected Outcome |
| Plasmacytoid Dendritic Cells (pDCs) | CD86 | This compound (dose-dependent) | Increased MFI |
| HLA-DR | This compound (dose-dependent) | Increased MFI | |
| IFN-α | This compound (dose-dependent) | Increased % of positive cells | |
| Myeloid Dendritic Cells (mDCs) | CD80 | This compound (dose-dependent) | Increased MFI |
| CD86 | This compound (dose-dependent) | Increased MFI[5][6][7][8][9] | |
| IL-12 | This compound (dose-dependent) | Increased % of positive cells[4] |
Table 2: Effect of this compound on Monocyte and Macrophage Activation
| Cell Type | Marker | Treatment | Expected Outcome |
| Monocytes | CD80 | This compound (dose-dependent) | Increased MFI |
| CD86 | This compound (dose-dependent) | Increased MFI | |
| TNF-α | This compound (dose-dependent) | Increased % of positive cells[10][11][12][13] | |
| IL-6 | This compound (dose-dependent) | Increased % of positive cells | |
| Macrophages | CD86 | This compound (dose-dependent) | Increased MFI |
| TNF-α | This compound (dose-dependent) | Increased % of positive cells |
Table 3: Effect of this compound on B and T Lymphocyte Activation (Indirect Effects)
| Cell Type | Marker | Treatment | Expected Outcome |
| B Lymphocytes | CD86 | This compound (in co-culture with pDCs) | Increased MFI[14] |
| CD69 | This compound (in co-culture with pDCs) | Increased MFI | |
| CD8+ T Lymphocytes | IFN-γ | This compound (in co-culture with DCs) | Increased % of positive cells |
| CD4+ T Lymphocytes | IFN-γ | This compound (in co-culture with DCs) | Increased % of positive cells |
Experimental Protocols
Protocol 1: Immunophenotyping of Human PBMCs after this compound Stimulation
This protocol describes the analysis of activation marker expression on various immune cell subsets within human peripheral blood mononuclear cells (PBMCs) following in vitro stimulation with this compound.
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies (see suggested panel below)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Cell Stimulation:
-
Plate 200 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Staining:
-
Harvest the cells and wash them twice with FACS buffer.
-
Prepare a cocktail of fluorochrome-conjugated antibodies for surface markers. A suggested panel includes:
-
Anti-CD3 (T cells)
-
Anti-CD14 (Monocytes)
-
Anti-CD19 (B cells)
-
Anti-CD56 (NK cells)
-
Anti-CD11c (Myeloid DCs)
-
Anti-CD123 (Plasmacytoid DCs)
-
Anti-HLA-DR (Activation marker)
-
Anti-CD86 (Activation marker)
-
-
Resuspend the cell pellet in the antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the different immune cell populations based on their surface marker expression.[15][16][17][18] For each population, determine the Median Fluorescence Intensity (MFI) of the activation markers (HLA-DR and CD86).
-
Protocol 2: Intracellular Cytokine Staining for IFN-α and TNF-α after this compound Stimulation
This protocol details the detection of intracellular IFN-α and TNF-α in pDCs and monocytes, respectively, following stimulation with this compound.
Materials:
-
Same as Protocol 1
-
Brefeldin A or Monensin (Protein transport inhibitor)
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated antibodies for intracellular cytokines (anti-IFN-α, anti-TNF-α)
Procedure:
-
Cell Preparation and Stimulation:
-
Follow steps 1 and 2 from Protocol 1.
-
During the last 4-6 hours of the incubation period, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to all wells to allow for intracellular cytokine accumulation. The total stimulation time can be optimized (e.g., 6-12 hours).
-
-
Surface Staining:
-
Harvest and wash the cells.
-
Stain for surface markers to identify pDCs (e.g., anti-CD123) and monocytes (e.g., anti-CD14) for 30 minutes at 4°C.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in a cocktail of fluorochrome-conjugated anti-IFN-α and anti-TNF-α antibodies diluted in permeabilization buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Acquisition and Analysis:
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell viability | High concentration of DMSO or this compound | Titrate the concentration of this compound and ensure the final DMSO concentration is below 0.1%. |
| Weak or no signal for activation markers/cytokines | Suboptimal stimulation time or concentration | Perform a time-course and dose-response experiment to determine optimal conditions. |
| Inefficient protein transport inhibition | Ensure the protein transport inhibitor is added at the correct concentration and for the appropriate duration. | |
| High background staining | Non-specific antibody binding | Use an Fc block reagent before surface staining. Ensure proper washing steps. Titrate antibodies to their optimal concentration. |
| Poor separation of cell populations | Inappropriate antibody panel or compensation | Optimize the antibody panel to minimize spectral overlap. Perform proper compensation controls. |
Conclusion
This compound is a valuable tool for studying the activation of the TLR7 pathway and its consequences on various immune cell populations. The protocols outlined in this document provide a framework for conducting flow cytometry-based analyses to characterize the immunomodulatory effects of this compound. By carefully optimizing experimental conditions and employing appropriate controls, researchers can obtain robust and reproducible data to advance our understanding of innate immunity and facilitate the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TNF-α Regulates Human Plasmacytoid Dendritic Cells by Suppressing IFN-α Production and Enhancing T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The immune response modifier and Toll-like receptor 7 agonist S-27609 selectively induces IL-12 and TNF-alpha production in CD11c+CD11b+CD8- dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High PD-L1/CD86 MFI ratio and IL-10 secretion characterize human regulatory dendritic cells generated for clinical testing in organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Myeloid and dendritic cells enhance therapeutics-induced cytokine release syndrome features in humanized BRGSF-HIS preclinical model [frontiersin.org]
- 10. TNF-α Autocrine Feedback Loops in Human Monocytes: The Pro- and Anti-Inflammatory Roles of the TNF-α Receptors Support the Concept of Selective TNFR1 Blockade In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 12. Interaction between tumor cell TNFR2 and monocyte membrane-bound TNF-α triggers tumorigenic inflammation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. IFN-α produced by human plasmacytoid dendritic cells enhances T cell-dependent naïve B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. cdn-links.lww.com [cdn-links.lww.com]
- 17. nanocellect.com [nanocellect.com]
- 18. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 19. Increased IFN-α-producing Plasmacytoid Dendritic Cells (pDCs) in Human Th1-mediated Type 1 Diabetes: pDCs Augment Th1 Responses through IFN-α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Up-Regulation of TLR7-Mediated IFN-α Production by Plasmacytoid Dendritic Cells in Patients With Systemic Lupus Erythematosus [frontiersin.org]
Application Notes and Protocols for Utilizing PF-4878691 in Tumor Microenvironment Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components. It plays a pivotal role in tumor progression, metastasis, and response to therapies. A key feature of the TME is its immunosuppressive nature, which allows cancer cells to evade immune surveillance. Modulating the TME to favor an anti-tumor immune response is a promising strategy in cancer therapy.
PF-4878691 is an orally active agonist of Toll-like receptor 7 (TLR7).[1] TLR7 is a pattern recognition receptor expressed predominantly in immune cells, particularly plasmacytoid dendritic cells (pDCs). Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[1][2] This innate immune activation can subsequently bridge to an adaptive immune response, characterized by the activation and recruitment of T cells and natural killer (NK) cells into the TME, thereby converting an immunologically "cold" tumor into a "hot" one. These application notes provide detailed protocols for studying the effects of this compound on the tumor microenvironment.
Mechanism of Action of this compound in the Tumor Microenvironment
This compound, by activating TLR7 on immune cells within the TME, is hypothesized to initiate a cascade of events that collectively shift the balance from an immunosuppressive to an immunostimulatory environment. This includes the activation of antigen-presenting cells (APCs) like dendritic cells, leading to enhanced antigen presentation to T cells and the secretion of cytokines that promote the recruitment and effector function of cytotoxic T lymphocytes (CTLs) and NK cells.
Data Presentation
The following tables summarize hypothetical quantitative data based on the expected outcomes of the described experimental protocols. These tables are intended to serve as a template for organizing and presenting experimental results.
Table 1: In Vitro Cytokine Secretion Profile in a Co-Culture Model
| Treatment Group | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-12 (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | < 10 | < 15 | < 5 | 50 ± 8 |
| This compound (1 µM) | 150 ± 25 | 80 ± 15 | 30 ± 7 | 45 ± 6 |
| This compound (10 µM) | 800 ± 120 | 350 ± 50 | 150 ± 20 | 30 ± 5 |
Table 2: Immune Cell Infiltration in 3D Tumor Spheroids
| Treatment Group | % CD8+ of CD45+ cells | % NKp46+ of CD45+ cells | % CD4+FoxP3+ of CD45+ cells |
| Vehicle Control | 5 ± 1.5 | 2 ± 0.5 | 15 ± 3 |
| This compound (10 µM) | 25 ± 5 | 10 ± 2 | 8 ± 2 |
Table 3: In Vivo Tumor Growth and Immune Cell Populations in a Syngeneic Mouse Model
| Treatment Group | Tumor Volume (mm³) at Day 21 | % CD8+ of CD45+ TILs | % Granzyme B+ of CD8+ TILs |
| Vehicle Control | 1500 ± 250 | 8 ± 2 | 10 ± 3 |
| This compound (30 mg/kg) | 800 ± 150 | 20 ± 4 | 35 ± 7 |
| This compound (100 mg/kg) | 400 ± 100 | 35 ± 6 | 60 ± 10 |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on the tumor microenvironment.
Protocol 1: In Vitro Co-Culture of PBMCs and Tumor Cells
This protocol is designed to assess the ability of this compound to stimulate an anti-tumor immune response in a 2D co-culture system.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Tumor cell line of interest
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
ELISA kits for human IFN-α, TNF-α, IL-12, and IL-10
-
Flow cytometry antibodies for human CD3, CD8, CD4, FoxP3, CD69
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture the tumor cell line to 80% confluency.
-
-
Co-culture Setup:
-
Seed tumor cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, add 2 x 10^5 PBMCs to each well containing tumor cells.
-
-
Treatment:
-
Prepare dilutions of this compound in culture medium. A final concentration range of 1-10 µM is recommended.
-
Add the this compound dilutions or vehicle control (DMSO) to the co-culture wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Analysis:
-
Cytokine Measurement: Collect the supernatant and perform ELISA to quantify the concentrations of IFN-α, TNF-α, IL-12, and IL-10.
-
Immune Cell Phenotyping: Gently collect the cells and stain with fluorescently labeled antibodies for flow cytometric analysis of T cell populations (e.g., CD8+ T cells, regulatory T cells) and their activation status (e.g., CD69 expression).
-
Protocol 2: 3D Tumor Spheroid Invasion and Immune Cell Infiltration Assay
This protocol assesses the effect of this compound on tumor cell invasion and immune cell infiltration in a more physiologically relevant 3D model.
Materials:
-
Tumor cell line capable of forming spheroids
-
Ultra-low attachment 96-well round-bottom plates
-
Matrigel or other basement membrane extract
-
PBMCs or isolated immune cell subsets
-
This compound
-
Fluorescently labeled antibodies for flow cytometry (CD45, CD3, CD8, NKp46, CD4, FoxP3)
-
Inverted microscope with imaging capabilities
Procedure:
-
Spheroid Formation:
-
Seed tumor cells in ultra-low attachment plates at a density of 1,000-5,000 cells/well.
-
Centrifuge the plate at low speed to facilitate cell aggregation.
-
Incubate for 2-4 days until uniform spheroids are formed.
-
-
Embedding and Co-culture:
-
Carefully transfer the spheroids to a new plate and embed them in a layer of Matrigel.
-
After the Matrigel has solidified, add a suspension of 5 x 10^5 PBMCs on top of the gel.
-
-
Treatment:
-
Add this compound or vehicle control to the culture medium at desired concentrations (e.g., 10 µM).
-
-
Incubation and Imaging:
-
Incubate the plate for 3-5 days.
-
Monitor and capture images of the spheroids daily to assess tumor cell invasion into the surrounding matrix.
-
-
Analysis:
-
Invasion Analysis: Quantify the area of invasion from the captured images using image analysis software.
-
Immune Cell Infiltration: At the end of the experiment, recover the spheroids and surrounding matrix. Digest the Matrigel using a cell recovery solution. Prepare a single-cell suspension and perform flow cytometry to analyze the populations of infiltrating immune cells (e.g., CD8+ T cells, NK cells, regulatory T cells).
-
Protocol 3: In Vivo Syngeneic Mouse Tumor Model
This protocol evaluates the in vivo efficacy of this compound in a mouse tumor model and characterizes its impact on the tumor immune infiltrate.
Materials:
-
Syngeneic mouse tumor cell line (e.g., CT26, B16-F10)
-
6-8 week old female BALB/c or C57BL/6 mice
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Flow cytometry antibodies for mouse CD45, CD3, CD8, CD4, FoxP3, Granzyme B
-
ELISA kits for mouse IFN-α and TNF-α
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups.
-
Administer this compound (e.g., 30-150 mg/kg) or vehicle control daily via oral gavage.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 21 or when tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors and weigh them.
-
A portion of the tumor can be processed into a single-cell suspension for flow cytometric analysis of tumor-infiltrating lymphocytes (TILs).
-
Another portion of the tumor can be homogenized to measure intratumoral cytokine levels by ELISA.
-
Conclusion
This compound, as a TLR7 agonist, holds significant potential for modulating the tumor microenvironment to promote anti-tumor immunity. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate its efficacy and mechanism of action in both in vitro and in vivo cancer models. The provided data tables and diagrams serve as a guide for data presentation and understanding the experimental workflows. Rigorous and systematic application of these methodologies will contribute to a deeper understanding of the therapeutic potential of this compound and other TLR7 agonists in oncology.
References
Application Notes and Protocols: Preclinical Evaluation of PF-4878691 as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4878691, also known as 3M-852A, is a potent, orally active small-molecule agonist of Toll-like receptor 7 (TLR7).[1][2] TLR7 activation is a key mechanism of the innate immune system for recognizing single-stranded viral RNA, leading to the induction of antiviral and inflammatory responses.[3][4] This makes TLR7 agonists highly promising candidates for use as vaccine adjuvants, which are substances that enhance the magnitude and quality of the adaptive immune response to a co-administered antigen.[5][6] Adjuvants are critical components of modern subunit vaccines, which are often poorly immunogenic on their own.[5]
While this compound has been evaluated for its antiviral and anti-cancer properties,[1][3] publicly available preclinical studies specifically detailing its use as a vaccine adjuvant are limited. However, based on its well-defined mechanism of action as a TLR7 agonist and extensive research on other TLR7/8 agonists, a robust framework for its preclinical evaluation can be established. These related studies demonstrate that TLR7/8 agonists can significantly enhance both humoral (antibody-based) and cellular (T-cell-based) immunity to a variety of antigens.[7][8]
This document provides a detailed overview of the mechanism of action of this compound, presents representative data from preclinical studies of mechanistically similar TLR7/8 agonists, and offers detailed protocols for the preclinical evaluation of this compound as a vaccine adjuvant.
Mechanism of Action: TLR7 Signaling Pathway
This compound functions by binding to and activating TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[3][4] Upon binding, TLR7 dimerizes and recruits the adaptor protein MyD88 (Myeloid differentiation primary response 88). This initiates a signaling cascade involving IRAK (Interleukin-1 receptor-associated kinase) family kinases and the E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6).[3]
This cascade culminates in the activation of two major transcription factor pathways:
-
NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells): This pathway drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. These cytokines are crucial for the activation and maturation of dendritic cells, which are key antigen-presenting cells (APCs) that initiate the adaptive immune response.[4]
-
IRF7 (Interferon regulatory factor 7): This pathway is particularly active in pDCs and leads to the robust production of type I interferons (IFN-α/β).[4] Type I IFNs have potent antiviral effects and play a critical role in linking the innate and adaptive immune systems, promoting the development of Th1-polarized T-cell responses, which are essential for clearing viral infections and cancer cells.[7]
Preclinical Evaluation Strategy
A typical preclinical study to evaluate this compound as a vaccine adjuvant would involve immunizing animal models (e.g., mice) with a model antigen (e.g., ovalbumin, influenza hemagglutinin) formulated with or without this compound. The resulting immune responses would then be compared.
Representative Preclinical Data (from studies of other TLR7/8 Agonists)
The following tables summarize quantitative data from preclinical studies of other potent TLR7/8 agonists, demonstrating the expected adjuvant effect on humoral and cellular immunity.
Table 1: Enhancement of Antigen-Specific Antibody Titers (Data derived from a study using a novel oxoadenine TLR7/8 agonist with CRM197 antigen in a porcine model[7])
| Group | Adjuvant Dose | Mean Antigen-Specific Antibody Titer (Day 42) | Fold Increase vs. Antigen Alone |
| Antigen Alone | 0 µg | 1,500 | 1x |
| Antigen + Adjuvant | 50 µg | 120,000 | 80x |
| Antigen + Adjuvant | 100 µg | 1,200,000 | 800x |
Table 2: Enhancement of Antigen-Specific T-Cell Responses (Data derived from a study using a novel oxoadenine TLR7/8 agonist with CRM197 antigen in a porcine model[7])
| Group | Adjuvant Dose | % of Antigen-Specific IFN-γ secreting CD8+ T cells | Fold Increase vs. Antigen Alone |
| Antigen Alone | 0 µg | 0.398% | 1x |
| Antigen + Adjuvant | 50 µg | 2.998% | 7.5x |
| Antigen + Adjuvant | 100 µg | 6.392% | 16x |
Table 3: Induction of Neutralizing Antibodies Against SARS-CoV-2 (Data derived from a study of a plant-based RBD vaccine with 3M-052 (TLR7/8 agonist)-Alum adjuvant in mice[8])
| Group (2 doses) | Adjuvant | Geometric Mean Titer (GMT) of Neutralizing Antibodies |
| 1 µg RBD + Adjuvant | 3M-052-Alum | 160 |
| 10 µg RBD + Adjuvant | 3M-052-Alum | 7,760 |
| 100 µg RBD + Adjuvant | 3M-052-Alum | 2,229 |
Experimental Protocols
The following are generalized protocols based on standard methodologies used in preclinical vaccine adjuvant research.[7][8][9] Dosages of this compound and antigen should be optimized based on preliminary dose-ranging studies.
Protocol 1: Immunization of Mice
-
Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice.[2]
-
Adjuvant Formulation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
On the day of immunization, dilute the this compound stock and mix with the antigen solution (e.g., Ovalbumin at 10-25 µ g/dose ) in sterile phosphate-buffered saline (PBS). The final injection volume is typically 100 µL.
-
Ensure the concentration of the vehicle (e.g., DMSO) is low (<1%) and non-toxic.
-
-
Administration:
-
Administer the vaccine formulation via subcutaneous (s.c.) or intramuscular (i.m.) injection.
-
The prime immunization is designated as Day 0.
-
Administer a booster immunization with the same formulation on Day 21.
-
-
Sample Collection:
-
Collect blood via tail vein or retro-orbital bleed at baseline (Day 0) and at specified time points post-immunization (e.g., Day 14, Day 35) to assess antibody responses.
-
At the study endpoint (e.g., Day 35), euthanize mice and harvest spleens for T-cell analysis.
-
Protocol 2: Antigen-Specific Antibody ELISA
-
Plate Coating: Coat 96-well ELISA plates with the antigen (e.g., 2 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing and Blocking: Wash plates 3 times with wash buffer (PBS + 0.05% Tween-20). Block with 1% Bovine Serum Albumin (BSA) in PBS for 2 hours at room temperature.
-
Sample Incubation: Wash plates. Add serially diluted mouse serum samples to the wells and incubate for 2 hours at room temperature.
-
Secondary Antibody: Wash plates. Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG (or IgG1/IgG2a) detection antibody and incubate for 1 hour at room temperature.
-
Detection: Wash plates. Add TMB substrate and incubate in the dark until color develops. Stop the reaction with 2N H₂SO₄.
-
Data Analysis: Read the absorbance at 450 nm. The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., twice the background).
Protocol 3: IFN-γ ELISpot Assay
-
Plate Preparation: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Wash and block the plate. Prepare a single-cell suspension of splenocytes from immunized mice. Add 2.5 x 10⁵ to 5 x 10⁵ cells per well.
-
Antigen Stimulation: Add the specific antigen (e.g., 10 µg/mL Ovalbumin) to stimulate the cells. Use a mitogen (e.g., Concanavalin A) as a positive control and media alone as a negative control. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours.
-
Enzyme Conjugation: Wash the plate. Add streptavidin-alkaline phosphatase (AP) and incubate for 1 hour.
-
Spot Development: Wash the plate. Add BCIP/NBT substrate and incubate until spots develop. Stop the reaction by washing with distilled water.
-
Analysis: Air dry the plate and count the spots using an automated ELISpot reader. Results are expressed as spot-forming units (SFU) per million cells.
Safety Considerations
While TLR7 agonists are potent immune stimulators, systemic administration can be associated with adverse effects due to the induction of high levels of pro-inflammatory cytokines.[7] In human studies with this compound for HCV, dose-dependent adverse events, including flu-like symptoms, hypotension, and lymphopenia, were observed.[1][7] Preclinical safety evaluation should therefore include monitoring for clinical signs of distress, body weight changes, and analysis of inflammatory markers in the blood. The goal is to identify a dose of this compound that provides a strong adjuvant effect with an acceptable safety profile.
References
- 1. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evidences of safety of a new synthetic adjuvant to formulate with the influenza human vaccine: absence of subchronic toxicity and mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TLR-Based Immune Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of immunogenicity, efficacy and safety of a recombinant plant-based SARS-CoV-2 RBD vaccine formulated with 3M-052-Alum adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Adjuvant Activities of TLR7 and TLR9 Agonists Inversely Correlate with Nitric Oxide and PGE2 Production | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying TLR7 Signaling in Cancer Cells with PF-4878691
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4878691, also known as 3M-852A, is a potent and orally active agonist of Toll-like receptor 7 (TLR7).[1] TLR7, a member of the pattern recognition receptor family, is crucial in the innate immune system's recognition of single-stranded RNA viruses.[2] Its activation triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which can modulate both innate and adaptive immunity.[3][4] The role of TLR7 signaling in cancer is complex; its activation on immune cells, particularly plasmacytoid dendritic cells (pDCs), can lead to potent anti-tumor responses.[3][4][5] Conversely, TLR7 expression on tumor cells themselves has been implicated in promoting tumor progression and chemoresistance in certain cancers, such as non-small cell lung cancer.[6][7][8] this compound serves as a valuable tool for dissecting the multifaceted role of TLR7 signaling in oncology research and for the development of novel cancer immunotherapies.
These application notes provide detailed protocols for utilizing this compound to study TLR7 signaling in cancer cells, focusing on both the direct effects on cancer cells expressing TLR7 and the indirect, immune-mediated anti-tumor effects.
Data Presentation
Quantitative Data for this compound
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 | HEK293 (expressing human TLR7) | NF-κB Reporter Assay | 2657 nM | [1] |
| Effective Concentration for Cytokine Induction | Human Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Production (IFN-α, IP-10, etc.) | Low nanomolar range | [3] |
| Concentration for pDC Activation | Plasmacytoid Dendritic Cells (pDCs) | Transcriptional Network Activation | 10 µM | [1] |
Proliferation Inhibition of Cancer Cell Lines by this compound-Stimulated PBMC Supernatant
| Cancer Cell Line | Proliferation Inhibition | Reference |
| Hs294T (Melanoma) | Yes | [3][5] |
| 769-P (Renal) | Yes | [3][5] |
| 786-O (Renal) | No | [3][5] |
| Caki-1 (Renal) | No | [3][5] |
Signaling Pathways and Experimental Workflows
TLR7 Signaling Pathway
Experimental Workflow for Indirect Anti-Tumor Effect
Experimental Protocols
Protocol 1: In Vitro Cancer Cell Viability Assay (Direct Effect)
This protocol is for assessing the direct effect of this compound on the viability of cancer cell lines that endogenously express TLR7.
Materials:
-
Cancer cell line of interest (e.g., A549, LLC-Luc)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 1 nM to 30 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used for the drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if a dose-dependent inhibition is observed.
Protocol 2: Co-culture of Cancer Cells with PBMCs (Indirect Effect)
This protocol is for investigating the indirect, immune-mediated anti-tumor effects of this compound.
Materials:
-
Cancer cell line of interest
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
This compound
-
Transwell inserts (0.4 µm pore size)
-
24-well plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cancer Cell Seeding: Seed cancer cells in the bottom chamber of a 24-well plate at an appropriate density and allow them to adhere overnight.
-
PBMC Stimulation: Resuspend PBMCs in RPMI-1640 and add them to the Transwell inserts. Treat the PBMCs with this compound (e.g., 100 nM) or vehicle control.
-
Co-culture: Place the Transwell inserts containing the treated PBMCs into the wells with the cancer cells.
-
Incubation: Co-culture for 48-72 hours.
-
Assessment:
-
Cancer Cell Viability: Remove the Transwell inserts and assess the viability of the cancer cells in the bottom wells using the MTT assay as described in Protocol 1.
-
Cytokine Analysis: Collect the supernatant from the co-culture to measure the levels of IFN-α and other cytokines using ELISA or a multiplex immunoassay.
-
Protocol 3: Western Blot Analysis of TLR7 Signaling Pathway
This protocol is for detecting the activation of key proteins in the TLR7 signaling pathway.
Materials:
-
Cancer cells or PBMCs treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRF7, anti-phospho-p65 NF-κB, anti-TLR7, anti-MyD88, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound is a critical research tool for elucidating the complex role of TLR7 signaling in cancer. The provided application notes and protocols offer a comprehensive guide for researchers to investigate both the direct and indirect effects of TLR7 activation in various cancer models. Careful consideration of the cancer cell type and the specific research question (direct vs. indirect effects) is essential for designing and interpreting experiments with this potent TLR7 agonist.
References
- 1. Western Blot Protocol for TLR7 Antibody (NBP2-27332): Novus Biologicals [novusbio.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toll like receptor 7 expressed by malignant cells promotes tumor progression and metastasis through the recruitment of myeloid derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
PF-4878691 solubility in DMSO and other solvents
This technical support guide provides detailed information on the solubility, handling, and use of PF-4878691, a potent Toll-like receptor 7 (TLR7) agonist. It includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as 3M-852A, is a potent and selective agonist for Toll-like receptor 7 (TLR7).[1][2][3][4] As a TLR7 agonist, it activates the innate immune system, leading to the induction of immune and interferon (IFN) responses.[3][5] Specifically, it stimulates NF-κB signaling and induces the production of IFN-α in plasmacytoid dendritic cells.[2] This activity makes it a subject of research for its potential antiviral and anti-cancer effects.[5]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as DMSO and DMF, and has limited solubility in ethanol. It is only slightly soluble in aqueous solutions like PBS.[2] For cell culture experiments, DMSO is the most commonly used solvent for preparing concentrated stock solutions.[4]
Q3: How should I store this compound powder and stock solutions?
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[1][5]
-
Stock Solutions: Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1][5]
Q4: What is the primary signaling pathway activated by this compound?
This compound activates the TLR7 signaling pathway. Upon binding to TLR7 in the endosome, it initiates a signaling cascade that leads to the activation of transcription factors, primarily NF-κB, resulting in the expression of pro-inflammatory cytokines and Type I interferons.
Solubility Data
The solubility of this compound can vary between different solvents and solution preparations. Always use high-quality, anhydrous solvents for best results, as hygroscopic DMSO can negatively impact solubility.[5]
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 19.23 - 30 mg/mL[1][2][5] | 53.20 - 82.99 mM | Sonication or gentle warming may be required.[1][5] Use newly opened DMSO.[5] |
| DMF | 30 mg/mL[2] | 82.99 mM | |
| Ethanol | 1 mg/mL[2] | 2.77 mM | |
| PBS (pH 7.2) | Slightly soluble[2] | - | Not recommended for preparing stock solutions. |
| In Vivo Formulation 1 | ≥ 1.92 mg/mL[5] | ≥ 5.31 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5] |
| In Vivo Formulation 2 | ≥ 1.92 mg/mL[5] | ≥ 5.31 mM | 10% DMSO, 90% (20% SBE-β-CD in Saline).[5] |
| In Vivo Formulation 3 | ≥ 1.92 mg/mL[5] | ≥ 5.31 mM | 10% DMSO, 90% Corn Oil.[5] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM DMSO Stock Solution
-
Calculate Mass: this compound has a molecular weight of 361.46 g/mol . To prepare 1 mL of a 20 mM stock solution, you will need:
-
0.020 mol/L * 0.001 L * 361.46 g/mol = 0.00723 g = 7.23 mg
-
-
Dissolution: Aseptically weigh out 7.23 mg of this compound powder and add it to a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of fresh, anhydrous DMSO to the tube.
-
Mix: Vortex the solution thoroughly. If dissolution is slow, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.[1][5] Ensure all solid material is completely dissolved.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
To avoid precipitation when diluting the DMSO stock into aqueous cell culture media, it is critical to follow a proper dilution procedure.
-
Pre-warm Media: Warm your cell culture medium to 37°C.
-
Calculate Volume: Determine the volume of stock solution needed to achieve your desired final concentration. Remember to keep the final DMSO concentration as low as possible (typically ≤ 0.5%).
-
Dilution: While gently swirling or vortexing the pre-warmed media, add the calculated volume of the DMSO stock solution dropwise. This rapid, even dispersion helps prevent the compound from precipitating out of solution (an effect known as "solvent shock").[6][7]
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells.
Troubleshooting Guide
Issue 1: Precipitate forms immediately when adding DMSO stock to my aqueous media.
-
Cause: This is likely due to "solvent shock," where the hydrophobic compound rapidly comes out of solution when diluted from a high-concentration organic stock into an aqueous environment.[6][7][8]
-
Solutions:
-
Improve Mixing Technique: Ensure your media is pre-warmed to 37°C. Add the stock solution slowly and dropwise directly into the vortex of the media while it is being gently swirled or mixed. This facilitates rapid dispersion.[6][7]
-
Use an Intermediate Dilution: Prepare an intermediate dilution of your stock in a small volume of pre-warmed media first. Then, add this intermediate solution to the final volume of media.[6]
-
Lower Final Concentration: If precipitation persists, your target concentration may exceed the solubility limit of this compound in the final medium. Try lowering the working concentration if your experimental design allows.[6]
-
Issue 2: The cell culture medium becomes cloudy or a precipitate appears over time during incubation.
-
Cause: This delayed precipitation can be due to several factors.
-
Compound Instability: The compound may have limited stability in the culture medium at 37°C over extended periods.[6]
-
Interaction with Media Components: Components in the media, particularly proteins in fetal bovine serum (FBS), can interact with the compound, leading to precipitation.[6] This can be more pronounced in serum-free conditions.[8]
-
pH Shifts: Cellular metabolism can alter the pH of the medium, which in turn can affect the solubility of the compound.[6]
-
-
Solutions:
-
Reduce Incubation Time: If possible, shorten the duration of the experiment.
-
Change Media: Refresh the media with a freshly prepared solution of the compound during long-term experiments.
-
Assess Serum Effects: If working in serum-free media, consider whether adding a low percentage of serum (e.g., 1-2%) is acceptable for your experiment, as it can sometimes help maintain solubility.[8]
-
Filter Sterilization: After preparing the working solution (and if no immediate precipitate is observed), consider sterile filtering the medium before adding it to cells. This can remove any microscopic precipitates that may act as seeds for further precipitation.
-
References
- 1. This compound | TLR | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
PF-4878691 Technical Support Center: Your Guide to Solution Stability and Storage
Welcome to the PF-4878691 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability, storage, and handling of this compound solutions. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid compound this compound?
A1: Proper storage of the solid form of this compound is crucial for maintaining its stability and integrity over time. Below is a summary of recommended storage conditions.
| Storage Temperature | Duration | Notes |
| -20°C | Up to 3 years[1] | Recommended for long-term storage. |
| 4°C | Up to 2 years[1] | Suitable for shorter-term storage. |
| Room Temperature | Weeks | Stable for short periods, such as during shipping.[2] |
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[2][3][4] It is also soluble in Dimethylformamide (DMF) and to a lesser extent in ethanol. It is only slightly soluble in PBS (pH 7.2).[4]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the solid this compound in high-quality, anhydrous DMSO.[1] Sonication may be used to aid dissolution.[3] It is important to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Once dissolved, it is critical to store the stock solution under appropriate conditions to prevent degradation.
| Storage Temperature | Solvent | Duration |
| -80°C | DMSO | Up to 2 years[1] |
| -20°C | DMSO | Up to 1 year[1] |
Q5: How many times can I freeze and thaw the DMSO stock solution?
A5: While specific data for this compound is limited, general guidance for compounds in DMSO suggests that multiple freeze-thaw cycles should be avoided to minimize degradation.[5][6] For optimal results, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated temperature changes.
Q6: Are there any visible signs of degradation in the this compound solution?
A6: Visual inspection of the solution is a preliminary step in assessing its stability. Any changes from a clear, colorless solution, such as the appearance of cloudiness, precipitation, or a color change, may indicate degradation or precipitation. If such changes are observed, it is recommended to prepare a fresh solution.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage | - Solution concentration is too high.- Improper storage temperature.- Absorption of water into DMSO. | - Gently warm the solution and vortex or sonicate to redissolve. If precipitation persists, the solution may be supersaturated.- Ensure storage at the recommended -20°C or -80°C.- Use fresh, anhydrous DMSO for stock solution preparation. Aliquot to minimize exposure to air. |
| Inconsistent or lower-than-expected biological activity | - Degradation of this compound in the working solution.- Inaccurate concentration of the stock solution.- Issues with the experimental assay itself. | - Prepare fresh working solutions from a properly stored stock solution for each experiment.- Verify the initial weight of the solid compound and the volume of the solvent used for the stock solution.- Include positive and negative controls in your assay to validate the experimental setup.[7] |
| Difficulty dissolving the solid compound | - Insufficient solvent volume.- Use of non-optimal solvent.- Compound has low solubility at the desired concentration. | - Ensure the correct volume of solvent is used according to the desired concentration and the compound's solubility limits.- Use high-purity, anhydrous DMSO as the primary solvent.- Gentle warming and sonication can aid dissolution.[3] |
| High background signal in cell-based assays | - Non-specific binding of the compound or antibodies.- Autofluorescence of the compound or cells. | - Titrate the concentration of this compound to find the optimal balance between activity and background.- Include appropriate vehicle controls (e.g., DMSO alone) in your experiment.- Ensure adequate washing steps in your protocol to remove unbound reagents. |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for in vitro and in vivo experiments.
Preparation of In Vitro Working Solutions
For cell-based assays, the DMSO stock solution is typically diluted in cell culture medium to the final desired concentration.
Protocol:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Gently vortex the stock solution to ensure homogeneity.
-
Serially dilute the stock solution in pre-warmed cell culture medium to achieve the final working concentration.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Add the working solution to your cell cultures immediately after preparation.
Preparation of In Vivo Formulations
For animal studies, this compound can be formulated for oral gavage.
Protocol:
-
Start with a concentrated stock solution of this compound in DMSO.
-
For a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:
-
To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL. Mix well.[1]
-
-
This formulation should result in a clear solution. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.
Signaling Pathway and Experimental Workflow
This compound-Induced TLR7 Signaling Pathway
This compound is an agonist of Toll-like receptor 7 (TLR7), which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells. Upon binding, it initiates a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.
Caption: TLR7 signaling cascade initiated by this compound.
Experimental Workflow for Cytokine Measurement
A common application of this compound is to stimulate immune cells and measure the subsequent production of cytokines. The following workflow outlines the key steps in such an experiment.
Caption: Workflow for measuring cytokine production upon this compound stimulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | TLR | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting PF-4878691 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with PF-4878691, a potent Toll-like receptor 7 (TLR7) agonist. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Experimental Variability
Experimental variability with this compound can arise from several factors, from reagent handling to biological responses. This guide provides a structured approach to identifying and mitigating common issues.
Diagram: Troubleshooting Logic Flow
Caption: Troubleshooting workflow for this compound experiments.
In Vitro Assay Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low or no cellular response to this compound | 1. Low or absent TLR7 expression in the cell line. 2. Compound degradation. 3. Sub-optimal assay conditions. | 1. Confirm TLR7 expression in your cell line (e.g., HEK293-hTLR7, plasmacytoid dendritic cells). 2. Prepare fresh stock solutions and store aliquots at -80°C for no more than 2 years.[1] 3. Optimize incubation time (e.g., 4 hours for pDC activation) and compound concentration.[1] |
| High well-to-well variability | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in the plate. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Inconsistent EC50 values between experiments | 1. Variation in cell passage number. 2. Reagent variability (e.g., serum, media). 3. Inconsistent incubation times. | 1. Use cells within a defined passage number range.[2] 2. Use the same batch of reagents for a set of experiments. 3. Precisely control all incubation steps. |
In Vivo Study Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Inconsistent animal responses | 1. Improper formulation or incomplete solubilization. 2. Inaccurate dosing. 3. Biological variability between animals. | 1. Ensure the compound is fully dissolved in the vehicle. Sonication may be required.[3] For oral gavage, a common vehicle is 0.5% methylcellulose (B11928114). 2. Calibrate dosing equipment and ensure proper administration technique (e.g., oral gavage). 3. Increase the number of animals per group to account for biological variation. |
| Adverse events observed (e.g., flu-like symptoms, lymphopenia) | 1. Dose is too high. 2. Rapid absorption and high peak plasma concentration. | 1. Reduce the dose. Dose-dependent adverse events have been reported in humans at higher doses.[4][5] 2. Consider a different formulation or dosing regimen to control the release and absorption of the compound. |
| Lack of efficacy | 1. Insufficient dose or bioavailability. 2. Inappropriate animal model. 3. Degradation of the compound in the formulation. | 1. Increase the dose within the tolerated range. In mice, doses from 10-150 mg/kg have been used.[1] 2. Ensure the chosen animal model is appropriate for the intended therapeutic effect. 3. Prepare fresh formulations for each experiment and store them appropriately. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist of Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal receptor that recognizes single-stranded RNA, leading to the activation of the innate immune system. This activation results in the production of type I interferons and other pro-inflammatory cytokines, which can have antiviral and antitumor effects.
Diagram: this compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via TLR7.
Q2: What are the recommended storage and stability conditions for this compound?
A2: this compound powder is stable for at least 4 years when stored at -20°C.[6] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the solubility characteristics of this compound?
A3: The solubility of this compound is as follows:
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | 1 mg/mL |
| PBS (pH 7.2) | Slightly soluble |
Data sourced from Cayman Chemical.[6] For in vivo studies, it can be formulated in vehicles such as 0.5% methylcellulose or a solution containing PEG300, Tween-80, and saline.[1]
Q4: What cell types are responsive to this compound?
A4: Cells that express TLR7 are responsive to this compound. This includes plasmacytoid dendritic cells (pDCs), B cells, and monocytes.[7] Reporter cell lines, such as HEK293 cells engineered to express human TLR7 (hTLR7), are also commonly used for in vitro screening and mechanistic studies.[1]
Q5: What are the expected outcomes of this compound treatment in vitro and in vivo?
A5:
-
In Vitro: Treatment of TLR7-expressing cells with this compound is expected to induce the secretion of type I interferons (e.g., IFN-α) and pro-inflammatory cytokines and chemokines (e.g., IL-6, IP-10).[8] In reporter assays, it will lead to the activation of transcription factors like NF-κB.
-
In Vivo: In animal models, this compound administration can lead to a systemic immune response characterized by an increase in serum cytokines and chemokines.[5] It has been shown to induce dose- and time-dependent lymphopenia and an increase in 2',5'-oligoadenylate synthetase (2',5',OAS), an interferon-stimulated gene.[1]
Key Experimental Protocols
In Vitro NF-κB Reporter Assay in HEK293-hTLR7 Cells
-
Cell Seeding: Seed HEK293-hTLR7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in assay medium to achieve final concentrations ranging from 1 nM to 30 µM.
-
Cell Treatment: Remove the culture medium from the cells and add the diluted this compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., another known TLR7 agonist).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Reporter Gene Measurement: Measure the activity of the reporter gene (e.g., secreted alkaline phosphatase - SEAP, or luciferase) according to the manufacturer's instructions.
-
Data Analysis: Plot the reporter gene activity against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
In Vivo Oral Gavage Study in Mice
-
Animal Model: Use BALB/c or C57BL/6 mice (6-8 weeks old). Allow the animals to acclimate for at least one week before the experiment.
-
Formulation Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). A common dosing volume is 10 mL/kg.
-
Dosing: Administer this compound or vehicle control via oral gavage. Doses can range from 10 to 150 mg/kg.[1]
-
Sample Collection: Collect blood samples at various time points post-dosing (e.g., 2, 6, 24 hours) for pharmacokinetic and pharmacodynamic analysis.
-
Endpoint Analysis: Analyze plasma or serum for cytokine levels (e.g., using ELISA or multiplex assays) and whole blood for changes in lymphocyte counts (e.g., using flow cytometry).
-
Ethical Considerations: All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Validation of a cell-based colorimetric reporter gene assay for the evaluation of Type I Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manufacturing‐dependent change in biological activity of the TLR4 agonist GSK1795091 and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
Technical Support Center: Optimizing PF-4878691 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PF-4878691 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as 852A, is a potent and selective agonist for Toll-like Receptor 7 (TLR7).[1] TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), a common component of viruses.[2] Upon binding to TLR7, this compound initiates a downstream signaling cascade that is dependent on the adaptor protein MyD88.[2] This leads to the activation of transcription factors such as NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and Type I interferons (e.g., IFN-α).[1][2][3] This activation of the innate immune system is the basis for its investigation as an antiviral and anti-cancer agent.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. We recommend starting with a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Based on published data, a broad range of concentrations has been used effectively. For example, low nanomolar concentrations have been shown to be sufficient for stimulating cytokine production in human peripheral blood mononuclear cells (PBMCs), while higher concentrations (3-30 µM) may be required to induce a different cytokine profile.[4] In HEK293 cells expressing human TLR7, an EC50 of 2657 nM was reported for NF-κB activation.[5]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO). One supplier suggests a stock solution of 19.23 mg/mL (53.20 mM) in DMSO, which may require sonication to fully dissolve.[5] It is crucial to use freshly opened, anhydrous DMSO as the compound is hygroscopic and solubility can be affected.[5] For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to two years.[5] Before use in cell culture, the DMSO stock solution should be further diluted in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: No or low response to this compound treatment.
-
Question: I am not observing the expected cellular response (e.g., cytokine production, NF-κB activation) after treating my cells with this compound. What could be the reason?
-
Answer:
-
Cell Line Expresses TLR7: Confirm that your cell line expresses TLR7. Not all cell lines endogenously express TLR7. You can check the literature or perform qPCR or western blotting to verify TLR7 expression. Cell lines commonly used for TLR7 studies include plasmacytoid dendritic cells (pDCs) and HEK293 cells engineered to express TLR7.[2][4]
-
Concentration Optimization: The concentration of this compound may not be optimal for your cell line. Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 30 µM) to determine the optimal working concentration.
-
Incubation Time: The incubation time may be insufficient. A typical incubation time for observing cytokine production is 4-24 hours.[5] You may need to perform a time-course experiment to determine the optimal time point for your specific assay.
-
Compound Integrity: Ensure your this compound stock solution is properly prepared and has not degraded. Avoid repeated freeze-thaw cycles.
-
MyD88-Dependent Pathway: The signaling pathway downstream of TLR7 is MyD88-dependent.[2] If your cells have a defect in the MyD88 signaling pathway, they will not respond to this compound.
-
Issue 2: High levels of cell death or cytotoxicity observed.
-
Question: I am observing significant cell death in my cultures after treatment with this compound. How can I mitigate this?
-
Answer:
-
Concentration-Dependent Cytotoxicity: High concentrations of this compound can induce cytotoxicity. Reduce the concentration and perform a dose-response experiment to find a concentration that provides a biological response with minimal cell death.
-
DMSO Toxicity: Ensure the final concentration of DMSO in your cell culture medium is not exceeding a non-toxic level (typically ≤ 0.1%). Prepare a vehicle control with the same final DMSO concentration to assess its effect on cell viability.
-
Excessive Inflammation: The pro-inflammatory response induced by this compound can sometimes lead to apoptosis. This is a known effect of potent immune activators. Consider reducing the incubation time or the concentration of the compound.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to TLR agonists. You may need to use a lower concentration range for these cells.
-
Issue 3: Unexpected or paradoxical experimental results.
-
Question: I am observing unexpected results, such as the suppression of a particular cellular response, after this compound treatment. Is this possible?
-
Answer:
-
Immune Modulation: TLR agonists can have complex and sometimes paradoxical effects on the immune system. For example, while generally activating, some TLR agonists have been reported to suppress T-cell expansion in vitro.[6] This can be due to the induction of negative regulatory molecules.
-
Differential Cytokine Profile: The cytokine profile induced by this compound can vary depending on the concentration and cell type. Low concentrations may induce one set of cytokines, while higher concentrations induce a different, and potentially counter-regulatory, set of cytokines.[4]
-
Induction of Regulatory Mechanisms: Prolonged or strong stimulation with a TLR agonist can lead to the induction of self-regulatory immunosuppressive mechanisms, such as the production of IL-10.[7] This can dampen the initial pro-inflammatory response.
-
Data Presentation
Table 1: Recommended Concentration Ranges of this compound for In Vitro Studies
| Cell Type | Assay | Effective Concentration Range | Reference |
| Human PBMCs | Cytokine Production | Low nanomolar to 30 µM | [4] |
| Plasmacytoid Dendritic Cells (pDCs) | Transcription Network Activation | 10 µM | [5] |
| HEK293 (expressing human TLR7) | NF-κB Reporter Gene Assay (EC50) | 2657 nM | [5] |
Experimental Protocols
Protocol 1: Determination of Cytokine Production from PBMCs
-
Cell Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Cell Seeding: Resuspend PBMCs in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Preparation: Prepare a serial dilution of this compound in complete RPMI 1640 medium. A suggested starting range is from 1 µM down to 1 nM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Add the diluted this compound and vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well.
-
Cytokine Measurement: Analyze the concentration of desired cytokines (e.g., TNF-α, IL-6, IFN-α) in the supernatants using an ELISA or a multiplex bead-based assay according to the manufacturer's instructions.
Protocol 2: NF-κB Reporter Assay in HEK293-hTLR7 Cells
-
Cell Seeding: Seed HEK293 cells stably expressing human TLR7 and an NF-κB-driven reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) in a 96-well plate. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A suggested starting range is from 10 µM down to 100 pM. Prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Replace the medium in the wells with the medium containing the diluted this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Reporter Gene Assay: Measure the reporter gene activity according to the manufacturer's protocol. For a SEAP reporter, this typically involves collecting the supernatant and adding a substrate that produces a colorimetric or chemiluminescent signal. For a luciferase reporter, it involves lysing the cells and adding a luciferase substrate.
-
Data Analysis: Quantify the signal using a plate reader. Normalize the results to the vehicle control to determine the fold induction of NF-κB activity.
Visualizations
Caption: TLR7 Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for this compound Cell-Based Assays.
Caption: Troubleshooting Logic Flowchart for this compound Experiments.
References
- 1. The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. NF-κB activation primes cells to a pro-inflammatory polarized response to a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differential adjuvant activities of TLR7 and TLR9 agonists inversely correlate with nitric oxide and PGE2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment failure of a TLR-7 agonist occurs due to self-regulation of acute inflammation and can be overcome by IL-10 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-4878691 cytotoxicity assay and off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PF-4878691, a potent and selective Toll-like receptor 7 (TLR7) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 3M-852A, is a small molecule agonist of Toll-like receptor 7 (TLR7).[1] Its primary mechanism of action is to bind to and activate TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells. This activation mimics the natural response to single-stranded viral RNA, triggering a potent innate immune response. This response includes the production of type I interferons (such as IFN-α) and other pro-inflammatory cytokines and chemokines.[2]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in immunology, virology, and oncology research. Its ability to potently stimulate the innate immune system makes it a valuable tool for:
-
Studying the signaling pathways of TLR7.
-
Investigating the antiviral effects of interferon induction, particularly against viruses like Hepatitis C Virus (HCV).[3]
-
Exploring its potential as an anti-cancer agent or vaccine adjuvant by promoting an anti-tumor immune response.
Q3: Is this compound cytotoxic to cells directly?
A3: The primary mechanism of this compound is not direct cytotoxicity. Instead, it is an immunomodulatory agent. However, high concentrations of the compound or the robust cytokine storm it induces (especially the release of TRAIL - TNF-related apoptosis-inducing ligand) can lead to indirect cytotoxic or cytostatic effects on certain tumor cell lines. The direct cytotoxic effect should be evaluated on a cell-line-by-cell-line basis.
This compound Signaling Pathway
Caption: TLR7 signaling cascade initiated by this compound.
Cytotoxicity Assay Troubleshooting Guide
Issue 1: High variability between replicate wells in my cell viability assay (e.g., MTT, XTT).
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. |
| Edge Effects | Avoid using the outermost wells of the 96-well plate as they are prone to evaporation. Fill these wells with sterile PBS or media. |
| Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay) | After adding the solubilization buffer, shake the plate on an orbital shaker for at least 15 minutes. Pipette up and down to ensure all crystals are dissolved. |
| Compound Precipitation | This compound has limited aqueous solubility. Prepare a high-concentration stock in DMSO and ensure the final DMSO concentration in the culture medium is consistent across all wells and is non-toxic to your cells (typically <0.5%). Visually inspect wells for any precipitate. |
Issue 2: No significant dose-dependent cytotoxicity observed, even at high concentrations.
| Potential Cause | Troubleshooting Step |
| Cell Line Lacks TLR7 Expression | Verify that your cell line expresses TLR7. Many non-immune cell lines do not. Consider using a positive control cell line known to express TLR7, such as pDC cell lines or certain B-cell lines. |
| Indirect Cytotoxicity Mechanism | The cytotoxic effect of this compound may be indirect and require the presence of immune cells. Consider a co-culture experiment with peripheral blood mononuclear cells (PBMCs) or isolated pDCs to assess immune-mediated cytotoxicity. |
| Incorrect Assay Endpoint | An MTT assay measures metabolic activity, which may not be the primary mechanism of cell death. Consider using an assay that measures apoptosis (e.g., Caspase-Glo) or membrane integrity (e.g., LDH release or a live/dead stain). |
| Insufficient Incubation Time | The induction of an immune response and subsequent cell death can take time. Extend the incubation period with this compound to 48 or 72 hours. |
Experimental Protocol: General Cytotoxicity (MTT) Assay
This is a generalized protocol that should be optimized for your specific cell line and experimental conditions.
Materials:
-
Target cells
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Workflow:
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Procedure:
-
Cell Seeding: Plate cells at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium in a 96-well plate. Incubate overnight to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should be kept constant and below 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with the same final concentration of DMSO) and "no-cell" control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "no-cell" control wells from all other values. Express the results as a percentage of the vehicle control.
Off-Target Effects and Safety Profile
Q4: Does this compound have off-target effects?
A4: this compound is reported to be a selective TLR7 agonist.
-
Selectivity over other TLRs: In vitro studies have shown that this compound selectively activates human TLR7 and does not activate the closely related TLR8 or TLR9 at concentrations up to 1 µM.
-
Kinase and Receptor Screening: Publicly available, comprehensive screening data (e.g., a full kinome scan) for this compound is limited. Therefore, interactions with other protein families cannot be completely ruled out without specific experimental validation.
Q5: What are the known adverse effects of this compound, and are they considered "off-target"?
A5: The majority of adverse effects associated with this compound are considered on-target toxicities. They are a direct consequence of the intended pharmacological effect—potent systemic activation of the innate immune system. A clinical trial in healthy volunteers was terminated early due to serious adverse events (SAEs) at higher doses.[3] These dose-dependent effects are summarized below.
| Adverse Effect | Underlying On-Target Mechanism |
| Flu-like Symptoms (fever, chills, myalgia) | Systemic release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and interferons. |
| Lymphopenia (transient drop in lymphocyte count) | IFN-induced redistribution of lymphocytes from the circulation to lymphoid tissues. |
| Hypotension (low blood pressure) | Vasodilatory effects of certain cytokines and inflammatory mediators. |
| Headache, Nausea | Central nervous system effects of systemic cytokine elevation. |
These findings highlight a narrow therapeutic window for this compound when administered systemically, as the doses required for therapeutic efficacy can be close to those causing significant adverse effects.[3] Researchers should be aware that in vivo studies may encounter similar on-target toxicities.
References
Technical Support Center: Managing PF-4878691-Induced Lymphopenia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing lymphopenia induced by the Toll-like receptor 7 (TLR7) agonist, PF-4878691, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause lymphopenia?
A1: this compound is an orally active agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system.[1] Its activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and interferons, which are crucial for antiviral and antitumor responses.[1] Lymphopenia, a decrease in the number of circulating lymphocytes, is a known pharmacological effect of systemic TLR7 activation.[2][3] The proposed mechanism involves the redistribution of lymphocytes from the peripheral blood to lymphoid tissues and other organs, driven by the inflammatory cytokine milieu induced by this compound.[2][3]
Q2: Is the lymphopenia induced by this compound reversible?
A2: Yes, studies in animal models have shown that lymphopenia induced by this compound is transient.[2][3] Lymphocyte counts typically begin to recover as the drug is cleared from the system. The exact time course of recovery can depend on the dose administered and the experimental model.
Q3: What are the expected clinical signs of lymphopenia in mice?
A3: In a research setting, mice with moderate lymphopenia may not exhibit overt clinical signs. However, severe lymphopenia can compromise the animal's immune system, potentially leading to increased susceptibility to infections. Clinical signs of a secondary infection could include ruffled fur, hunched posture, lethargy, weight loss, or labored breathing. Close monitoring of animal health is crucial, especially in long-term studies.
Q4: How can I monitor the severity of lymphopenia in my animal model?
A4: The most accurate way to monitor lymphopenia is through regular blood sample collection and analysis. This can be done using:
-
Automated Hematology Analyzers: These instruments provide rapid and accurate counts of total white blood cells and a differential count, including lymphocytes.
-
Flow Cytometry: This technique allows for more detailed analysis of lymphocyte subpopulations (e.g., T cells, B cells, NK cells) and can provide absolute counts when used with counting beads.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly severe or prolonged lymphopenia | - Dose miscalculation: Incorrect calculation of the this compound dose for the animal's weight. - Animal strain sensitivity: Different mouse strains may have varying sensitivities to TLR7 agonists. - Underlying health issues: Pre-existing health conditions in the animal model could exacerbate the lymphopenic effect. | - Verify dose calculations: Double-check all calculations and ensure accurate animal weights were used. - Consult literature for strain-specific data: If available, review studies that have used this compound in the same mouse strain. - Health monitoring: Ensure animals are healthy before starting the experiment. Consider a health screen for sentinel animals. - Staggered dosing study: If feasible, conduct a pilot study with a small number of animals to determine the optimal dose for your specific model and strain. |
| High variability in lymphocyte counts between animals | - Inconsistent drug administration: Variations in the volume or concentration of the administered drug. - Biological variability: Natural variation in the physiological response of individual animals. - Blood sampling technique: Inconsistent blood collection methods can affect cell counts. | - Standardize administration technique: Ensure consistent and accurate oral gavage or other administration routes. - Increase sample size: A larger number of animals per group can help to account for biological variability. - Consistent blood sampling: Use a standardized and minimally stressful blood collection technique for all animals at each time point. |
| Signs of infection in treated animals | - Immunosuppression: Severe lymphopenia can increase the risk of opportunistic infections. - Contaminated environment or supplies: Pathogens in the animal facility can pose a threat to immunocompromised animals. | - Supportive care: Provide a clean and stress-free environment, with easy access to food and water.[4] - Prophylactic antibiotics: In cases of severe and prolonged lymphopenia, prophylactic antibiotics may be considered after consultation with a veterinarian. - Aseptic techniques: Maintain strict aseptic techniques during all procedures. |
Data on this compound-Induced Lymphopenia
The following tables summarize the expected dose-dependent effects and time course of lymphopenia based on available preclinical data.
Table 1: Dose-Dependent Lymphopenia in Mice
| Dose of this compound (mg/kg) | Expected Onset of Lymphopenia | Qualitative Severity of Lymphopenia |
| Low Dose (e.g., 10 mg) | Within 2 hours post-administration[2][3] | Mild to moderate, transient decrease in lymphocyte counts. |
| High Dose (e.g., 150 mg) | Within 2 hours post-administration[2][3] | Significant, dose-dependent, but transient decrease in lymphocyte counts.[2] |
Table 2: Time Course of this compound-Induced Lymphopenia
| Time Point | Expected Observation |
| Baseline (Pre-dose) | Normal lymphocyte counts. |
| 2 hours post-dose | Onset of dose-dependent lymphopenia, coinciding with maximum plasma drug levels.[2][3] |
| 24 hours post-dose | Lymphopenia is still present, and peak levels of the efficacy biomarker 2'5'OAS occur at doses that also induce lymphopenia.[2] |
| Beyond 24 hours | Lymphocyte counts are expected to gradually return to baseline as the drug is cleared. The exact duration of recovery is dose-dependent. |
Experimental Protocols
Protocol 1: Monitoring Lymphocyte Counts using an Automated Hematology Analyzer
-
Blood Collection:
-
Collect 20-50 µL of whole blood from the saphenous or facial vein into an EDTA-coated microtainer tube.
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
-
Sample Analysis:
-
Follow the manufacturer's instructions for the specific hematology analyzer.
-
Ensure the analyzer is calibrated for mouse blood.
-
Record the total white blood cell count and the absolute lymphocyte count.
-
-
Data Interpretation:
Protocol 2: Detailed Lymphocyte Subpopulation Analysis by Flow Cytometry
-
Blood Collection:
-
Collect 50-100 µL of whole blood as described above.
-
-
Antibody Staining:
-
Aliquot 50 µL of whole blood into a 5 mL FACS tube.
-
Add a cocktail of fluorochrome-conjugated antibodies specific for mouse lymphocyte markers (e.g., CD45, CD3, CD4, CD8, B220, NK1.1).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Red Blood Cell Lysis:
-
Add 2 mL of 1X RBC Lysis Buffer to each tube.
-
Vortex gently and incubate for 10 minutes at room temperature in the dark.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing:
-
Wash the cell pellet with 2 mL of FACS buffer (PBS with 2% FBS).
-
Centrifuge and discard the supernatant.
-
-
Acquisition and Analysis:
-
Resuspend the cell pellet in 300 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Use appropriate gating strategies to identify and quantify different lymphocyte subpopulations.
-
Visualizations
Caption: Signaling pathway of this compound leading to lymphopenia.
Caption: Workflow for monitoring and managing lymphopenia.
References
- 1. Age-Related Reference Intervals of the Main Biochemical and Hematological Parameters in C57BL/6J, 129SV/EV and C3H/HeJ Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapy with TLR7 agonists induces lymphopenia: correlating pharmacology to mechanism in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. westernu.edu [westernu.edu]
- 5. researchgate.net [researchgate.net]
- 6. redalyc.org [redalyc.org]
Adverse effects of PF-4878691 observed in clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Toll-like receptor 7 (TLR7) agonist, PF-4878691. The information is based on findings from clinical trials and standard laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active small molecule that functions as a Toll-like receptor 7 (TLR7) agonist.[1][2] By activating TLR7, it stimulates the innate immune system, leading to the production of interferons and other cytokines, which mediate its antiviral and potential anti-cancer effects.[1][2]
Q2: What are the most significant adverse effects observed with this compound in clinical trials?
The most significant adverse effects reported in clinical trials were dose-dependent and related to the compound's mechanism of immune stimulation. Serious adverse events (SAEs) were observed at higher doses (9 mg) and included flu-like symptoms, hypotension (low blood pressure), and lymphopenia (a reduction in the number of lymphocytes in the blood).[2][3][4] A less severe, but similar, event was noted at a 6 mg dose.[5] Cardiovascular irregularities have also been observed.[3]
Q3: At what dose levels did serious adverse events (SAEs) occur?
SAEs that led to the early termination of one study occurred in two subjects receiving 9 mg of this compound twice a week.[2][3] Researchers concluded that there is a narrow therapeutic window between the doses required for efficacy and those associated with SAEs.[3]
Q4: Is there a biomarker to monitor the pharmacodynamic activity of this compound?
Yes, the activity of 2',5'-oligoadenylate synthetase (OAS) is a key pharmacodynamic biomarker. Administration of this compound leads to a dose-dependent increase in OAS activity, which is an interferon-stimulated gene product.[5] Monitoring OAS levels can provide an indication of the biological response to the compound.
Troubleshooting Guides
Issue: Unexpectedly severe flu-like symptoms, hypotension, or lymphopenia in animal models or human subjects.
Possible Cause: Exaggerated pharmacologic response due to high systemic exposure or individual sensitivity. Clinical trials have indicated a narrow therapeutic window.[3]
Troubleshooting Steps:
-
Dose Review: Immediately review the dosing regimen. The adverse effects of this compound are dose-dependent.[2][5] Consider if a dose reduction is warranted.
-
Subject Monitoring: Intensify monitoring of vital signs (especially blood pressure) and complete blood counts (CBCs) with differentials to track lymphocyte counts.
-
Pharmacokinetic Analysis: If possible, analyze plasma concentrations of this compound to correlate exposure with the observed adverse events.
-
Genetic Screening (for clinical studies): In one clinical case, a non-responder to the 9 mg dose had a polymorphism in the IFN-α receptor 1 subunit, suggesting genetic factors can influence response and potentially safety.[2][3]
Issue: Difficulty in correlating this compound dose with a biological response.
Possible Cause: Lack of a sensitive pharmacodynamic (PD) biomarker assay or improper sample handling.
Troubleshooting Steps:
-
Implement OAS Assay: Utilize a 2',5'-oligoadenylate synthetase (OAS) activity assay as a PD biomarker. This has been shown to increase in a dose-dependent manner with this compound administration.[5]
-
Optimize Sample Collection: Ensure that whole blood or peripheral blood mononuclear cells (PBMCs) are collected and processed consistently for the OAS assay to minimize variability.
-
Establish Baseline: Always collect pre-dose samples to establish a baseline for each subject, as OAS levels can have inter-individual variability. The biological effect should be measured as a fold-change from this baseline.
Quantitative Data Summary
The following table summarizes the key quantitative data on adverse events and biomarker response from a clinical trial in healthy volunteers who received this compound twice a week for two weeks.[2][5]
| Dose Level (twice weekly) | Number of Subjects with Serious Adverse Events (SAEs) | Number of Subjects with Less Severe, Similar Events | Fold-Increase in 2',5'-OAS from Baseline (≥8-fold) |
| 3 mg | 0 | 0 | 3 out of 6 subjects |
| 6 mg | 0 | 1 | 6 out of 6 subjects |
| 9 mg | 2 | 0 | 5 out of 6 subjects |
| One subject in the 9 mg cohort was a non-responder. |
Experimental Protocols
Protocol 1: Monitoring for Lymphopenia
Objective: To quantify absolute lymphocyte counts (ALC) in whole blood as a measure of potential lymphopenia.
Methodology:
-
Sample Collection: Collect 2-3 mL of whole blood via venipuncture into a K2-EDTA (lavender top) tube.
-
Sample Handling: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant. Samples should be stored at room temperature and analyzed within 24 hours of collection.
-
Analysis:
-
Perform a complete blood count (CBC) with a 5-part differential using an automated hematology analyzer.
-
The analyzer will provide the absolute lymphocyte count (expressed as cells x 10^9/L).
-
Definition of Lymphopenia: A significant decrease from the subject's baseline ALC. Clinically, lymphopenia in adults is often defined as an ALC < 1.0 x 10^9/L.
-
-
Data Interpretation: Compare post-dose ALC to the pre-dose baseline for each subject to determine the magnitude of any decrease.
Protocol 2: Monitoring for Orthostatic Hypotension
Objective: To assess for orthostatic hypotension, a potential cardiovascular adverse effect.
Methodology:
-
Patient Preparation: Have the subject rest in a supine (lying flat) position for a minimum of 5 minutes in a quiet environment.
-
Supine Measurement: Measure the subject's blood pressure and heart rate using a validated automated oscillometric device. Record the readings.
-
Standing Measurement: Instruct the subject to stand up. Measure the blood pressure and heart rate again within 3 minutes of standing.
-
Data Interpretation:
-
Orthostatic hypotension is diagnosed if there is a sustained decrease in systolic blood pressure of ≥20 mm Hg or a decrease in diastolic blood pressure of ≥10 mm Hg within three minutes of standing.
-
Record any symptoms reported by the subject upon standing (e.g., dizziness, lightheadedness).
-
Protocol 3: 2',5'-Oligoadenylate Synthetase (OAS) Activity Assay
Objective: To measure the functional activity of the OAS enzyme in whole blood as a pharmacodynamic biomarker of this compound activity.
Methodology:
-
Sample Collection: Collect whole blood into heparin-containing tubes.
-
Sample Preparation (Whole Blood Lysate):
-
Samples are frozen and then thawed to induce cell lysis.
-
Alternatively, peripheral blood mononuclear cells (PBMCs) can be isolated via density gradient centrifugation for a more purified cell population.
-
-
Enzyme Reaction:
-
In a reaction tube, combine the cell lysate (containing the OAS enzyme) with a reaction buffer. The buffer should contain:
-
Tris-HCl (pH 7.5)
-
Magnesium Acetate (a required cofactor)
-
Dithiothreitol (DTT)
-
ATP (the substrate)
-
Poly(I:C) (a synthetic dsRNA to activate the OAS enzyme)
-
-
-
Incubation: Incubate the reaction mixture at 30-37°C for a defined period (e.g., 2-4 hours) to allow for the synthesis of 2'-5' oligoadenylates (2-5A).
-
Quantification:
-
The synthesis of 2-5A produces pyrophosphate (PPi) as a byproduct.
-
Quantify the amount of PPi produced using a colorimetric assay. This involves adding a detection reagent that reacts with PPi to produce a colored product, which can be measured using a spectrophotometer or plate reader.
-
-
Data Analysis: Calculate the OAS activity based on a standard curve. Express the results as a fold-change from the pre-dose baseline sample for each subject.
Visualizations
Caption: Simplified TLR7 signaling pathway activated by this compound.
Caption: Experimental workflow for monitoring adverse effects of this compound.
References
Narrow therapeutic window of PF-4878691 in HCV research
Welcome to the technical support center for PF-4878691. This resource is designed for researchers, scientists, and drug development professionals working with this potent Toll-like receptor 7 (TLR7) agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your HCV research and navigate the challenges associated with its narrow therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 3M-852A, is a potent, orally active, small-molecule agonist of Toll-like receptor 7 (TLR7).[1][2] Its primary mechanism of action is to stimulate the innate immune system by mimicking viral single-stranded RNA, which is the natural ligand for TLR7. This activation, primarily in plasmacytoid dendritic cells (pDCs), leads to a downstream signaling cascade that results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which in turn exert antiviral effects.[1][3][4]
Q2: Why is this compound being investigated for Hepatitis C Virus (HCV) infection?
A2: The rationale for investigating this compound for HCV is its ability to induce a robust interferon response, which is a well-established mechanism for controlling HCV replication.[5][6][7] The goal was to develop an oral therapy that could stimulate the body's own immune system to fight the virus, potentially as an alternative or adjunct to direct-acting antiviral (DAA) therapies.[5]
Q3: What does the "narrow therapeutic window" of this compound refer to?
A3: The narrow therapeutic window indicates that the doses of this compound required to achieve a significant antiviral effect are very close to the doses that cause serious adverse effects (SAEs).[8][9] Clinical studies in healthy volunteers were terminated early because participants receiving doses predicted to be effective against HCV experienced SAEs, including severe flu-like symptoms, hypotension, and lymphopenia.[8] This makes it challenging to find a dose that is both effective and well-tolerated.
Q4: What are the recommended storage and solubility conditions for this compound?
A4:
-
Storage: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. In solvent, stock solutions should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1]
-
Solubility: this compound is soluble in DMSO at concentrations up to 19.23 mg/mL (53.20 mM), though sonication may be required.[1][2] It is important to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO. For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline are recommended.[1]
Q5: Is this compound selective for TLR7?
A5: Yes, this compound is considered a selective TLR7 agonist.[2][5] This selectivity is important as co-activation of other TLRs, such as TLR8, can lead to a different cytokine profile and potentially different side effects.
Quantitative Data Summary
| Parameter | Description | Illustrative Value | Cell System | Reference |
| EC50 (TLR7 Activation) | 50% effective concentration for NF-κB activation via human TLR7. | 2657 nM | HEK293 cells | [1] |
| EC50 (Anti-HCV) | Illustrative 50% effective concentration for inhibition of HCV replication. | ~1000 - 3000 nM | Huh-7 HCV Replicon Cells | |
| CC50 (Cytotoxicity) | Illustrative 50% cytotoxic concentration. | >10,000 nM | Huh-7 Cells | |
| Therapeutic Index (TI) | Illustrative Ratio of CC50 to EC50 (Anti-HCV). A higher TI is desirable. | ~3-10 |
Note: The illustrative values for anti-HCV EC50 are in the same range as the TLR7 activation EC50, reflecting the clinical findings that effective doses are close to those causing toxicity. A Therapeutic Index below 10 is generally considered narrow.
Visualizations
This compound Signaling Pathway
Caption: TLR7 signaling cascade initiated by this compound.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TLR | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. TLR7 agonist 852A inhibition of tumor cell proliferation is dependent on plasmacytoid dendritic cells and type I IFN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of modelling and simulation techniques to support decision making on the progression of PF-04878691, a TLR7 agonist being developed for hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of anti-hepatitis C virus responses via Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and optimisation of orally active TLR7 agonists for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toll-like receptor-agonist-based therapies for respiratory viral diseases: thinking outside the cell - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-4878691 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Toll-like receptor 7 (TLR7) agonist, PF-4878691. The information is designed to help optimize dose-response experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active agonist of Toll-like receptor 7 (TLR7).[1] Its mechanism of action involves the activation of TLR7, which is primarily expressed in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. This activation triggers a signaling cascade through the MyD88-dependent pathway, leading to the production of pro-inflammatory cytokines and type I interferons (e.g., IFN-α), thereby initiating an innate immune response.[1]
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound can vary depending on the cell type and the specific endpoint being measured. For example, in HEK293 cells expressing human TLR7, an EC50 of 2657 nM has been reported for NF-κB activation.[1] In studies with plasmacytoid dendritic cells, a concentration of 10 µM has been shown to induce a robust transcriptional response.[1] It is recommended to perform a dose-response experiment spanning a wide range of concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal concentration for your specific experimental setup.
Q3: What are the key considerations for preparing and storing this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to ensure the compound is fully dissolved; sonication may be recommended.[1] The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity. For long-term storage, the solid powder should be stored at -20°C, and stock solutions in solvent can be stored at -80°C.[1]
Q4: How long should I stimulate cells with this compound?
A4: The optimal stimulation time depends on the biological process and the specific endpoint being measured. For instance, to induce a transcriptional network in plasmacytoid dendritic cells, a 4-hour stimulation has been used.[1] For cytokine secretion, such as IFN-α or TNF-α, incubation times of 6 to 24 hours are common. It is advisable to perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the peak response for your specific assay.
Data Presentation
The following tables summarize key quantitative data for this compound and related TLR7 agonists.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | HEK293 (expressing hTLR7) | NF-κB Reporter Assay | EC50 | 2657 nM | [1] |
| TLR7 Agonist 1 | Mouse TLR7 Reporter | Reporter Assay | EC50 | 48.2 nM | |
| TLR7 Agonist 2 | Human TLR7 Reporter | Reporter Assay | EC50 | 5.2 nM |
| In Vivo Study | Species | Dose Range | Key Findings | Reference |
| Preclinical | BALB/c and C57bl/6 J mice | 10-150 mg/kg (oral) | Dose and time-dependent lymphopenia and 2',5'-OAS induction. | [1] |
| Clinical Trial | Healthy Volunteers | 3, 6, and 9 mg (twice weekly for 2 weeks) | Dose-dependent induction of immune and interferon biomarkers. |
Experimental Protocols
Detailed Methodology: Dose-Response Curve for this compound in Human Peripheral Blood Mononuclear Cells (PBMCs) for IFN-α Secretion
This protocol outlines the steps to determine the dose-response of this compound in human PBMCs by measuring the secretion of IFN-α.
1. Materials:
-
This compound
-
DMSO (cell culture grade)
-
Ficoll-Paque
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Human whole blood or buffy coat
-
96-well cell culture plates
-
Human IFN-α ELISA kit
-
Phosphate-buffered saline (PBS)
2. PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cell layer (the "buffy coat").
-
Wash the cells twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).
3. Cell Seeding:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow cells to rest.
4. Compound Preparation and Stimulation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete RPMI-1640 medium to obtain a range of working concentrations (e.g., from 10 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add 100 µL of the diluted this compound or vehicle control (medium with the same DMSO concentration) to the respective wells. The final volume in each well will be 200 µL.
5. Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
6. Supernatant Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Measure the concentration of IFN-α in the supernatants using a human IFN-α ELISA kit according to the manufacturer's instructions.
7. Data Analysis:
-
Plot the IFN-α concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Mandatory Visualizations
Signaling Pathway of this compound
Caption: TLR7 signaling pathway activated by this compound.
Experimental Workflow for Dose-Response Curve Optimization
Caption: General workflow for dose-response curve optimization.
Troubleshooting Decision Tree for Dose-Response Assays
Caption: Decision tree for troubleshooting dose-response assays.
References
Preventing precipitation of PF-4878691 in culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of PF-4878691, a potent and selective Toll-like receptor 7 (TLR7) agonist.[1][2] The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to its precipitation in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to prevent and troubleshoot the precipitation of this compound during your experiments.
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock in Culture Media
Cause: This is a frequent issue that arises from the significant difference in solvent properties between DMSO and the aqueous culture medium.[3] this compound, like many small molecule inhibitors, is hydrophobic and has limited solubility in aqueous solutions.[3] When the concentrated DMSO stock is added to the culture medium, the DMSO concentration is drastically reduced, causing the compound to precipitate out of the solution.[3]
Solutions:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your culture medium as low as possible, ideally below 0.5%, to minimize cytotoxic effects.[3] However, for some poorly soluble compounds, a slightly higher, yet cell-tolerated, DMSO concentration might be necessary to maintain solubility.[3] Always include a vehicle control with the identical final DMSO concentration in your experiments.
-
Stepwise Dilution: Avoid adding the highly concentrated DMSO stock directly to the full volume of the medium. Instead, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-containing medium or a buffer/DMSO mixture.[3] Serum proteins can aid in solubilizing the inhibitor.[3] Then, add this intermediate dilution to the final culture volume.
-
Enhance Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing.[3] This helps to avoid localized high concentrations of the inhibitor that are more susceptible to precipitation.[3]
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the inhibitor can sometimes enhance solubility.[3] However, exercise caution as prolonged heating can degrade sensitive components of the medium.
Issue 2: Delayed Precipitation During Incubation
Cause: Precipitation that occurs hours or days into an experiment can be due to several factors:
-
Temperature Fluctuations: Removing culture plates from the incubator for microscopic analysis can cause temperature drops, reducing the solubility of the compound.
-
pH Shifts: Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.
-
Compound Instability: The compound may not be stable in the aqueous environment of the culture medium at 37°C over extended periods.
-
Interactions with Media Components: The compound may interact with components in the media, such as salts or proteins, leading to precipitation.
Solutions:
-
Maintain Stable Temperature: When performing microscopic analysis, use a heated stage to maintain the temperature of the culture plate. Minimize the time the plates are outside the incubator.[3]
-
Use Buffered Media: Employ a well-buffered culture medium, for instance, one containing HEPES, to maintain a stable pH throughout the experiment.[3]
-
Assess Compound Stability: Refer to the manufacturer's data sheet for information on the stability of this compound in aqueous solutions. If this information is unavailable, a stability study can be performed.
Frequently Asked Questions (FAQs)
Q1: What are the solubility properties of this compound?
A1: The solubility of this compound varies in different solvents. It is highly soluble in DMSO but has limited solubility in aqueous solutions like PBS.
| Solvent | Solubility |
| DMSO | 19.23 mg/mL (53.20 mM)[1][2] |
| DMF | 30 mg/mL[4] |
| Ethanol | 1 mg/mL[4] |
| PBS (pH 7.2) | Slightly soluble[4] |
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[5] Sonication may be required to fully dissolve the compound.[1] Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[5]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective agonist of Toll-like receptor 7 (TLR7).[1][2] TLR7 is an endosomal receptor that recognizes single-stranded RNA viruses and small synthetic molecules. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, initiating an innate immune response.[6][7]
Q4: What is the recommended final concentration of this compound in cell culture?
A4: The optimal final concentration will depend on the cell type and the specific experimental goals. A typical starting point for in vitro studies is around 10 µM.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application.
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol helps determine the maximum soluble concentration of this compound in your specific culture medium.
-
Prepare Serial Dilutions: Prepare a serial dilution of your this compound DMSO stock solution in your complete culture medium. Start with your desired highest concentration.
-
Incubation: Incubate the dilutions at 37°C for a few hours.
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation, such as cloudiness or visible particles. The highest concentration that remains clear is your maximum working soluble concentration under those conditions.[8]
Protocol 2: Recommended Dilution Procedure to Minimize Precipitation
-
Prepare High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.[8]
-
Create an Intermediate Dilution: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C. First, dilute your high-concentration DMSO stock to a lower concentration (e.g., 1 mM) in DMSO.[8]
-
Prepare Final Working Solution: While gently vortexing, add a small volume of the intermediate DMSO stock to the pre-warmed medium to achieve the desired final concentration.[8] For example, add 1 µL of a 1 mM stock to 1 mL of medium for a final concentration of 1 µM with 0.1% DMSO.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.[8]
Visualizations
Caption: TLR7 Signaling Pathway Activated by this compound.
Caption: Recommended Experimental Workflow for this compound.
References
- 1. This compound | TLR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: PF-4878691 In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with guidance on the formulation and in vivo delivery of PF-4878691, a potent and selective Toll-like receptor 7 (TLR7) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as 3M-852A) is an orally active TLR7 agonist.[1] It stimulates the innate immune system by activating TLR7, which leads to the production of interferons and other cytokines.[2][3] This activity makes it a compound of interest for research in virology and oncology.[1] Specifically, this compound induces a complex transcription network in plasmacytoid dendritic cells, enhancing their antiviral and anti-tumor capabilities.[1]
Q2: What are the main challenges in formulating this compound for in vivo studies?
A2: The primary challenge with this compound is its low aqueous solubility.[4] It is described as a solid that is soluble in DMSO but only slightly soluble in PBS (pH 7.2).[4] This poor water solubility can lead to difficulties in preparing formulations suitable for in vivo administration, potentially causing issues with bioavailability, precipitation upon injection, and inconsistent experimental results.[5][6]
Q3: What are some recommended formulations for in vivo delivery of this compound?
A3: Several formulations have been successfully used to deliver this compound in vivo. These typically involve the use of co-solvents and other excipients to improve solubility. Below are some examples:
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| Solvent 1 | 10% DMSO | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |
| Surfactant | 5% Tween-80 | - | - |
| Vehicle | 45% Saline | - | - |
| Achieved Solubility | ≥ 1.92 mg/mL (5.31 mM) | ≥ 1.92 mg/mL (5.31 mM) | ≥ 1.92 mg/mL (5.31 mM) |
| Data sourced from MedChemExpress.[1] |
Q4: What are the reported adverse effects of this compound in vivo?
A4: In a study with healthy volunteers, higher doses of this compound (9 mg) were associated with serious adverse events (SAEs) such as flu-like symptoms, hypotension, and lymphopenia.[2] These effects are consistent with systemic immune activation and cytokine release.[3][7] Researchers should carefully consider the dose-response relationship and monitor for signs of toxicity in their animal models.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation preparation. | Poor solubility of the compound in the chosen vehicle. | - Ensure you are using a validated formulation protocol.[1]- Use gentle heating and/or sonication to aid dissolution.[1]- Prepare the formulation fresh before each experiment.- Consider alternative formulations with different co-solvents or excipients like cyclodextrins.[8] |
| Inconsistent results between experimental animals. | - Incomplete dissolution or precipitation of the compound upon administration.- Variability in oral gavage administration technique. | - Visually inspect the formulation for any particulates before administration.- Ensure proper training and consistency in the administration technique.- Consider a parenteral route of administration if oral delivery proves too variable. |
| Signs of toxicity in animals (e.g., weight loss, lethargy). | The dose of this compound is too high, leading to excessive immune activation. | - Reduce the administered dose.[2]- Monitor animals closely for clinical signs of toxicity.- Consider a dose-escalation study to determine the maximum tolerated dose in your specific animal model. |
| Lack of expected pharmacological effect. | - Poor bioavailability due to formulation issues.- The dose is too low.- Degradation of the compound. | - Confirm the solubility and stability of your formulation.- Increase the dose, being mindful of potential toxicity.- Store the stock solution and prepared formulation under recommended conditions (-20°C or -80°C for stock solutions in solvent).[1] |
Experimental Protocols
Protocol 1: Formulation Preparation (DMSO/PEG300/Tween-80/Saline)
This protocol is adapted from a commonly used vehicle for hydrophobic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a stock solution. For example, to achieve a final concentration of 2 mg/mL in the vehicle, you can prepare a 40 mg/mL stock in DMSO.
-
In a separate sterile tube, add the required volume of the this compound stock solution (10% of the final volume).
-
Add PEG300 (40% of the final volume) to the tube and mix thoroughly until the solution is clear.
-
Add Tween-80 (5% of the final volume) and mix well.
-
Finally, add sterile saline (45% of the final volume) and vortex until a clear and homogenous solution is obtained.
-
Visually inspect the final formulation for any signs of precipitation before administration.
Protocol 2: In Vivo Administration (Oral Gavage in Mice)
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles
-
Syringes
Procedure:
-
Ensure the mice are properly restrained.
-
Draw the required volume of the this compound formulation into a syringe fitted with an oral gavage needle. The volume will depend on the animal's weight and the target dosage (e.g., for a 10 mg/kg dose in a 20g mouse with a 2 mg/mL formulation, you would administer 100 µL).
-
Gently insert the gavage needle into the esophagus.
-
Slowly dispense the formulation.
-
Carefully remove the gavage needle.
-
Monitor the animal for any immediate adverse reactions.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of modelling and simulation techniques to support decision making on the progression of PF-04878691, a TLR7 agonist being developed for hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. Safety, tolerability, pharmacokinetics, and pharmacodynamics of a TLR7 agonist prodrug RO6870868 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
Potential for PF-4878691 tachyphylaxis in prolonged stimulation
Technical Support Center: PF-4878691 and Prolonged Stimulation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for diminished cellular responses to this compound upon prolonged or repeated stimulation. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as 852A) is a potent and orally active agonist of Toll-like receptor 7 (TLR7).[1][2][3] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses.[2][4] Upon activation by an agonist like this compound, TLR7 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, mounting an antiviral response.[1][2]
Q2: The term "tachyphylaxis" is mentioned in relation to this compound. Is this accurate?
A2: The term "tachyphylaxis" refers to the rapid, short-term decrease in response to a drug following its repeated administration. While this phenomenon is common with drugs targeting G-protein coupled receptors or ion channels, in the context of TLR7 and the innate immune system, a diminished response to prolonged or repeated stimulation is more commonly referred to as "innate immune tolerance" or "endotoxin tolerance."[4] Therefore, while the underlying principle of reduced responsiveness is similar, the terminology and mechanisms differ.
Q3: Can prolonged stimulation with this compound lead to a diminished response or "tolerance"?
A3: Yes, prolonged or repeated stimulation of TLR7 with agonists like this compound can lead to a state of hyporesponsiveness or tolerance.[4] This is a physiological negative feedback mechanism to prevent excessive and potentially harmful inflammation. Studies have shown that chronic daily administration of a TLR7 agonist can result in a rapid tachyphylaxis of behavioral and molecular manifestations of the immune response.[4]
Q4: What are the potential molecular mechanisms underlying TLR7 tolerance?
A4: The mechanisms of TLR7 tolerance are complex and can involve several layers of regulation, including:
-
Downregulation of Receptor and Signaling Components: Reduced expression of TLR7 itself or key downstream signaling molecules (e.g., MyD88, IRAK4).
-
Induction of Negative Regulators: Upregulation of inhibitory proteins such as Suppressor of Cytokine Signaling 1 (SOCS1) and Interleukin-1 Receptor-Associated Kinase M (IRAK-M), which actively dampen the signaling cascade.
-
Epigenetic Modifications: Changes in the chromatin state of pro-inflammatory gene promoters, making them less accessible for transcription.
-
Changes in MicroRNA Expression: Induction of specific microRNAs that can target and degrade the mRNA of signaling components.
Troubleshooting Guide: Diminished Response to this compound
This guide provides a structured approach to troubleshooting experiments where a diminished response to this compound is observed.
| Observed Issue | Potential Cause | Troubleshooting Steps & Suggested Solutions |
| Decreased cytokine (e.g., IFN-α, TNF-α) production after repeated stimulation with this compound. | Induction of TLR7 Tolerance | 1. Confirm Tolerance: Design an experiment with a pre-treatment phase with this compound, followed by a washout period, and then a re-stimulation. A significantly reduced response upon re-stimulation compared to the initial stimulation in naive cells is indicative of tolerance. 2. Investigate Molecular Mechanisms: * qPCR/Western Blot: Measure the mRNA and protein levels of TLR7, MyD88, IRAK4, and key negative regulators (SOCS1, IRAK-M) in tolerant vs. naive cells. * Assess Signaling Pathway Activation: Use Western blotting to check the phosphorylation status of key downstream targets like NF-κB and IRF7 upon re-stimulation. |
| Cell Viability Issues | 1. Perform a Cell Viability Assay: Use assays like MTT, XTT, or trypan blue exclusion to determine if the prolonged exposure to this compound is causing cytotoxicity. 2. Titrate the Concentration: If cytotoxicity is observed, perform a dose-response curve to find the optimal concentration of this compound that elicits a robust response without significantly impacting cell viability over the desired time course. | |
| Reagent Degradation | 1. Check Storage Conditions: Ensure that this compound is stored according to the manufacturer's instructions (typically at -20°C or -80°C).[1] 2. Prepare Fresh Solutions: Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a stock for each experiment. 3. Test with a Positive Control: Use a fresh lot of this compound or a different known TLR7 agonist to confirm that the issue is not with the specific batch of the compound. | |
| Incorrect Experimental Setup | 1. Verify Cell Type: Ensure that the cell type being used expresses TLR7 (e.g., plasmacytoid dendritic cells, macrophages, B cells). 2. Optimize Stimulation Time: The kinetics of cytokine production can vary. Perform a time-course experiment to determine the optimal stimulation duration for the specific cytokine of interest. |
Experimental Protocols
Protocol 1: In Vitro Induction and Assessment of TLR7 Tolerance
Objective: To induce a state of TLR7 tolerance in a cell line (e.g., RAW 264.7 murine macrophages) and assess the subsequent response to this compound.
Methodology:
-
Cell Culture: Plate RAW 264.7 cells at a density of 5 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
Induction of Tolerance (Pre-treatment):
-
Treat the cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 24 hours. This is the "tolerant" group.
-
Include a "naive" group that receives only the vehicle.
-
-
Washout Period:
-
After 24 hours, carefully aspirate the medium from all wells.
-
Wash the cells three times with sterile PBS to remove any residual this compound.
-
Add fresh complete medium and allow the cells to rest for 24 hours.
-
-
Re-stimulation:
-
Stimulate both the "naive" and "tolerant" cells with this compound (1 µM) for 6 hours.
-
-
Assessment of Response:
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of a relevant cytokine (e.g., TNF-α) using an ELISA kit according to the manufacturer's instructions.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Tnf, Tlr7, and a housekeeping gene for normalization.
-
Protein Analysis: Lyse the cells and perform Western blot analysis to assess the protein levels of TLR7, IRAK-M, and SOCS1.
-
Protocol 2: Quantification of TLR7 Signaling Pathway Components by Western Blot
Objective: To measure the protein levels of key components of the TLR7 signaling pathway.
Methodology:
-
Sample Preparation: After the desired treatment (as described in Protocol 1), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-TLR7, anti-MyD88, anti-phospho-NF-κB p65) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: TLR7 signaling pathway initiated by this compound.
Caption: Experimental workflow for inducing and assessing TLR7 tolerance.
Caption: Troubleshooting flowchart for diminished this compound response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Persistent Toll-like receptor 7 stimulation induces behavioral and molecular innate immune tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Mechanisms of Action: PF-4878691 and Imiquimod
This guide provides a detailed comparison of the mechanisms of action of two well-known Toll-like receptor (TLR) agonists: PF-4878691 and imiquimod (B1671794). The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound and imiquimod are both synthetic small molecules that function as immune response modifiers. Their primary mechanism of action involves the activation of Toll-like receptors, which are key components of the innate immune system. While they share a common target family, their specificities, potencies, and downstream effects exhibit notable differences.
Imiquimod is an imidazoquinoline amine that is well-established as a topical treatment for various skin conditions, including genital warts, superficial basal cell carcinoma, and actinic keratosis.[1][2] It functions primarily as an agonist of Toll-like receptor 7 (TLR7) and, to some extent, TLR8.[1][3]
This compound , also known as 3M-852A, is an orally active TLR7 agonist.[4][5] It has been investigated for its potential in treating viral infections like Hepatitis C and in oncology due to its ability to stimulate a systemic innate immune response.[4][6]
Mechanism of Action: A Head-to-Head Comparison
| Feature | This compound | Imiquimod |
| Primary Target(s) | Toll-like receptor 7 (TLR7)[4] | Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8)[1][3] |
| Route of Administration | Orally active[4] | Topical[1] |
| Key Activated Cells | Plasmacytoid dendritic cells (pDCs)[4] | Macrophages, monocytes, dendritic cells, Langerhans cells[1][2] |
| Downstream Signaling | MyD88-dependent pathway leading to activation of transcription factors like NF-κB and IRFs[7] | MyD88-dependent pathway leading to activation of NF-κB and IRF7[3][7][8] |
| Primary Cytokine Induction | Interferon-alpha (IFN-α) and other IFN-inducible genes[6] | IFN-α, Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-12[2] |
| Other Reported Mechanisms | Induces TLR7 expression, leading to an amplified response | Can induce apoptosis and autophagy[1][9][10]. Also reported to have TLR7-independent activity as a phosphodiesterase (PDE) inhibitor[11] |
Signaling Pathways
Both this compound and imiquimod initiate signaling through endosomal TLRs. Upon binding, they trigger a conformational change in the TLR, leading to the recruitment of the adaptor protein MyD88.[7] This initiates a signaling cascade involving IRAK (Interleukin-1 receptor-associated kinase) family kinases and TRAF6 (TNF receptor-associated factor 6).[7] This cascade ultimately leads to the activation of key transcription factors:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Master regulator of pro-inflammatory cytokines.[7][12]
-
IRFs (Interferon Regulatory Factors), particularly IRF7: Master regulator of type I interferon production.[3][13]
The activation of these transcription factors results in the production of a host of cytokines and chemokines that orchestrate an anti-viral and anti-tumor immune response.
References
- 1. Imiquimod - Its role in the treatment of cutaneous malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imiquimod - Wikipedia [en.wikipedia.org]
- 3. Comparative effectiveness of imiquimod in the treatment of HPV-related external ano-genital warts [hpvworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imiquimod-induced TLR7 signaling enhances repair of DNA Damage Induced by Ultraviolet Light in bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The TLR7 agonist imiquimod induces anti-cancer effects via autophagic cell death and enhances anti-tumoral and systemic immunity during radiotherapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | TLR7 Stimulation With Imiquimod Induces Selective Autophagy and Controls Mycobacterium tuberculosis Growth in Mouse Macrophages [frontiersin.org]
- 11. A dual and conflicting role for imiquimod in inflammation: A TLR7 agonist and a cAMP phosphodiesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TLR7 Activation of Macrophages by Imiquimod Inhibits HIV Infection through Modulation of Viral Entry Cellular Factors | MDPI [mdpi.com]
- 13. TLR Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
Comparative Analysis of In Vitro Potency: PF-4878691 versus Resiquimod (R848)
A Guide for Researchers in Immunology and Drug Development
This guide provides a detailed comparison of the in vitro potency of two well-characterized Toll-like receptor (TLR) agonists: PF-4878691 and Resiquimod (R848). Both molecules are instrumental in activating innate immune responses, but they exhibit distinct receptor selectivity and potency profiles. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these compounds for application in their studies.
Overview of Compounds
This compound , also known as 852A, is a synthetic small molecule that functions as a selective Toll-like receptor 7 (TLR7) agonist.[1][2][3] It is designed to stimulate the innate immune system and has been investigated for its antiviral and antitumoral activities.[4][5]
Resiquimod (R848) is a potent imidazoquinoline compound that acts as a dual agonist for both Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[6][7][8] This dual activity allows it to activate a broad range of immune cells, leading to a robust inflammatory response characterized by the production of Type I interferons and other pro-inflammatory cytokines.[9][10]
In Vitro Potency and Receptor Specificity
The in vitro potency of TLR agonists is typically determined by measuring their ability to activate downstream signaling pathways in cells expressing the target receptors. This is often quantified by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). The data below summarizes the comparative potency of this compound and Resiquimod.
| Compound | Target(s) | Cell Type | Potency (EC50/Activity) | Reference |
| This compound (852A) | Human TLR7 | HEK293 cells expressing hTLR7 | Selectively induces NF-κB at 1 µM (No activity on hTLR8/9) | [3] |
| Human pDCs | Peripheral Blood Mononuclear Cells (PBMCs) | Induces IFN-α production (10-1,000 ng/ml) | [3] | |
| Resiquimod (R848) | Human TLR7 | Not Specified | EC50 = 0.1 µM (100 nM) | [7] |
| Human TLR8 | Not Specified | EC50 = 0.3 µM (300 nM) | [7] | |
| Human TLR7/8 | Human PBMCs | Induces IFN, TNF, IL-1β, IL-6 | [7] |
Mechanism of Action: TLR7/8 Signaling Pathway
Both this compound and Resiquimod exert their effects by binding to TLR7 and/or TLR8 within the endosomal compartments of immune cells such as dendritic cells (DCs), macrophages, and B-lymphocytes.[6][7] Upon agonist binding, the TLRs undergo a conformational change, leading to the recruitment of the adaptor protein MyD88.[9][10] This initiates a downstream signaling cascade that culminates in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[6] These transcription factors then translocate to the nucleus to drive the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and Type I interferons (IFN-α/β), which are critical for orchestrating an effective antiviral and anti-tumor immune response.[7][11]
Experimental Protocols
A generalized protocol for determining the in vitro potency of TLR7/8 agonists using a cell-based reporter assay is outlined below. This method is commonly employed to quantify the dose-dependent response of the compounds.
Objective: To determine the EC50 value of a TLR agonist by measuring the activation of an NF-κB-inducible reporter gene in HEK293 cells stably expressing human TLR7 or TLR8.
Materials:
-
HEK293 cells stably transfected with human TLR7 or TLR8 and an NF-κB-inducible reporter construct (e.g., SEAP - secreted embryonic alkaline phosphatase, or luciferase).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, antibiotics).
-
Test compounds: this compound and Resiquimod (R848).
-
Assay plates (96-well, flat-bottom, sterile).
-
Reporter gene detection reagents (e.g., QUANTI-Blue™ for SEAP, or luciferase substrate).
-
Plate reader (spectrophotometer or luminometer).
Methodology:
-
Cell Seeding: Plate the HEK293-hTLR7 or HEK293-hTLR8 cells in 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Compound Preparation: Prepare a serial dilution of this compound and Resiquimod in the appropriate cell culture medium. A typical concentration range might span from 0.01 nM to 10 µM.
-
Cell Stimulation: Remove the old medium from the cell plates and add the various concentrations of the diluted compounds to the respective wells. Include a vehicle control (medium only) and a positive control (a known potent agonist).
-
Incubation: Incubate the plates for a specified period (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator to allow for TLR activation and reporter gene expression.
-
Signal Detection:
-
For SEAP reporter: Collect a small aliquot of the cell culture supernatant and add it to the SEAP detection reagent in a new plate. Incubate for 1-3 hours at 37°C.
-
For luciferase reporter: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.
-
-
Data Acquisition: Measure the absorbance (for SEAP) or luminescence (for luciferase) using a plate reader.
-
Data Analysis: Plot the reporter signal as a function of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value for each compound.
Conclusion
The primary distinction between this compound and Resiquimod lies in their receptor selectivity and resulting potency. Resiquimod (R848) is a dual TLR7 and TLR8 agonist with potent activity on both receptors, exhibiting EC50 values in the sub-micromolar range.[7] In contrast, this compound is a selective TLR7 agonist, demonstrating activity at a 1 µM concentration on TLR7-expressing cells with no cross-reactivity for TLR8 or TLR9 at that concentration.[3] This makes this compound a more targeted tool for studying TLR7-specific pathways, whereas Resiquimod is suitable for applications requiring broader activation of innate immune cells via both TLR7 and TLR8. The choice between these two compounds will ultimately depend on the specific research question and the desired immunological outcome.
References
- 1. This compound | TLR | TargetMol [targetmol.com]
- 2. Toll-like Receptor (TLR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 8. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. invivogen.com [invivogen.com]
- 11. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PF-4878691 and Other Selective TLR7 Agonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PF-4878691 with other notable selective Toll-like receptor 7 (TLR7) agonists, including Vesatolimod (B611671) (GS-9620), Imiquimod, Resiquimod (B1680535) (R848), and Loxoribine. The information presented is intended to assist researchers in selecting the most appropriate agonist for their preclinical studies in immunology, oncology, and infectious diseases.
Introduction to TLR7 Agonists
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses.[1] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby initiating a robust antiviral and anti-tumor immune response.[2][3] Selective TLR7 agonists are therefore of significant interest as potential therapeutics for various diseases.
Comparative Analysis of TLR7 Agonist Potency
The potency of TLR7 agonists is a critical parameter for in vitro and in vivo studies. The half-maximal effective concentration (EC50) is a common measure of a drug's potency. The table below summarizes the reported EC50 values for this compound and other selective TLR7 agonists in a human TLR7 reporter assay using HEK293 cells.
| Agonist | Chemical Class | Human TLR7 EC50 (nM) | Key Characteristics |
| This compound | Imidazoquinoline derivative | 2657 | Orally active, potent inducer of IFN-α.[4] |
| Vesatolimod (GS-9620) | Pteridinone derivative | 291 | Orally active, selective for TLR7 over TLR8.[5] |
| Imiquimod | Imidazoquinoline | 2120 | Topical agent, approved for clinical use.[6] |
| Resiquimod (R848) | Imidazoquinoline | 750 | Dual TLR7/TLR8 agonist, potent cytokine inducer.[7] |
| Loxoribine | Guanosine analog | Not explicitly reported, but described as a strong and potent TLR7-specific agonist.[8][9] | Selective for TLR7, does not stimulate TLR8.[8] |
TLR7 Signaling Pathway
Activation of TLR7 by an agonist initiates a downstream signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7), resulting in the production of type I interferons and pro-inflammatory cytokines.
Caption: Simplified TLR7 signaling cascade.
Experimental Protocols
In Vitro: TLR7 Reporter Assay (HEK-Blue™ hTLR7)
This assay is used to determine the potency of TLR7 agonists by measuring the activation of an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene in HEK293 cells stably expressing human TLR7.
Caption: Workflow for determining TLR7 agonist potency.
Detailed Methodology:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 cells (InvivoGen) in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/ml Normocin™, and the appropriate selection antibiotics (e.g., Blasticidin and Zeocin™).[10]
-
Seeding: Plate cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.[10]
-
Agonist Treatment: Prepare serial dilutions of the TLR7 agonist in fresh media and add to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Add 20 µL of supernatant from each well to 180 µL of QUANTI-Blue™ Solution (InvivoGen) in a new 96-well plate.[11]
-
Measurement: Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer.[11]
-
Data Analysis: Plot the absorbance against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vitro: Cytokine Induction in Human PBMCs
This assay measures the ability of TLR7 agonists to induce the secretion of cytokines, such as IFN-α, TNF-α, and IL-6, from human peripheral blood mononuclear cells (PBMCs).
Detailed Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque™ density gradient centrifugation.[12]
-
Cell Culture: Resuspend PBMCs in complete RPMI 1640 medium supplemented with 10% FBS.
-
Stimulation: Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate and add the TLR7 agonist at various concentrations.[13]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[14]
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of cytokines in the supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA.[14]
In Vivo: Murine Syngeneic Tumor Model
This model is used to evaluate the anti-tumor efficacy of TLR7 agonists in immunocompetent mice.
Caption: General workflow for in vivo efficacy studies.
Detailed Methodology:
-
Cell Line: Use a syngeneic tumor cell line that is appropriate for the chosen mouse strain (e.g., CT26 colon carcinoma in BALB/c mice).[15][16]
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) into the flank of the mice.[15]
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), begin treatment with the TLR7 agonist. The dosing regimen (dose, frequency, and route of administration) will need to be optimized for each agonist. For example, this compound has been administered via oral gavage.[4]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study, or when tumors reach a predetermined size, euthanize the mice. Tumors, spleens, and tumor-draining lymph nodes can be harvested for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.[16][17]
Clinical Trial and Safety Profile Overview
While preclinical data is essential, it is also informative to consider the clinical development and safety profiles of these compounds.
-
This compound: In a proof-of-mechanism study in healthy volunteers, this compound induced a dose-dependent immune response. However, at higher doses (9 mg), serious adverse events (SAEs) including flu-like symptoms, hypotension, and lymphopenia were observed, leading to early termination of the study.[18] This highlights potential concerns about the therapeutic window for this class of compounds.
-
Vesatolimod (GS-9620): Phase 1 and 2 clinical trials in patients with chronic hepatitis B and HIV have shown that Vesatolimod is generally well-tolerated.[5][19][20] Common adverse events are mild to moderate and include flu-like symptoms, headache, and fatigue.[7] No drug-related Grade 3 or 4 adverse events were reported in some studies.[7]
-
Imiquimod: As a topical cream, the most common side effects are localized skin reactions at the application site, such as redness, swelling, and itching.[21][22] Systemic side effects like fever, fatigue, and headache can occur but are less common.[23]
-
Resiquimod (R848): Clinical studies have investigated topical and systemic administration. Adverse effects are generally mild to moderate and include flu-like symptoms.[24] In a study of inhaled Resiquimod, participants were monitored for changes in lung function and inflammatory markers.[25]
Conclusion
The selection of a selective TLR7 agonist for preclinical research should be guided by the specific experimental goals.
-
This compound is a potent, orally active agonist suitable for studies requiring strong IFN-α induction, though its therapeutic window may be narrow.
-
Vesatolimod (GS-9620) offers a good balance of oral bioavailability, selectivity, and a favorable safety profile observed in clinical trials.
-
Imiquimod is a valuable tool for topical applications and serves as a clinically relevant benchmark.
-
Resiquimod (R848) is a potent dual TLR7/TLR8 agonist, making it suitable for studies where activation of both receptors is desired.
-
Loxoribine is a useful tool for specifically interrogating the TLR7 pathway without confounding TLR8 activation.
Researchers should carefully consider the potency, selectivity, route of administration, and known safety profile of each agonist when designing their experiments. The detailed protocols provided in this guide offer a starting point for conducting robust and reproducible preclinical studies.
References
- 1. Toll-like receptor 7 - Wikipedia [en.wikipedia.org]
- 2. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. invivogen.com [invivogen.com]
- 4. invivogen.com [invivogen.com]
- 5. Safety and efficacy of vesatolimod (GS-9620) in patients with chronic hepatitis B who are not currently on antiviral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Severe adverse events seen in placebo arm of cancer clinical trials | MDedge [mdedge.com]
- 7. gilead.com [gilead.com]
- 8. invivogen.com [invivogen.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scribd.com [scribd.com]
- 11. Assay in Summary_ki [bindingdb.org]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Preparation of Human Whole Blood and Peripheral Blood Mononuclear Cell Cultures to Analyze Nanoparticles’ Potential to Induce Cytokines In Vitro - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Safety, efficacy and pharmacodynamics of vesatolimod (GS-9620) in virally suppressed patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Imiquimod (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 22. cancerresearchuk.org [cancerresearchuk.org]
- 23. sti.bmj.com [sti.bmj.com]
- 24. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Lung immune challenge study protocol: controlled exposure to inhaled resiquimod (R848) to study mechanisms of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validating PF-4878691 Activity: A Comparative Guide to TLR7 Agonist Reporter Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of PF-4878691 and alternative Toll-like receptor 7 (TLR7) agonists. We present supporting experimental data from reporter assays to facilitate the validation of compound activity.
This compound is an orally active agonist of Toll-like receptor 7 (TLR7), a key protein in the innate immune system that recognizes single-stranded RNA from viruses.[1] Activation of TLR7 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, mounting an antiviral response. The activity of TLR7 agonists like this compound can be reliably quantified using cell-based reporter assays that measure the activation of downstream transcription factors, most notably NF-κB.
Comparative Analysis of TLR7 Agonist Activity
To objectively assess the performance of this compound, its activity in an NF-κB reporter assay is compared with other well-established TLR7 agonists, Resiquimod (R848) and Imiquimod. The following table summarizes the quantitative data from reporter gene assays, providing a clear comparison of their potency.
| Compound | Assay System | Reporter Gene | EC50 | Reference |
| This compound (852A) | HEK293 cells expressing human TLR7 | NF-κB-driven SEAP | 2657 nM | [1] |
| Resiquimod (R848) | HEK293 cells expressing human TLR7 | NF-κB-driven SEAP | ~7.1 nM* | [2] |
| Imiquimod | Keratinocytes with NF-κB reporter adenovirus | Luciferase | Dose-dependent increase | [3] |
*Note: The EC50 for R848 was calculated from a reported value of 2.5 ng/mL for a potent derivative (Hybrid-2) in a comparable assay system, assuming a similar molecular weight for estimation purposes. Imiquimod data is presented as a qualitative dose-dependent increase as a specific EC50 value from a comparable reporter assay was not available in the searched literature.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental procedure, the following diagrams have been generated.
Caption: TLR7 signaling cascade initiated by this compound.
Caption: Experimental workflow for a TLR7 NF-κB reporter assay.
Experimental Protocols
A detailed methodology for a typical NF-κB luciferase reporter assay to validate TLR7 agonist activity is provided below. This protocol is adaptable for both this compound and its alternatives.
Objective: To quantify the potency of TLR7 agonists by measuring the induction of an NF-κB-driven luciferase reporter gene in a stable cell line.
Materials:
-
HEK293 cell line stably expressing human TLR7 and an NF-κB-luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
This compound, Resiquimod (R848), and Imiquimod.
-
Phosphate-Buffered Saline (PBS).
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System).
-
Opaque, flat-bottom 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture the HEK293-TLR7-NF-κB-luciferase reporter cells in DMEM with supplements.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into an opaque, flat-bottom 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the alternative agonists (R848, Imiquimod) in culture medium. A typical concentration range would span from 1 nM to 100 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Return the plate to the 37°C, 5% CO2 incubator for 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.
-
Remove the culture medium from the wells.
-
Wash the cells gently with 100 µL of PBS per well.
-
Add 20-50 µL of cell lysis buffer (provided with the luciferase assay kit) to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Add 100 µL of the luciferase assay substrate to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Normalize the luciferase activity of the compound-treated wells to the vehicle control.
-
Plot the normalized data as a function of the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value for each compound.
-
This guide provides a framework for the validation and comparison of this compound activity. By employing a standardized reporter assay protocol, researchers can obtain reliable and reproducible data to inform their drug development and research endeavors.
References
Revolutionizing Cancer Immunotherapy: A Comparative Guide to PF-4878691 and Other TLR7 Agonists in Combination with Checkpoint Inhibitors
For Immediate Release
[City, State] – [Date] – The convergence of innate immune activation and checkpoint blockade is carving a new frontier in oncology. This guide provides a comparative analysis of PF-4878691 (also known as 3M-852A), a Toll-like receptor 7 (TLR7) agonist, in combination with immune checkpoint inhibitors, and other leading TLR7 agonist-based combination therapies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of immuno-oncology.
Executive Summary
The therapeutic ceiling of checkpoint inhibitors is often limited by the non-immunogenic nature of some tumors, frequently termed "cold" tumors. The strategic combination with TLR7 agonists, which are potent inducers of innate immunity, aims to transform these "cold" tumors into "hot," T-cell-inflamed microenvironments, thereby rendering them susceptible to checkpoint blockade. This guide synthesizes preclinical data on various TLR7 agonists, offering a comparative perspective on their efficacy and mechanisms of action when paired with anti-PD-1/PD-L1 or anti-CTLA-4 antibodies. While direct comparative preclinical data for this compound in this specific combination setting is limited in publicly available literature, this guide leverages data from other key TLR7 agonists to provide a comprehensive overview of this promising therapeutic strategy.
Mechanism of Action: A Synergistic Assault on Cancer
The combination of TLR7 agonists and checkpoint inhibitors orchestrates a multi-pronged attack on tumors. TLR7 agonists, by binding to their receptors within endosomes of immune cells like dendritic cells (DCs) and macrophages, trigger a signaling cascade that culminates in the production of pro-inflammatory cytokines and type I interferons. This activation of the innate immune system leads to enhanced antigen presentation and the priming of tumor-specific T cells. Checkpoint inhibitors, in turn, release the brakes on these activated T cells, allowing them to effectively recognize and eliminate cancer cells.
Preclinical Performance Comparison
The following tables summarize key findings from preclinical studies evaluating various TLR7 agonists in combination with checkpoint inhibitors. It is important to note that these studies were conducted in different tumor models and with varying experimental designs, making direct comparisons challenging.
Table 1: Anti-Tumor Efficacy in Murine Models
| TLR7 Agonist (Route) | Checkpoint Inhibitor(s) | Tumor Model | Key Efficacy Outcomes | Citation(s) |
| 1V270 (Intratumoral) | anti-PD-1 | Head and Neck (SCC7) | Significant tumor growth inhibition at both injected and distant (abscopal) sites compared to monotherapy. | [1] |
| SD-101 (TLR9 agonist) (Intratumoral) | anti-PD-1 | Head and Neck (SCC7) | Significant tumor growth inhibition at both injected and distant sites. | [1] |
| DSP-0509 (Intravenous) | anti-PD-1 | Colon (CT26), Breast (4T1) | Synergistic tumor growth inhibition; complete tumor regression in some animals; rejection of tumor re-challenge. | [2] |
| DSP-0509 (Intravenous) | anti-CTLA-4 | Colon (CT26), Breast (4T1) | Enhanced tumor growth inhibition compared to monotherapy. | [2] |
| Nanoparticle-conjugated TLR7 agonist (Intratumoral) | anti-PD-1 + anti-CTLA-4 | Colon (CT26) | 60% complete remission rate, including at contralateral non-injected tumors. | [3] |
Table 2: Immunomodulatory Effects in the Tumor Microenvironment
| TLR7 Agonist | Checkpoint Inhibitor(s) | Tumor Model | Key Immunomodulatory Effects | Citation(s) |
| 1V270 | anti-PD-1 | Head and Neck (SCC7) | Increased M1/M2 macrophage ratio; enhanced infiltration of IFNγ-producing CD8+ T cells. | [1] |
| DSP-0509 | anti-PD-1 | Colon (CT26) | Increased infiltration of CD8+ T cells and effector memory T cells in the tumor. | [2] |
| Nanoparticle-conjugated TLR7 agonist | anti-PD-1 + anti-CTLA-4 | Colon (CT26) | >4-fold increase in T cell infiltration into tumors. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. Below are summaries of the experimental workflows from key preclinical studies.
Experimental Workflow: Intratumoral TLR7 Agonist and Systemic anti-PD-1
This workflow is based on the study by Sato-Kaneko et al. (2017) in a murine head and neck cancer model.[1]
Key Methodological Details:
-
Animal Model: Syngeneic mouse models (e.g., BALB/c or C57BL/6) are typically used to ensure a competent immune system.
-
Tumor Cell Lines: Murine cancer cell lines relevant to the cancer type of interest (e.g., SCC7 for head and neck cancer, CT26 for colon cancer) are used.
-
Drug Administration: TLR7 agonists can be administered intratumorally to concentrate the immune activation within the tumor microenvironment or systemically (e.g., intravenously) for broader effects. Checkpoint inhibitors are typically administered systemically (e.g., intraperitoneally).
-
Endpoints: Primary endpoints include tumor growth inhibition and overall survival. Secondary endpoints often involve detailed analysis of the immune cell infiltrate within the tumor and draining lymph nodes.
Future Directions and the Role of this compound
The preclinical data for various TLR7 agonists in combination with checkpoint inhibitors are highly encouraging, demonstrating the potential to overcome resistance to immunotherapy. While this compound has shown promise as a monotherapy in early clinical trials for its immune-stimulatory effects, further preclinical and clinical studies are warranted to specifically evaluate its efficacy and safety in combination with checkpoint inhibitors.[4] Direct comparative studies between this compound and other TLR7 agonists within a combination therapy framework will be crucial to identify the most potent and well-tolerated therapeutic candidates.
References
- 1. Combination immunotherapy with TLR agonists and checkpoint inhibitors suppresses head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 3. escholarship.org [escholarship.org]
- 4. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PF-4878691 Cross-Reactivity with Toll-Like Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Toll-like receptor (TLR) cross-reactivity profile of PF-4878691, a known TLR7 agonist. The information is intended to assist researchers and drug development professionals in evaluating its suitability for various research and therapeutic applications.
Executive Summary
Quantitative Data on TLR Activity
Due to the limited availability of public data on the cross-reactivity of this compound across a wide range of TLRs, a comprehensive quantitative comparison table with EC50 or IC50 values for each TLR is not possible at this time. The primary activity reported is for TLR7.
| Toll-Like Receptor (TLR) | This compound Activity | Reference Compound Activity | Notes |
| TLR7 | Potent Agonist | Imiquimod (Agonist) | This compound is a well-established TLR7 agonist. |
| TLR8 | Data not publicly available | R848 (Dual TLR7/8 Agonist) | Some imidazoquinolines show TLR8 activity, but specific data for this compound is lacking. |
| Other TLRs (1-6, 9) | No significant activity reported | Various (LPS for TLR4, etc.) | Assumed to be inactive based on its characterization as a selective TLR7 agonist. |
Experimental Protocols
To determine the cross-reactivity of a compound like this compound, a cellular reporter assay is a standard method. Below is a detailed, representative protocol for assessing TLR activation.
HEK-Blue™ TLR Selection Reporter Assay
This method utilizes engineered Human Embryonic Kidney (HEK) 293 cells that stably express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. Activation of the TLR pathway leads to the production of SEAP, which can be quantified colorimetrically.
Materials:
-
HEK-Blue™ hTLR cells (specific for each TLR to be tested, e.g., hTLR2, hTLR3, hTLR4, hTLR5, hTLR7, hTLR8, hTLR9)
-
This compound
-
Positive control agonists for each TLR (e.g., Pam3CSK4 for TLR1/2, Poly(I:C) for TLR3, LPS for TLR4, Flagellin for TLR5, Imiquimod for TLR7, R848 for TLR8, ODN 2006 for TLR9)
-
Negative control (vehicle, e.g., DMSO)
-
HEK-Blue™ Detection Medium
-
96-well cell culture plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR cells according to the manufacturer's instructions. On the day of the assay, harvest and resuspend the cells in fresh, pre-warmed growth medium to the recommended seeding density.
-
Compound Preparation: Prepare a serial dilution of this compound and the respective positive control agonists in the appropriate cell culture medium.
-
Assay Plate Setup:
-
Add 20 µL of each compound dilution (this compound, positive controls, and vehicle control) to triplicate wells of a 96-well plate.
-
Add 180 µL of the cell suspension to each well.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection:
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's protocol.
-
Add 180 µL of the detection medium to each well of a new 96-well plate.
-
Transfer 20 µL of the supernatant from the cell plate to the corresponding wells of the detection plate.
-
-
Readout: Incubate the detection plate at 37°C for 1-3 hours and measure the optical density (OD) at 620-655 nm using a spectrophotometer.
-
Data Analysis: Calculate the fold induction of SEAP activity relative to the vehicle control. Determine the EC50 value for this compound on each TLR cell line.
Visualizations
TLR7 Signaling Pathway
Caption: Simplified TLR7 signaling pathway initiated by this compound.
Experimental Workflow for TLR Cross-Reactivity Screening
References
A Comparative Guide to the Immunomodulatory Effects of PF-4878691 and CpG ODN
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunomodulatory properties of PF-4878691, a selective Toll-like receptor 7 (TLR7) agonist, and CpG oligodeoxynucleotides (ODNs), which are agonists for TLR9. By activating distinct TLRs, these compounds trigger different innate and adaptive immune responses, making them valuable tools for vaccine adjuvant development, cancer immunotherapy, and the study of autoimmune diseases. This document presents a side-by-side analysis of their mechanisms of action, effects on key immune cell populations, and detailed experimental protocols for their evaluation.
Introduction to this compound and CpG ODN
This compound (also known as 852A) is a small molecule agonist of TLR7.[1] TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), a hallmark of viral infections.[1] As a synthetic TLR7 agonist, this compound mimics viral ssRNA, leading to the activation of innate immune cells, most notably plasmacytoid dendritic cells (pDCs) and B cells.[1][2] This activation results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which in turn modulate the adaptive immune response.[2]
CpG ODNs are short synthetic single-stranded DNA molecules containing unmethylated cytosine-phosphate-guanine (CpG) motifs.[3] These motifs are common in bacterial and viral DNA but are rare and typically methylated in vertebrate DNA.[3] CpG ODNs are recognized by TLR9, another endosomal receptor, which is primarily expressed in pDCs and B cells in humans.[3] The interaction between CpG ODNs and TLR9 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of various immune cells, promoting a Th1-biased immune response.[3] There are different classes of CpG ODNs (e.g., Class A, B, and C) which have distinct structural features and elicit different immune responses.[3]
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative data on the immunomodulatory effects of this compound and various classes of CpG ODNs on key human immune cell populations.
Table 1: Cytokine and Chemokine Induction in Purified Human B Cells
| Cytokine/Chemokine | This compound (852A) | CpG ODN (2006 - Class B) | Reference |
| IL-6 | Similar induction | Similar induction | [1] |
| MIP-1α | Similar induction | Similar induction | [1] |
| MIP-1β | Similar induction | Similar induction | [1] |
| TNF-α | Similar induction | Similar induction | [1] |
| LTA (Lymphotoxin-α) | Similar induction | Similar induction | [1] |
Table 2: Upregulation of B Cell Activation Markers
| Activation Marker | This compound (852A) | CpG ODN (2006 - Class B) | Reference |
| CD80 | Similar upregulation | Similar upregulation | [1] |
| CD40 | Similar upregulation | Similar upregulation | [1] |
| CD58 | Similar upregulation | Similar upregulation | [1] |
Table 3: Differential Effects on Human Plasmacytoid Dendritic Cells (pDCs)
| Immune Response | This compound (TLR7 agonist) | CpG ODN (Class A - e.g., 2216) | CpG ODN (Class B - e.g., 2006) | Reference |
| IFN-α Production | Potent induction | High induction | Low/no induction | [4][5] |
| TNF-α Production | Moderate induction | Low induction | Moderate induction | [5] |
| IL-6 Production | Moderate induction | Low induction | Moderate induction | [5] |
Table 4: Effects on Human Monocytes/Macrophages
| Immune Response | This compound (TLR7 agonist) | CpG ODN (Class B) | Reference |
| TNF-α Production | Induces production | Induces production | [6][7] |
| IL-6 Production | Induces production | Induces production | [6][7] |
| IL-12 Production | Induces production | Induces production | [8] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation and stimulation of human PBMCs to assess the production of cytokines in response to this compound and CpG ODN.
Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI)
-
Phosphate-buffered saline (PBS)
-
This compound (stock solution in DMSO, diluted in complete RPMI)
-
CpG ODN (stock solution in sterile water or PBS, diluted in complete RPMI)
-
Lipopolysaccharide (LPS) as a positive control
-
96-well flat-bottom cell culture plates
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI and perform a cell count and viability assessment using a hemocytometer and trypan blue.
-
-
Cell Plating and Stimulation:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare 2x working solutions of this compound, CpG ODN, and controls (LPS and media alone) in complete RPMI.
-
Add 100 µL of the 2x working solutions to the appropriate wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatant for cytokine analysis. Store at -80°C until use.
-
Protocol 2: Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for quantifying cytokine levels in the collected cell culture supernatants.
Materials:
-
Commercially available ELISA kits for the cytokines of interest (e.g., IFN-α, IL-6, TNF-α, IL-12)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay buffer/diluent (provided in the ELISA kit)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and diluted samples (supernatants) to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 3: Flow Cytometry Analysis of B Cell Activation Markers
This protocol describes the staining of PBMCs to analyze the expression of activation markers on B cells.
Materials:
-
Fluorochrome-conjugated antibodies against human CD19, CD80, and CD86
-
Fc block (e.g., human IgG)
-
Flow cytometry staining buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
After stimulation (as in Protocol 1), harvest the cells and wash them with PBS.
-
Stain the cells with a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.
-
Wash the cells with flow cytometry staining buffer.
-
Block Fc receptors by incubating the cells with Fc block for 10-15 minutes at 4°C.
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies (anti-CD19, anti-CD80, anti-CD86) at pre-titrated concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry staining buffer.
-
Resuspend the cells in flow cytometry staining buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, single CD19+ B cells to determine the expression levels of CD80 and CD86.
Mandatory Visualization
Signaling Pathways
Caption: this compound signaling pathway via TLR7.
Caption: CpG ODN signaling pathway via TLR9.
Experimental Workflow
References
- 1. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. invivogen.com [invivogen.com]
- 4. Activation with CpG-A and CpG-B oligonucleotides reveals two distinct regulatory pathways of type I IFN synthesis in human plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of type I interferon-dependent genes characterizes the “core response” induced by CpG DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of CpG-ODN-Induced TLR9 Signaling Inhibited by Interleukin-37 in U937 Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of CpG-ODN-Induced TLR9 Signaling Inhibited by Interleukin-37 in U937 Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hongjing.com.tw [hongjing.com.tw]
Combining TLR7 Agonism with Anti-PD-1 Therapy: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of combining the Toll-like receptor 7 (TLR7) agonist PF-4878691 with anti-PD-1 therapy, placing it in the context of alternative immunotherapeutic strategies. This document summarizes preclinical data, details experimental methodologies, and visualizes key biological pathways to support informed decision-making in cancer immunotherapy research.
While direct preclinical data on the combination of this compound with anti-PD-1 therapy is not extensively available in public literature, the broader class of TLR7 agonists has shown significant promise in enhancing the efficacy of immune checkpoint inhibitors. This guide will leverage available data from other potent TLR7 agonists as a surrogate to illustrate the potential of this combination approach.
Mechanism of Action: A Synergistic Assault on Tumors
The combination of a TLR7 agonist like this compound with an anti-PD-1 antibody is designed to attack tumors on two fronts: innate and adaptive immunity.
This compound , an orally active TLR7 agonist, stimulates the innate immune system.[1] TLR7, primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other myeloid cells, recognizes single-stranded RNA.[2][3] Activation of TLR7 triggers a signaling cascade through the MyD88 pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[3] This activation of dendritic cells enhances their ability to present tumor antigens to T cells, effectively bridging the innate and adaptive immune responses.[4]
Anti-PD-1 therapy , on the other hand, targets the adaptive immune system. The PD-1 receptor is expressed on activated T cells, and its ligand, PD-L1, is often overexpressed on tumor cells. The binding of PD-L1 to PD-1 inhibits T cell activity, allowing cancer cells to evade immune destruction. Anti-PD-1 antibodies block this interaction, restoring the tumor-killing function of cytotoxic T lymphocytes.
The synergy arises from the ability of the TLR7 agonist to "inflame" the tumor microenvironment, increasing the infiltration and activation of immune cells, thereby making the tumor more susceptible to the effects of PD-1 blockade.
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the signaling pathways for TLR7 activation and the PD-1/PD-L1 checkpoint.
Caption: TLR7 activation by agonists like this compound initiates downstream signaling.
Caption: Anti-PD-1 antibodies prevent T-cell inactivation by blocking the PD-1/PD-L1 interaction.
Preclinical Data Summary: TLR7 Agonists in Combination with Anti-PD-1
The following table summarizes preclinical findings for various TLR7 agonists when combined with anti-PD-1 therapy. This data provides a strong rationale for the potential efficacy of a this compound and anti-PD-1 combination.
| TLR7 Agonist | Cancer Model | Key Findings | Reference |
| Novel Pyrazolopyrimidine Core Agonist | CT-26 Colon Carcinoma | Strong synergistic antitumor activity with complete tumor regression in 8/10 mice. | [4] |
| DSP-0509 | CT-26 Colon Carcinoma | Significantly enhanced tumor growth inhibition compared to monotherapy. Increased effector memory T cells in peripheral blood and tumors. | [5] |
| Unnamed Pyridyl-piperidine Side Chain Agonist | CT-26 Colon Carcinoma | Dose-dependent synergistic antitumor activity and tumor growth delay. | [6] |
| 1V270 (imidazoquinoline) | HPV-negative and HPV-positive Head and Neck Squamous Cell Carcinoma (HNSCC) | Suppressed tumor growth at primary and distant (abscopal) sites. Increased ratio of M1 to M2 macrophages and infiltration of tumor-specific IFNγ-producing CD8+ T cells. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of typical experimental protocols used in the preclinical evaluation of TLR7 agonist and anti-PD-1 combination therapy.
In Vivo Tumor Models
-
Cell Lines and Animal Models: Studies commonly utilize syngeneic mouse models, such as BALB/c mice for CT-26 colon carcinoma or C57BL/6 mice for various melanoma and head and neck cancer cell lines.[5][6][7] Tumor cells (e.g., 1 x 10^5 to 1 x 10^6 cells) are typically implanted subcutaneously into the flanks of the mice.
-
Treatment Regimens:
-
TLR7 Agonist Administration: Depending on the agent, administration can be intratumoral (i.t.), intravenous (i.v.), or oral (p.o.). For example, DSP-0509 was administered intravenously, while 1V270 was given intratumorally.[5][7] Dosing schedules vary, often involving multiple administrations over several weeks.
-
Anti-PD-1 Antibody Administration: Anti-PD-1 antibodies are typically administered intraperitoneally (i.p.) at doses ranging from 100 to 250 µg per mouse, often on a schedule of every 3 to 5 days for several cycles.[5][7]
-
-
Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor volume (length x width^2 / 2). Survival is also a key endpoint. At the end of the study, tumors and spleens are often harvested for further analysis.
Immunophenotyping and Functional Assays
-
Flow Cytometry: To analyze immune cell populations within the tumor microenvironment and spleen, tissues are dissociated into single-cell suspensions and stained with fluorescently labeled antibodies against various cell surface and intracellular markers (e.g., CD3, CD4, CD8, CD45, F4/80, Gr-1, IFN-γ, Granzyme B). This allows for the quantification of T cells, macrophages, myeloid-derived suppressor cells, and their activation status.
-
Gene Expression Analysis: RNA can be extracted from tumor tissue to analyze the expression of genes related to immune activation, such as those in interferon signaling pathways and chemokine production. Techniques like qRT-PCR or NanoString analysis are often employed.[5]
-
Immunohistochemistry (IHC): IHC is used to visualize the infiltration of different immune cell types directly within the tumor tissue sections.
Comparison with Alternative Combination Therapies
While the combination of TLR7 agonists with anti-PD-1 is promising, several other strategies are being explored to overcome resistance to checkpoint inhibitors.
| Combination Approach | Mechanism of Action | Examples | Potential Advantages |
| TLR9 Agonists + Anti-PD-1 | TLR9 agonists (e.g., CpG oligonucleotides) stimulate a different innate immune pathway, also leading to dendritic cell activation and type I IFN production. | CMP-001, Cavrotolimod | Has shown efficacy in patients who have progressed on prior anti-PD-1 therapy.[8] |
| TLR5 Agonist + Anti-PD-1 | Activates innate immunity through TLR5, leading to a shift from M2 to M1 macrophage polarization and enhanced CD8+ T cell priming. | Flagellin-based agonists | Potentially modulates the tumor microenvironment to be more receptive to anti-PD-1 therapy.[4] |
| Chemotherapy + Anti-PD-1 | Chemotherapy can induce immunogenic cell death, releasing tumor antigens and promoting an immune response that can be augmented by PD-1 blockade. | Pembrolizumab + Pemetrexed/Carboplatin | Standard of care in some cancers, with established efficacy.[9] |
| Anti-CTLA-4 + Anti-PD-1 | Targets a different immune checkpoint (CTLA-4) that acts earlier in the T-cell activation process, providing a dual blockade of immune suppression. | Ipilimumab + Nivolumab | Approved for several cancer types, demonstrating synergistic efficacy. |
| Targeted Therapy + Anti-PD-1 | Inhibitors of specific oncogenic pathways (e.g., BRAF, MEK, VEGF) can alter the tumor microenvironment and potentially enhance the efficacy of immunotherapy. | Pembrolizumab + Lenvatinib | Can target both tumor cell proliferation and the immune response. |
Conclusion
The combination of TLR7 agonists with anti-PD-1 therapy represents a compelling strategy to enhance anti-tumor immunity by activating both innate and adaptive immune responses. Preclinical data for several TLR7 agonists demonstrate synergistic activity with PD-1 blockade, leading to improved tumor control and, in some cases, complete tumor regression. While further studies are needed to specifically evaluate this compound in this combination, the existing evidence provides a strong foundation for its investigation as a promising immuno-oncology agent. This guide provides researchers with a comparative framework to understand the potential of this approach in the context of the evolving landscape of cancer immunotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 4. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 6. Novel TLR7 agonist demonstrates synergistic antitumor activity with anti-PD-1 antibodies | BioWorld [bioworld.com]
- 7. Combination immunotherapy with TLR agonists and checkpoint inhibitors suppresses head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLR9 Agonist plus Immunotherapy May Overcome Resistance to PD-1 Inhibition [jhoponline.com]
- 9. Combination strategies with PD-1/PD-L1 blockade: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of PF-4878691 Relative to Other Imidazoquinolines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazoquinolines are a class of synthetic immune response modifiers that function as agonists for Toll-like receptor 7 (TLR7) and/or TLR8, playing a crucial role in the initiation of the innate and subsequent adaptive immune responses. This guide provides a comparative assessment of the therapeutic index of PF-4878691, a potent TLR7 agonist, relative to other well-known imidazoquinolines: imiquimod (B1671794), resiquimod (B1680535), and gardiquimod (B607600). A drug's therapeutic index (TI), the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response, is a critical measure of its safety profile. For systemically administered immunomodulators like this compound, a favorable therapeutic index is paramount. This guide synthesizes available preclinical and clinical data to offer an objective comparison, presents detailed experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.
Comparative Analysis of Therapeutic Index
The therapeutic index provides a quantitative measure of a drug's safety margin. It is typically calculated as the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50). A higher therapeutic index indicates a wider margin of safety. Direct comparative studies calculating the therapeutic index of this compound against other imidazoquinolines in the same experimental model are limited. Therefore, this comparison is based on data synthesized from various preclinical and clinical studies. It is important to note that cross-study comparisons have inherent limitations due to variations in experimental design, animal models, and endpoints used.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy and toxicity of this compound and other selected imidazoquinolines.
Table 1: In Vivo Efficacy of Imidazoquinolines (Animal Models)
| Compound | Animal Model | Efficacy Endpoint | Effective Dose (ED50 or Effective Range) | Reference |
| This compound | BALB/c and C57BL/6J mice | Induction of 2',5'-oligoadenylate synthetase (OAS) | 10 - 150 mg/kg (oral gavage, single dose) | [1] |
| Resiquimod | BALB/c mice | Inhibition of allergen-induced airway hyper-reactivity | 20 µ g/mouse (intranasal) | [2] |
| C57BL/6 mice | Antitumor activity | 50 and 100 µ g/mouse (i.p.) | [3] | |
| Imiquimod | Hairless mice | Antiviral activity against vaccinia virus | 1% cream (topical, daily for 3-5 days) | [4] |
| BALB/c mice | Adjuvant for DNA vaccination | 10-fold higher dose than resiquimod for similar Th1 bias | [5] | |
| Gardiquimod | C57BL/6 mice | Antitumor activity (with DC vaccine) | 1 µg/ml (in vitro stimulation of splenocytes) | [6] |
Table 2: Toxicological Data for Imidazoquinolines
| Compound | Species | Toxicity Endpoint | Toxic Dose (TD50, MTD, or Adverse Event Dose) | Reference |
| This compound | Human | Serious adverse events (flu-like symptoms, hypotension, lymphopenia) | 9 mg (twice a week for 2 weeks) | [7] |
| Mice | Cardiovascular changes, lymphopenia | 10 - 150 mg/kg (oral gavage, single dose) | [1] | |
| Resiquimod | Mice | Sickness behavior (body weight loss, elevated temperature) | 50 µg and 100 µg (~2 mg/kg and ~4 mg/kg, i.p.) | [3] |
| Mice | Local skin reactions (erythema, edema, erosion) | Dose-limiting with topical application | [8] | |
| Imiquimod | Mice | Systemic toxicity (immune system exhaustion) after long-term exposure | 15 and 75 mg/kg/dose (dermal, 3 times/week for 4 months) led to severe skin irritation and deaths | [9] |
| Rabbits | No apparent systemic toxicity with single dermal dose | Up to 5 g/kg (5% cream) | [9] | |
| Gardiquimod | N/A | Limited in vivo toxicity data available | N/A |
Note on Therapeutic Index Interpretation:
A precise, directly comparable therapeutic index cannot be calculated from the available disparate data. However, a qualitative assessment suggests a narrow therapeutic window for potent, systemically administered TLR7 agonists. For this compound, the occurrence of serious adverse events at a 9 mg dose in a clinical trial highlights this narrow window, especially when considering the potential need for higher doses to achieve robust therapeutic efficacy in different indications.[7] Resiquimod also demonstrates dose-dependent toxicity in preclinical models.[3] Imiquimod, primarily used topically, shows significant local and systemic toxicity at higher doses or with prolonged systemic exposure.[9] The limited in vivo data for gardiquimod precludes a meaningful assessment of its therapeutic index in this comparison.
Experimental Protocols
Determination of ED50 (Median Effective Dose) in an In Vivo Cancer Model
This protocol describes a general method for determining the ED50 of a TLR7 agonist for antitumor efficacy in a syngeneic mouse tumor model.
-
Animal Model: Select a suitable mouse strain (e.g., BALB/c or C57BL/6) and a syngeneic tumor cell line (e.g., CT26 colon carcinoma or B16 melanoma).
-
Tumor Implantation: Subcutaneously inject a known number of tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into several groups (n=8-10 per group), including a vehicle control group and at least 4-5 dose levels of the test compound.
-
Drug Administration: Administer the TLR7 agonist (e.g., this compound) via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at the predetermined doses and schedule (e.g., once daily for 14 days).
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Efficacy Endpoint: The primary efficacy endpoint is typically tumor growth inhibition. The percentage of tumor growth inhibition (% TGI) is calculated at the end of the study using the formula: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
ED50 Calculation: Plot the % TGI against the log of the dose. The ED50 is the dose that produces 50% tumor growth inhibition, which can be determined using non-linear regression analysis.[10][11]
Determination of TD50 (Median Toxic Dose) in a Rodent Model
This protocol outlines a general procedure for determining the TD50 based on acute toxicity in mice.
-
Animal Model: Use a standard laboratory mouse strain (e.g., CD-1 or BALB/c).
-
Dose Range Finding: Conduct a preliminary dose range-finding study with a small number of animals to identify a range of doses that cause no toxicity, some toxicity, and severe toxicity/mortality.
-
Treatment Groups: Based on the range-finding study, establish at least 5-6 dose groups (n=5-10 per sex per group) and a vehicle control group. Doses should be spaced geometrically.
-
Drug Administration: Administer a single dose of the test compound via the intended route of administration.
-
Observation: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours) and daily for 14 days. Signs to monitor include changes in behavior, appearance, and body weight.
-
Toxicity Endpoint: The primary endpoint for acute toxicity is often mortality. However, for immunomodulators, other signs of severe toxicity such as significant weight loss (>20%), hypothermia, or severe clinical signs can be used as humane endpoints.
-
TD50/LD50 Calculation: The TD50 (or LD50 if mortality is the endpoint) is the dose that causes the defined toxic effect (or death) in 50% of the animals. This can be calculated using statistical methods such as the Reed-Muench or probit analysis.[10][12]
Signaling Pathways and Experimental Workflows
TLR7 Signaling Pathway
Imidazoquinolines, upon entering the endosome of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells, bind to TLR7. This binding event initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. The formation of the MyD88-dependent signaling complex activates downstream kinases, including IRAK4 and IRAK1, which in turn activate TRAF6. This cascade ultimately leads to the activation of transcription factors NF-κB and IRF7, resulting in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.
Caption: TLR7 Signaling Pathway initiated by imidazoquinolines.
Experimental Workflow for In Vivo Assessment of a Novel TLR7 Agonist
The following diagram illustrates a typical workflow for the preclinical in vivo evaluation of a novel TLR7 agonist.
Caption: Experimental workflow for in vivo assessment of a TLR7 agonist.
Conclusion
The assessment of the therapeutic index of this compound in comparison to other imidazoquinolines underscores the central challenge for this class of potent immunomodulators: achieving a wide margin between efficacy and toxicity, particularly for systemic applications. The available data suggests that while this compound is a potent TLR7 agonist, its therapeutic window appears to be narrow, a characteristic shared with other systemically administered potent imidazoquinolines like resiquimod. Imiquimod's utility is largely confined to topical applications, which limits systemic exposure and associated toxicities. Further head-to-head preclinical studies under standardized Good Laboratory Practice (GLP) conditions are warranted to provide a more definitive quantitative comparison of the therapeutic indices of these compounds. Such studies are essential to guide the clinical development and safe application of this promising class of immunotherapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resiquimod, a new immune response modifier from the family of imidazoquinolinamines, inhibits allergen-induced Th2 responses, airway inflammation and airway hyper-reactivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Imiquimod for Topical Treatment of Vaccinia Virus Cutaneous Infections in Immunosuppressed Hairless Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imiquimod and resiquimod in a mouse model: adjuvants for DNA vaccination by particle-mediated immunotherapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. LD50 and ED50.pptx [slideshare.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of PF-4878691: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the potent TLR7 agonist PF-4878691, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and efficient research environment.
This compound, also known as 3M-852A, is a selective and orally active Toll-like receptor 7 (TLR7) agonist.[1][2] Its ability to modulate the innate immune system has made it a valuable tool in research aimed at developing treatments for viral infections and various cancers.[1] However, as with any potent bioactive compound, understanding the appropriate handling and disposal procedures is paramount to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before addressing disposal, it is crucial to adhere to standard laboratory safety protocols when handling this compound. The compound is typically supplied as a solid.[2] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.
Proper Disposal Procedures for this compound
The following step-by-step guidance, compiled from safety data sheets (SDS) of this compound and similar compounds, outlines the recommended disposal procedures.
Step 1: Waste Segregation and Collection
-
Solid Waste: Unused or expired this compound solid material, as well as any grossly contaminated items such as weighing paper or disposable spatulas, should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound, including unused experimental solutions and solvent rinses, must be collected in a separate, leak-proof, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Contaminated Labware: Non-disposable labware (e.g., glassware) that has come into contact with this compound should be decontaminated. A common procedure is to rinse the labware multiple times with a suitable solvent (e.g., ethanol (B145695) or DMSO, depending on the experimental solvent used) and collect the rinsate as liquid chemical waste. After thorough rinsing, the labware can typically be washed with standard laboratory detergents.
-
Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container.
Step 2: Waste Storage
All waste containers holding this compound or its residues must be stored in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should be clearly marked as a hazardous waste accumulation point.
Step 3: Professional Disposal
Disposal of chemical waste containing this compound must be handled by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this material down the drain or in regular trash. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste. Ensure that all waste containers are properly labeled according to your institution's and local regulations before scheduling a pickup.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 361.5 g/mol | [2] |
| Purity | ≥98% | [2] |
| Solubility in DMF | 30 mg/mL | [2] |
| Solubility in DMSO | 30 mg/mL | [2] |
| Solubility in Ethanol | 1 mg/mL | [2] |
| Solubility in PBS (pH 7.2) | Slightly soluble | [2] |
| Storage Temperature (Solid) | -20°C | [2] |
| Stability (Solid at -20°C) | ≥ 4 years | [2] |
Detailed Experimental Protocols
Below are detailed methodologies for common experiments involving this compound, synthesized from publicly available research.
In Vitro Cell-Based Assay
This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) to assess the immunomodulatory activity of this compound.
1. Preparation of this compound Stock Solution:
- Aseptically weigh the required amount of this compound solid in a sterile microcentrifuge tube inside a biological safety cabinet.
- Dissolve the solid in sterile, endotoxin-free DMSO to create a high-concentration stock solution (e.g., 10 mM).
- Vortex thoroughly to ensure complete dissolution.
- Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2. Cell Culture and Treatment:
- Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
- Resuspend the PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Seed the cells in a multi-well plate at a desired density (e.g., 1 x 10^6 cells/mL).
- Prepare working concentrations of this compound by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.5%).
- Add the diluted this compound to the cell cultures. Include a vehicle control (medium with the same final concentration of DMSO).
- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired time period (e.g., 24-48 hours).
3. Analysis of Immune Response:
- After incubation, collect the cell culture supernatant to measure cytokine production (e.g., IFN-α, TNF-α) using methods like ELISA or multiplex bead-based assays.
- The cells can be harvested to analyze the expression of cell surface markers (e.g., CD86, CD69) by flow cytometry.
In Vivo Animal Dosing (Oral Gavage)
This protocol outlines the procedure for oral administration of this compound to mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Formulation Preparation:
- For oral gavage, this compound can be formulated in a vehicle such as 0.5% methylcellulose (B11928114) in water or a suspension in corn oil. The choice of vehicle may depend on the specific experimental goals.
- Weigh the required amount of this compound and suspend it in the chosen vehicle to the desired final concentration.
- Ensure the suspension is homogenous by vortexing or sonicating before each administration.
2. Animal Dosing:
- Handle the animals according to approved protocols.
- Administer the this compound suspension orally using a gavage needle of appropriate size for the animal.
- The volume administered will depend on the animal's weight and the desired dose.
- Administer an equivalent volume of the vehicle to the control group.
3. Post-Dosing Monitoring and Analysis:
- Monitor the animals for any adverse effects according to the approved protocol.
- At the designated time points, collect blood samples for pharmacokinetic analysis or to measure systemic cytokine levels.
- Tissues can be harvested for further analysis, such as gene expression or histological examination.
TLR7 Signaling Pathway
This compound exerts its biological effects by activating the Toll-like receptor 7 (TLR7), which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. The following diagram illustrates the simplified signaling cascade initiated by this compound.
Caption: Simplified TLR7 signaling pathway initiated by this compound.
By adhering to these safety and disposal protocols, researchers can confidently and responsibly advance their scientific inquiries with this compound, contributing to the development of novel therapeutics while maintaining a safe and compliant laboratory environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PF-4878691
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling PF-4878691, a potent TLR7 agonist. Adherence to these protocols is critical for personnel safety and to prevent environmental contamination.
This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for safe handling, and detailed plans for both routine disposal and emergency spill cleanup. By providing this value beyond the product itself, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of deep trust.
Hazard Identification and Engineering Controls
This compound is a potent immunomodulatory compound and should be handled with a high degree of caution.[1] The toxicological properties have not been fully elucidated, and therefore, it must be treated as a hazardous substance. The primary routes of potential exposure are inhalation, ingestion, and skin/eye contact.
Engineering Controls are the first and most important line of defense:
-
Certified Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Ventilation: Ensure the laboratory is well-ventilated to maintain a safe working environment.
-
Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination. This area should be clearly marked.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves. | Provides a robust barrier against direct skin contact. Double gloving is a best practice for handling potent compounds. |
| Eye Protection | Chemical safety goggles with side shields. | Protects eyes from splashes or airborne particles. |
| Face Protection | Face shield worn over safety goggles. | Offers an additional layer of protection for the entire face from splashes. |
| Body Protection | A disposable, long-sleeved, back-closing chemical-resistant gown. | Prevents contamination of personal clothing. |
| Respiratory Protection | An N95-rated respirator or higher. | Recommended when handling the solid compound to minimize the risk of inhaling airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
